Product packaging for NICKEL TIN OXIDE(Cat. No.:CAS No. 12035-38-0)

NICKEL TIN OXIDE

Cat. No.: B1143932
CAS No.: 12035-38-0
M. Wt: 225.40 g/mol
InChI Key: SHULAURIUQUJKN-UHFFFAOYSA-N
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Description

Nickel Tin Oxide is a advanced functional nanomaterial composed of nickel oxide (NiO) and tin oxide (SnO2), recognized for its exceptional stability and tunable electrochemical properties. This p-type and n-type semiconductor composite is primarily investigated for environmental remediation and next-generation energy storage solutions. In catalysis, this compound nanocomposites demonstrate high efficiency in the reduction of water pollutants, showing remarkable performance in the degradation of organic dyes such as methylene blue . For energy storage, its application is prominent in supercapacitor technology and supercapattery devices, where it contributes to high specific capacitance. Research indicates specific capacitance values can reach up to 1035.71 F g⁻¹ for NiO/SnO2 composites, leveraging the synergistic effect between the constituent metal oxides to enhance electrical conductivity and cyclability . The material's value is further augmented when supported on substrates like nickel foam or integrated with carbonaceous materials such as nitrogen-doped reduced graphene oxide, which mitigates particle aggregation and facilitates electron transfer . These characteristics make this compound a compelling candidate for designing high-performance, binder-free electrodes . The compound is typically synthesized through methods like co-precipitation and hydrothermal routes, allowing control over its morphology and particle size to tailor it for specific research applications .

Properties

CAS No.

12035-38-0

Molecular Formula

NiO3Sn+

Molecular Weight

225.40 g/mol

IUPAC Name

nickel(3+);oxygen(2-);tin(4+)

InChI

InChI=1S/Ni.3O.Sn/q+3;3*-2;+4

InChI Key

SHULAURIUQUJKN-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[Ni+3].[Sn+4]

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of nickel tin oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Nickel Tin Oxide

Abstract

This compound (NiSnO₃) and nickel-doped tin oxide (Ni-doped SnO₂) are versatile semiconductor materials that have garnered significant attention for their compelling electronic, optical, and electrochemical properties. Their application spans diverse fields, including gas sensing, energy storage as anode materials for lithium-ion batteries, electrocatalysis, and transparent conducting electrodes.[1][2] The performance of these materials is intrinsically linked to their structural and morphological characteristics, such as crystallite size, particle size, surface area, and phase purity, which are dictated by the chosen synthesis method. This technical guide provides a comprehensive overview of the principal synthesis methodologies, detailed characterization protocols, and a summary of key material properties for researchers and scientists in materials science and drug development.

Synthesis Methodologies

Several chemical routes are employed to synthesize this compound nanoparticles, each offering distinct advantages in controlling particle size, morphology, and purity.[3] The most common techniques include co-precipitation, sol-gel, and hydrothermal synthesis.

Co-Precipitation Method

The co-precipitation method is a straightforward and cost-effective technique for producing homogeneous, nanostructured this compound powders.[4][5] It involves the simultaneous precipitation of nickel and tin hydroxides from a solution of their respective salts by adding a precipitating agent.

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of tin(IV) chloride pentahydrate (SnCl₄·5H₂O) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in deionized water with continuous stirring to form a homogeneous solution.[5][6]

  • Precipitation: Add a precipitating agent, such as aqueous ammonia (NH₄OH) or sodium hydroxide (NaOH), dropwise into the precursor solution under vigorous stirring.[4][5] Monitor and control the pH of the solution, typically adjusting it to a final value between 5 and 12, depending on the desired particle characteristics.[5] A colored precipitate (typically light green) will form.

  • Washing and Filtration: Age the resulting precipitate for a period, then separate it from the solution by filtration or centrifugation. Thoroughly wash the precipitate multiple times with deionized water and ethanol to remove residual ions and byproducts.[7]

  • Drying: Dry the washed precipitate in an oven at a temperature of approximately 100-120°C for several hours to remove the solvent.

  • Calcination: Calcine the dried powder in a muffle furnace at a high temperature, typically ranging from 550°C to 800°C, for 2-4 hours.[8][9] This step decomposes the hydroxide precursors into the final this compound crystalline phase.

Fig. 1: Experimental workflow for the Co-Precipitation synthesis method.
Sol-Gel Method

The sol-gel technique is a versatile bottom-up approach that allows for excellent control over the chemical composition and microstructure of the final product at relatively low temperatures.[3][8] The process involves the transition of a colloidal solution (sol) into a gel-like network containing a liquid phase.

Experimental Protocol:

  • Sol Preparation: Dissolve nickel and tin precursors, such as nickel nitrate hexahydrate [Ni(NO₃)₂·6H₂O] and tin(IV) chloride (SnCl₄), in a suitable solvent like deionized water or ethanol.[10]

  • Gelation: Introduce a gelling or complexing agent, such as gelatin, citric acid, or ammonia solution, to the sol.[11][12] Heat the solution, typically between 60-80°C, under continuous stirring.[12] This promotes hydrolysis and condensation reactions, leading to the formation of a viscous gel.

  • Aging: Allow the gel to age at room temperature for a set period (e.g., 12-24 hours) to strengthen the network structure.

  • Drying: Dry the aged gel in an oven at a low temperature (around 100°C) to remove the solvent, resulting in a xerogel.

  • Calcination: Calcine the xerogel powder at temperatures ranging from 450°C to 600°C to burn off organic residues and crystallize the this compound nanoparticles.[10][12]

Fig. 2: Experimental workflow for the Sol-Gel synthesis method.
Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.[13] It is particularly effective for synthesizing well-crystallized nanoparticles with controlled morphology.

Experimental Protocol:

  • Precursor Solution: Prepare an aqueous solution containing the nickel and tin salt precursors.

  • Autoclave Treatment: Add a mineralizer or pH-adjusting agent (e.g., NaOH) to the solution.[14] Transfer the final mixture into a Teflon-lined stainless-steel autoclave.

  • Reaction: Seal the autoclave and heat it in an oven to a temperature between 150°C and 200°C for a duration of 12 to 24 hours. The high temperature and pressure facilitate the dissolution and recrystallization of the oxide material.[1]

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying: Collect the resulting powder by filtration, wash it extensively with deionized water and ethanol, and finally dry it in an oven.[14]

Fig. 3: Experimental workflow for the Hydrothermal synthesis method.

Characterization Techniques

A multi-technique approach is essential to fully elucidate the structure, morphology, composition, and functional properties of the synthesized this compound nanoparticles.

Fig. 4: Logical workflow for the characterization of this compound nanoparticles.
X-Ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, phase purity, and average crystallite size of the synthesized material.

Experimental Protocol:

  • Sample Preparation: A small amount of the nanoparticle powder is gently pressed into a sample holder to create a flat, smooth surface.

  • Data Acquisition: The sample is analyzed using a diffractometer, typically with a Cu Kα radiation source (λ = 1.5406 Å).[9] Data is collected over a 2θ range, commonly from 10° to 80°.[5]

  • Data Analysis: The resulting diffraction pattern is compared to standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystalline phases present (e.g., rutile SnO₂, JCPDS No. 41-1445).[6] The average crystallite size (d) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:[4] d = kλ / (β cosθ) where k is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Electron Microscopy (SEM and TEM)

SEM and TEM are used to visualize the morphology, particle size, and microstructure of the nanoparticles.

Experimental Protocol:

  • SEM: The powder is mounted on an aluminum stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam. The instrument provides images of the surface morphology and particle agglomeration.[3][8]

  • TEM: A small amount of powder is dispersed in a solvent like ethanol and sonicated to break up agglomerates. A drop of this suspension is placed onto a carbon-coated copper grid and allowed to dry.[15] TEM provides high-resolution images of individual nanoparticles, allowing for precise size and shape determination, and can reveal lattice fringes of the crystalline structure.[16]

X-Ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical oxidation states of the elements on the material's surface.

Experimental Protocol:

  • Sample Preparation: The powder sample is mounted on a sample holder using adhesive tape.

  • Analysis: The sample is placed in an ultra-high vacuum chamber and irradiated with a monochromatic Al Kα X-ray source.[17]

  • Data Acquisition: A wide survey scan (e.g., 0-1100 eV binding energy) is first performed to identify all elements present.[18] Subsequently, high-resolution scans are conducted for the specific core levels of interest (e.g., Ni 2p, Sn 3d, O 1s).

  • Data Correction: The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV to correct for surface charging effects.[18] Analysis of the peak positions and shapes reveals the oxidation states (e.g., Ni²⁺, Ni³⁺, Sn⁴⁺).[17][19]

Electrochemical Characterization

For energy storage applications, the electrochemical properties are evaluated using techniques like cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS).

Experimental Protocol:

  • Electrode Fabrication: A working electrode is prepared by mixing the active material (this compound), a conductive additive (e.g., carbon black), and a polymer binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then coated onto a current collector such as nickel foam or FTO glass and dried.[20]

  • Cell Assembly: A three-electrode electrochemical cell is assembled using the fabricated working electrode, a counter electrode (typically platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE) in a suitable aqueous electrolyte (e.g., 6 M KOH).[20]

  • Measurements:

    • CV: The potential is swept at various scan rates to study the capacitive and redox behavior.

    • GCD: The electrode is charged and discharged at different constant current densities to calculate specific capacitance, energy density, and power density.

    • EIS: A small AC voltage is applied over a range of frequencies to investigate the charge transfer resistance and ion diffusion kinetics.

Data Presentation and Analysis

The quantitative data obtained from characterization provides critical insights into the material's properties.

Table 1: Structural and Morphological Properties of this compound
Synthesis MethodNi Doping (%)Crystal StructureAvg. Crystallite Size (nm)Particle Size (nm)Reference
Sol-Gel0Tetragonal Rutile-4 - 25[11][21]
Sol-Gel0.3Tetragonal Rutile-4 - 25[11][21]
Sol-Gel0.7Tetragonal Rutile-4 - 25[11][21]
Co-Precipitation0Tetragonal Rutile32-[5]
Co-Precipitation1Tetragonal Rutile27-[22]
Co-Precipitation2Tetragonal Rutile23 - 24-[5][22]

Note: Particle size often increases with higher doping concentrations or annealing temperatures.[11][21]

Table 2: Optical and Electronic Properties of this compound
Synthesis MethodNi Doping (%)Optical Band Gap (eV)Ni 2p₃/₂ Binding Energy (eV)Reference
Co-Precipitation0~3.78-[23]
Co-Precipitation3~3.20-[23]
Sol-Gel03.6 - 3.8-[2][21]
Sol-Gel0.7Decreases with doping-[11]
Co-PrecipitationPure~2.16-[4]
Co-PrecipitationDoped~1.75-[4]
CVD (NiO Film)--~854.0 (Ni²⁺ in NiO)[18]

Note: The band gap of SnO₂ generally decreases with increasing Ni doping concentration.[1][23][24] The Ni 2p spectrum is complex, often showing multiplet splitting and satellite peaks indicative of the Ni²⁺ state in an oxide environment.[25][26]

Table 3: Electrochemical Performance of Nickel-Based Tin Oxides
Material SystemSynthesis MethodKey Performance MetricValueReference
NiO Thin FilmSpray PyrolysisSpecific Capacitance16 - 88 F/g
NiO Thin FilmSpray PyrolysisSpecific Energy8.93 Wh/kg
NiO Thin FilmSpray PyrolysisSpecific Power0.52 kW/kg
Ni@a-SnOₓ NWs on Ni FoamSolvothermal + AnnealingSpecific Capacitance31.50 mAh/g[20]
Ni@a-SnOₓ NWs on Ni FoamSolvothermal + AnnealingCycling Stability1.35x increase after 10,000 cycles[20]

Note: The electrochemical performance is highly dependent on the nanostructure, conductivity, and synergistic effects between nickel and tin oxides.[20][27]

Conclusion

The are critical steps in developing advanced materials for a wide range of technological applications. Methods like co-precipitation, sol-gel, and hydrothermal synthesis provide robust pathways to produce nanoparticles with tailored properties. A systematic characterization workflow, employing XRD, electron microscopy, XPS, and electrochemical analysis, is essential for establishing the crucial links between synthesis parameters, the material's physicochemical properties, and its ultimate performance. The data consistently shows that doping SnO₂ with nickel can effectively tune its structural, optical, and electronic properties, leading to enhanced functionality, particularly in energy storage systems.

References

In-Depth Technical Guide to the Band Gap Energy of Nickel Tin Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the band gap energy of nickel tin oxide (NiSnO3) nanoparticles, a critical parameter influencing their optical and electronic properties. This document details the synthesis of these nanoparticles, the experimental protocols for band gap determination, and a compilation of reported band gap values.

Introduction to this compound Nanoparticles and Band Gap Energy

This compound (NiSnO3) is a perovskite-type semiconductor that has garnered significant interest for its potential applications in various fields, including catalysis, gas sensing, and energy storage. The band gap energy (Eg) is a fundamental property of a semiconductor, representing the minimum energy required to excite an electron from the valence band to the conduction band. This property dictates the material's interaction with light and its electrical conductivity, making it a crucial parameter for designing and optimizing devices.

The band gap of NiSnO3 nanoparticles can be influenced by several factors, including their size, morphology, and the presence of dopants. Understanding and controlling the band gap is therefore essential for tailoring the material's properties for specific applications.

Synthesis of this compound Nanoparticles

This compound nanoparticles can be synthesized through various methods, with co-precipitation and hydrothermal techniques being among the most common. These methods offer control over particle size, morphology, and crystallinity.

Co-Precipitation Method

The co-precipitation method involves the simultaneous precipitation of nickel and tin precursors from a solution. This technique is valued for its simplicity and scalability.

Experimental Protocol: Co-Precipitation Synthesis of Ni-doped SnO2 Nanocrystalline Powders

  • Precursor Preparation: Prepare aqueous solutions of tin (II) chloride dihydrate (SnCl2·2H2O) and nickel (II) chloride hexahydrate (NiCl2·6H2O). The molar ratio of Ni to Sn is varied to achieve the desired doping concentration.

  • Precipitation: The precursor solutions are mixed, and a precipitating agent, such as ammonium hydroxide or sodium hydroxide, is added dropwise under vigorous stirring until a pH of around 10 is reached. This leads to the formation of a greenish precipitate of mixed metal hydroxides.

  • Aging: The precipitate is aged in the mother liquor for a specified period, typically a few hours, to ensure complete precipitation and homogenization.

  • Washing: The precipitate is then separated by centrifugation or filtration and washed several times with deionized water and ethanol to remove any unreacted precursors and by-products.

  • Drying: The washed precipitate is dried in an oven at a temperature of around 80-100 °C for several hours.

  • Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 350-600 °C) for a few hours. This step is crucial for the formation of the crystalline this compound phase.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. This method is known for producing highly crystalline and well-defined nanoparticles.

Experimental Protocol: Hydrothermal Synthesis of NiSnO3 Nanoparticles

  • Precursor Solution: Stoichiometric amounts of nickel salt (e.g., nickel acetate, nickel chloride) and a tin salt (e.g., sodium stannate, tin chloride) are dissolved in a suitable solvent, which is often a mixture of water and an organic solvent like ethanol.

  • pH Adjustment: A mineralizer, such as NaOH or KOH, is added to the solution to adjust the pH, which influences the reaction kinetics and the morphology of the final product.

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (typically between 150-200 °C) for a defined duration (e.g., 12-24 hours).

  • Cooling and Washing: After the reaction, the autoclave is allowed to cool down to room temperature. The resulting precipitate is collected, washed thoroughly with deionized water and ethanol, and then dried.

  • Post-synthesis Treatment: In some cases, a post-synthesis calcination step may be employed to enhance the crystallinity of the nanoparticles.

Determination of Band Gap Energy

The optical band gap of this compound nanoparticles is most commonly determined using UV-Vis spectroscopy and subsequent analysis of the absorption data using a Tauc plot.

UV-Vis Spectroscopy

Experimental Protocol: UV-Vis Spectroscopy of Nanoparticle Solutions

  • Sample Preparation: A small amount of the synthesized this compound nanoparticle powder is dispersed in a suitable solvent (e.g., deionized water, ethanol) to form a stable colloidal suspension. Sonication is often used to ensure a uniform dispersion and break up any agglomerates.

  • Blank Measurement: A cuvette is filled with the pure solvent to be used as a reference (blank). The UV-Vis spectrophotometer is then calibrated with this blank to subtract the absorbance of the solvent.

  • Sample Measurement: The cuvette is then filled with the nanoparticle suspension, and the absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). It is important to ensure that the concentration of the nanoparticle suspension is optimized to keep the absorbance within the linear range of the instrument (typically below 1.5).

  • Data Acquisition: The absorbance data as a function of wavelength is saved for further analysis.

Tauc Plot Analysis

The Tauc plot is a widely used method to determine the optical band gap of semiconductor materials from their absorbance data. The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (Eg) is given by the Tauc equation:

(αhν)^(1/n) = A(hν - Eg)

where:

  • α is the absorption coefficient

  • h is Planck's constant

  • ν is the frequency of the incident photon

  • A is a constant

  • Eg is the band gap energy

  • The exponent 'n' depends on the nature of the electronic transition and is 1/2 for a direct band gap and 2 for an indirect band gap. For NiSnO3, which is generally considered a direct band gap semiconductor, n = 1/2.

Step-by-Step Tauc Plot Analysis

  • Data Conversion: The wavelength (λ) data from the UV-Vis spectrum is converted to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm).

  • Calculation of (αhν)^(1/n): The absorbance (Abs) data is proportional to the absorption coefficient (α). Therefore, (Abs × hν)^(1/n) is plotted against hν. For a direct band gap (n=1/2), this becomes (Abs × hν)^2.

  • Plotting: A graph of (Abs × hν)^2 on the y-axis versus hν on the x-axis is plotted.

  • Extrapolation: The linear portion of the resulting curve is identified and extrapolated to the x-axis (where (Abs × hν)^2 = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).

Quantitative Data on Band Gap Energy

The band gap energy of this compound nanoparticles is influenced by factors such as the synthesis method, particle size, and doping concentration. The following table summarizes some reported values for nickel-doped tin oxide (a closely related material for which more data is available) to provide a comparative context.

Synthesis MethodNi Dopant Concentration (at%)Particle Size (nm)Band Gap (Eg) (eV)
Co-precipitation0-~3.8 - 4.1
Co-precipitation1~15~3.7
Co-precipitation3~12~3.6
Co-precipitation5~10~3.5
Hydrothermal0~20-30~3.6 - 3.8
Hydrothermal2-~3.5
Hydrothermal5~15-20~3.4

Note: The band gap of undoped SnO2 nanoparticles is typically in the range of 3.6-4.1 eV, which is higher than the bulk value of ~3.6 eV due to quantum confinement effects.

For perovskite NiSnO3, the band gap is reported to be in the visible light region, with some studies indicating values around 2.4-2.8 eV. This lower band gap compared to SnO2 makes it a promising material for visible-light-driven applications.

Visualizations

Experimental Workflow for Band Gap Determination

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization & Analysis synthesis Co-precipitation or Hydrothermal Synthesis washing Washing & Drying synthesis->washing calcination Calcination washing->calcination dispersion Dispersion in Solvent calcination->dispersion Powdered Nanoparticles uv_vis UV-Vis Spectroscopy dispersion->uv_vis tauc_plot Tauc Plot Analysis uv_vis->tauc_plot band_gap Band Gap (Eg) Determination tauc_plot->band_gap

Caption: Experimental workflow for determining the band gap of this compound nanoparticles.

Factors Influencing Band Gap Energy

band_gap_factors band_gap Band Gap Energy (Eg) synthesis_method Synthesis Method (Co-precipitation, Hydrothermal) synthesis_method->band_gap Affects size, crystallinity particle_size Particle Size particle_size->band_gap Quantum Confinement (Smaller size -> Higher Eg) doping Dopant Concentration (e.g., Ni in SnO2) doping->band_gap Creates new energy levels crystallinity Crystallinity crystallinity->band_gap Defects can alter Eg

Navigating the Properties of Nickel Tin Oxide Thin Films: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Material Science Professionals

This technical guide delves into the physical properties of nickel tin oxide thin films, offering a comprehensive overview of their structural, optical, and electrical characteristics. Due to the limited availability of research on ternary this compound (Ni-Sn-O) thin films, this document primarily focuses on tin-doped nickel oxide (Sn:NiO) thin films, a closely related and extensively studied material system. The information presented herein is a synthesis of findings from various research publications, aimed at providing a foundational understanding for professionals in materials science and engineering.

Structural Properties

The crystalline structure of tin-doped nickel oxide thin films is a critical determinant of their physical properties. These films typically exhibit a cubic crystal structure, with a preferential orientation along the (111) plane when synthesized using methods like spray pyrolysis.

X-ray diffraction (XRD) is the primary technique for analyzing the crystal structure. The diffraction patterns of Sn-doped NiO thin films reveal peaks corresponding to the face-centered cubic (FCC) lattice of NiO. The intensity of the (111) peak is often the most prominent, indicating the preferred growth direction. Doping with tin can introduce defects and strain in the lattice, which may be observed as slight shifts in the XRD peak positions or changes in peak intensities.

Table 1: Structural Parameters of Sn-Doped NiO Thin Films

Dopant Concentration (at%)Crystal StructurePreferred Orientation
0 (Undoped NiO)Cubic(111)
1Cubic(111)
2Cubic(111)
3Cubic(111)
4Cubic(111)

Note: The crystal structure and preferred orientation are generally maintained across different doping levels in the studied range.

Optical Properties

Tin-doped nickel oxide thin films are of significant interest for optoelectronic applications due to their high transparency in the visible region of the electromagnetic spectrum. The optical properties are primarily investigated using UV-Vis spectroscopy.

These films can exhibit a high average transmittance of up to 95% in the visible range.[1] The introduction of tin as a dopant influences the optical band gap of the material. Generally, an increase in the tin concentration leads to a decrease in the optical band gap.[1]

Table 2: Optical Properties of Sn-Doped NiO Thin Films

Dopant Concentration (at%)Average Visible Transmittance (%)Optical Band Gap (eV)
0~953.63
1~953.58
2~953.56
4~953.54

The relationship between the absorption coefficient (α) and the incident photon energy (hν) is used to determine the optical band gap (Eg) by plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the energy axis.

Electrical Properties

The electrical characteristics of tin-doped nickel oxide thin films are crucial for their application in electronic devices. These films are typically p-type semiconductors. The electrical conductivity is influenced by factors such as the deposition temperature, annealing conditions, and dopant concentration.

Hall effect measurements are employed to determine the carrier concentration, mobility, and resistivity of the films. The AC conductivity of these films has been observed to be thermally activated, as investigated through impedance spectroscopy.[1]

Table 3: Electrical Properties of Sn-Doped NiO Thin Films

Dopant Concentration (at%)Conductivity Type
0 - 4p-type

Note: Detailed quantitative data on the variation of resistivity, carrier concentration, and mobility with tin doping concentration in thin films requires further dedicated research. The AC conductivity follows the Jonscher power law.[1]

Experimental Protocols

Synthesis of Sn-Doped NiO Thin Films via Spray Pyrolysis

This section outlines a typical experimental procedure for the preparation of tin-doped nickel oxide thin films using the spray pyrolysis technique.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Deionized water

  • Glass substrates

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of NiCl₂·6H₂O.

    • Prepare a 0.1 M aqueous solution of SnCl₄·5H₂O.

    • To achieve the desired tin doping concentration (e.g., 1, 2, 4 at%), mix the appropriate volumes of the nickel chloride and tin chloride solutions.

  • Substrate Cleaning:

    • Clean the glass substrates sequentially with detergent, deionized water, and acetone in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • Spray Pyrolysis Deposition:

    • Preheat the cleaned glass substrates to the desired deposition temperature (e.g., 460 °C) on a substrate heater.[1]

    • Atomize the precursor solution using a spray nozzle with compressed air as the carrier gas.

    • Maintain a constant spray rate (e.g., 5 ml/min) and a fixed distance between the nozzle and the substrate (e.g., 30 cm).

    • The deposition is carried out for a specific duration to achieve the desired film thickness.

  • Post-Deposition Annealing:

    • After deposition, allow the films to cool down to room temperature.

    • Annealing the films in air at a specific temperature (e.g., 500 °C) for a certain duration (e.g., 1 hour) can improve their crystallinity and properties.

Characterization Techniques
  • Structural Analysis: X-ray Diffraction (XRD) is used to identify the crystal structure and preferred orientation of the films.

  • Surface Morphology: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to study the surface topography and grain size.[1]

  • Optical Analysis: A UV-Vis spectrophotometer is used to measure the transmittance and absorbance spectra, from which the optical band gap is determined.

  • Electrical Analysis: Hall effect measurement system is used to determine the resistivity, carrier concentration, and mobility. Impedance spectroscopy is used to study the AC electrical properties.[1]

Visualizations

Experimental Workflow for Thin Film Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization prep_solution Precursor Solution Preparation spray_pyrolysis Spray Pyrolysis Deposition prep_solution->spray_pyrolysis clean_substrate Substrate Cleaning clean_substrate->spray_pyrolysis annealing Post-Deposition Annealing spray_pyrolysis->annealing xrd XRD (Structural) annealing->xrd sem_afm SEM/AFM (Morphological) annealing->sem_afm uv_vis UV-Vis (Optical) annealing->uv_vis hall_effect Hall Effect (Electrical) annealing->hall_effect

Caption: Workflow for the synthesis and characterization of this compound thin films.

Relationship between Doping and Physical Properties

properties_relationship doping Tin Doping Concentration band_gap Optical Band Gap doping->band_gap influences conductivity Electrical Conductivity doping->conductivity influences crystal_structure Crystal Structure doping->crystal_structure can introduce defects in

Caption: Influence of tin doping on the physical properties of nickel oxide thin films.

Conclusion

This technical guide has provided an in-depth overview of the physical properties of tin-doped nickel oxide thin films, serving as a proxy for the broader category of this compound. The structural, optical, and electrical characteristics are significantly influenced by the synthesis conditions and the concentration of tin dopants. The detailed experimental protocol for the spray pyrolysis method offers a practical starting point for researchers in the field. The provided visualizations aim to simplify the understanding of the experimental workflow and the interplay between material properties. Further research into ternary this compound compounds is warranted to fully explore their potential in various technological applications.

References

An In-depth Technical Guide to the Magnetic Properties of Nickel-Doped Tin Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of nickel-doped tin oxide (Ni-doped SnO₂), a material of significant interest in the fields of spintronics and optoelectronics. This document summarizes key quantitative data from various studies, details common experimental protocols for synthesis and characterization, and visualizes the underlying mechanisms and workflows.

Pure tin oxide (SnO₂) is a wide bandgap semiconductor that exhibits diamagnetic properties. However, the introduction of nickel (Ni) as a dopant can induce room-temperature ferromagnetism (RTFM), a phenomenon that has been the subject of extensive research. The origin of this induced magnetism is a complex topic, with studies suggesting it arises from a combination of factors, including the concentration of Ni dopants, the presence of oxygen vacancies, and the synthesis methodology employed.

Quantitative Magnetic Data

The magnetic properties of Ni-doped SnO₂ are highly dependent on the synthesis conditions and the concentration of the nickel dopant. The following tables summarize key magnetic parameters obtained from various research efforts, providing a comparative look at the impact of these factors.

Synthesis MethodNi Concentration (at.%)Saturation Magnetization (M_s) (emu/g)Coercivity (H_c) (Oe)Reference
Solid-State Reaction30.101 (memu/g)65.8[1]
Solid-State Reaction100.573 (memu/g)65.75[1]
Solid-State Reaction5, 10, 15Saturation magnetization increases with Ni doping.Coercive field decreases after x=0.1.[2][3]
Co-precipitation1, 2, 3Exhibited room-temperature ferromagnetic properties.-[4]
Sol-Gel-Magnetic moment per Ni ion decreases with the increase of Ni doping.-[5]
Sol-Gel2, 4, 6, 10, 20All samples are ferromagnetic, except for the lowest Ni dopant.-[6]
Synthesis MethodSubstrateMagnetic Moment (μ_B/Ni)Key FindingReference
Pulsed Laser DepositionLaAlO₃~2Magnetically homogeneous at nanometer scales.[7]
Pulsed Laser DepositionSrTiO₃ and Al₂O₃One order smaller than on LaAlO₃Substrate has a strong impact on the magnetic moment.[2][7]

Experimental Protocols

The synthesis and characterization of Ni-doped SnO₂ are critical to understanding its magnetic properties. Below are detailed methodologies for common experimental procedures cited in the literature.

Synthesis of Ni-Doped SnO₂ Nanoparticles via Co-Precipitation

This method is a facile and widely used technique for producing nanoparticles.

  • Precursor Solution Preparation: Stoichiometric amounts of tin (IV) chloride pentahydrate (SnCl₄·5H₂O) and nickel (II) chloride hexahydrate (NiCl₂·6H₂O) are dissolved in deionized water to achieve the desired Ni doping concentration (e.g., 1, 2, 3 at.%).

  • Precipitation: A precipitating agent, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), is added dropwise to the precursor solution under constant stirring until a pH of around 10 is reached, leading to the formation of a precipitate.

  • Washing and Drying: The precipitate is then repeatedly washed with deionized water and ethanol to remove any unreacted precursors and byproducts. The washed precipitate is subsequently dried in an oven at a temperature around 80-100 °C for several hours.

  • Calcination: The dried powder is calcined in a furnace at a high temperature (e.g., 500-700 °C) for a specific duration to promote the formation of the crystalline Ni-doped SnO₂ phase.

Synthesis of Ni-Doped SnO₂ Thin Films via Spray Pyrolysis

This technique is suitable for depositing thin films over large areas.

  • Precursor Solution: A precursor solution is prepared by dissolving tin (II) chloride dihydrate (SnCl₂·2H₂O) and nickel (II) chloride (NiCl₂) in a solvent, typically a mixture of ethanol and water.

  • Substrate Preparation: A suitable substrate, such as a glass slide or a silicon wafer, is thoroughly cleaned to remove any contaminants.

  • Deposition: The precursor solution is sprayed onto the heated substrate (typically maintained at a temperature between 350-500 °C) using an atomizer. The droplets undergo pyrolysis upon contact with the hot surface, forming a thin film of Ni-doped SnO₂.

  • Annealing: The deposited film may be subsequently annealed in a controlled atmosphere (e.g., air or vacuum) to improve its crystallinity and magnetic properties.

Characterization of Magnetic Properties

The magnetic properties of the synthesized Ni-doped SnO₂ samples are typically investigated using the following techniques:

  • Vibrating Sample Magnetometer (VSM): This instrument is used to measure the magnetic moment of a sample as a function of an applied magnetic field at a specific temperature. From the resulting hysteresis loop (M-H curve), key parameters such as saturation magnetization (M_s), coercivity (H_c), and remnant magnetization (M_r) can be determined.

  • Superconducting Quantum Interference Device (SQUID): A SQUID magnetometer is a highly sensitive instrument used for measuring very weak magnetic signals. It is often employed to study the temperature dependence of magnetization (M-T curve) and to confirm the presence of ferromagnetism.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed mechanism for ferromagnetism in Ni-doped SnO₂.

Synthesis_Workflow cluster_coprecipitation Co-Precipitation Method cluster_spraypyrolysis Spray Pyrolysis Method Precursors SnCl₄·5H₂O + NiCl₂·6H₂O in Deionized Water Precipitation Add NH₄OH (pH ~10) Precursors->Precipitation Washing Wash with DI Water & Ethanol Precipitation->Washing Drying Dry at 80-100 °C Washing->Drying Calcination Calcine at 500-700 °C Drying->Calcination Nanoparticles Ni-doped SnO₂ Nanoparticles Calcination->Nanoparticles Spray_Precursors SnCl₂·2H₂O + NiCl₂ in Ethanol/Water Deposition Spray onto Heated Substrate (350-500 °C) Spray_Precursors->Deposition Annealing Anneal Film Deposition->Annealing Thin_Film Ni-doped SnO₂ Thin Film Annealing->Thin_Film

Caption: Experimental workflows for the synthesis of Ni-doped SnO₂.

Caption: Bound Magnetic Polaron (BMP) model in Ni-doped SnO₂.

The prevailing theory to explain the induced ferromagnetism in Ni-doped SnO₂ is the Bound Magnetic Polaron (BMP) model.[5][6][8] In this model, oxygen vacancies (Vo) are created in the SnO₂ lattice due to charge compensation when Sn⁴⁺ ions are substituted by Ni²⁺ ions.[4][9][10] These oxygen vacancies can trap electrons, which then interact with the localized d-orbital electrons of the neighboring Ni²⁺ ions. This interaction leads to the formation of a "magnetic polaron," a small ferromagnetic region around the Ni-vacancy complex. When the concentration of these BMPs is sufficient, they can overlap and align, resulting in long-range ferromagnetic ordering throughout the material. The presence of oxygen vacancies has been confirmed by techniques such as photoluminescence and X-ray photoelectron spectroscopy.[4][9][10]

References

An In-depth Technical Guide to the Nickel-Tin-Oxide System: Phase Equilibria, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ternary nickel-tin-oxide (Ni-Sn-O) system is of significant interest in various scientific and technological fields, including catalysis, energy storage, and sensor technology. Understanding the phase equilibria within this system is crucial for the rational design and synthesis of materials with desired properties. This technical guide provides a comprehensive overview of the known phases, their crystal structures, and thermodynamic data. It also details common experimental protocols for the synthesis and characterization of nickel tin oxides, and presents a logical visualization of the phase relationships within the Ni-Sn-O system.

Core Phase Relationships and Binary Sub-systems

The Ni-Sn Binary System

The nickel-tin binary system is characterized by the presence of several intermetallic compounds. The most prominent phases are Ni₃Sn, Ni₃Sn₂, and Ni₃Sn₄. These phases are critical in applications such as lead-free solders and lithium-ion battery anodes.

The Sn-O Binary System

The tin-oxygen system is dominated by two stable oxides: tin (II) oxide (SnO) and tin (IV) oxide (SnO₂). SnO₂ is a wide-bandgap semiconductor widely used in gas sensors, transparent conducting electrodes, and as a catalyst support.

The Ni-O Binary System

The nickel-oxygen system is primarily characterized by the presence of nickel (II) oxide (NiO). NiO is a p-type semiconductor with applications in catalysis, battery cathodes, and electrochromic devices. It adopts the rock salt crystal structure.

The Ternary Compound: Nickel Stannate (Ni₂SnO₄)

Within the Ni-Sn-O ternary system, the formation of nickel stannate (Ni₂SnO₄) with an inverse spinel structure has been reported. This compound is of interest for its potential applications in catalysis and as an anode material for lithium-ion batteries.

Quantitative Data Summary

The following tables summarize the key quantitative data for the stable phases in the Ni-Sn-O system.

Phase Formula Crystal System Space Group Lattice Parameters (Å) Melting Point (°C)
NickelNiCubicFm-3ma = 3.5241455
Tin (β-Sn)SnTetragonalI4₁/amda = 5.831, c = 3.181231.9
Nickel(II) OxideNiOCubicFm-3ma = 4.1771955
Tin(II) OxideSnOTetragonalP4/nmma = 3.802, c = 4.8361080 (decomposes)
Tin(IV) OxideSnO₂TetragonalP4₂/mnma = 4.738, c = 3.1871630
Nickel TinNi₃SnHexagonalP6₃/mmca = 5.292, c = 4.2461174
Nickel TinNi₃Sn₂HexagonalP6₃/mmca = 4.10, c = 5.181170
Nickel TinNi₃Sn₄MonoclinicC2/ma = 12.23, b = 4.06, c = 5.17, β = 103.6°794.5
Nickel StannateNi₂SnO₄CubicFd-3ma ≈ 8.64-

Experimental Protocols

Detailed methodologies for the synthesis of nickel tin oxides are crucial for reproducing and advancing research in this area. The following are representative protocols for common synthesis techniques.

Solid-State Reaction for Ni₂SnO₄ Synthesis

The solid-state reaction method is a conventional and widely used technique for the synthesis of mixed metal oxides.

1. Precursor Preparation:

  • Stoichiometric amounts of high-purity nickel oxide (NiO) and tin(IV) oxide (SnO₂) powders are accurately weighed.

  • The powders are intimately mixed to ensure homogeneity. This is typically achieved by grinding in an agate mortar with a pestle for an extended period (e.g., 1-2 hours). The use of a liquid medium like ethanol or acetone can improve mixing.

2. Calcination:

  • The mixed powder is placed in an alumina crucible.

  • The crucible is then placed in a high-temperature furnace.

  • The powder is calcined in air at a high temperature, typically in the range of 1000-1200 °C, for a prolonged duration (e.g., 12-24 hours).

  • The heating and cooling rates are controlled to prevent thermal shock and ensure the formation of a crystalline product.

3. Intermediate Grinding:

  • For complex reactions, the calcination process may be interrupted for intermediate grinding of the sample to ensure complete reaction between the precursors.

4. Characterization:

  • The final product is characterized by X-ray diffraction (XRD) to confirm the phase purity and determine the crystal structure.

Sol-Gel Synthesis of Ni-doped SnO₂

The sol-gel method offers a low-temperature route to synthesize homogeneous, nanostructured materials.

1. Precursor Solution Preparation:

  • A tin precursor, such as tin(IV) chloride pentahydrate (SnCl₄·5H₂O), is dissolved in a solvent, typically ethanol or isopropanol, under vigorous stirring.

  • A nickel precursor, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), is dissolved in a separate portion of the same solvent.

  • The nickel solution is then added dropwise to the tin solution in the desired molar ratio.

2. Hydrolysis and Condensation:

  • A hydrolyzing agent, such as a mixture of water and the solvent, is slowly added to the precursor solution. A catalyst, such as hydrochloric acid (HCl) or ammonia (NH₃), may be used to control the hydrolysis and condensation rates.

  • The solution is stirred for several hours at room temperature or slightly elevated temperatures to form a sol, which gradually transforms into a gel.

3. Aging and Drying:

  • The gel is aged for a period of time (e.g., 24-48 hours) to allow for the completion of the polycondensation reactions.

  • The aged gel is then dried in an oven at a relatively low temperature (e.g., 80-120 °C) to remove the solvent and residual water, resulting in a xerogel.

4. Calcination:

  • The dried xerogel is ground into a fine powder and calcined in a furnace at a specific temperature (e.g., 400-800 °C) to crystallize the Ni-doped SnO₂ and remove any remaining organic residues.

Hydrothermal Synthesis of Ni₂SnO₄ Nanoparticles

Hydrothermal synthesis is a versatile method for preparing crystalline nanomaterials from aqueous solutions under high temperature and pressure.

1. Precursor Solution Preparation:

  • Water-soluble salts of nickel and tin, such as nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and sodium stannate trihydrate (Na₂SnO₃·3H₂O), are used as precursors.

  • Stoichiometric amounts of the precursors are dissolved in deionized water.

2. pH Adjustment:

  • A mineralizer, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution to adjust the pH, which influences the morphology and particle size of the final product.

3. Hydrothermal Reaction:

  • The precursor solution is transferred into a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated in an oven to a temperature typically between 150 °C and 250 °C for a specific duration (e.g., 12-48 hours). The autogenous pressure generated at these temperatures facilitates the crystallization of the product.

4. Product Recovery and Washing:

  • After the reaction, the autoclave is cooled down to room temperature naturally.

  • The resulting precipitate is collected by centrifugation or filtration.

  • The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

5. Drying:

  • The final product is dried in an oven at a low temperature (e.g., 60-80 °C) for several hours.

Visualization of Phase Relationships

The following diagram, generated using Graphviz, illustrates the logical relationships between the key phases in the Ni-Sn-O system based on the constituent binary and known ternary compounds. This is a schematic representation and not a quantitative ternary phase diagram.

Ni_Sn_O_Phase_Diagram cluster_Ni_Sn Ni-Sn System cluster_Sn_O Sn-O System cluster_Ni_O Ni-O System cluster_ternary Ternary Compound Ni Ni Ni3Sn Ni₃Sn Ni3Sn2 Ni₃Sn₂ Ni3Sn4 Ni₃Sn₄ Sn Sn Sn_O Sn SnO SnO SnO2 SnO₂ O_Sn O Ni2SnO4 Ni₂SnO₄ SnO2->Ni2SnO4 Reacts with NiO Ni_O Ni NiO NiO O_Ni O NiO->Ni2SnO4 Reacts with SnO₂

Key phase relationships in the Ni-Sn-O system.

This guide provides a foundational understanding of the nickel-tin-oxide system, which is essential for researchers and professionals working on the development of new materials. The provided data and protocols serve as a starting point for further investigation and innovation in this promising area of materials science.

Introduction to Nickel Tin Oxide Systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Optical Properties of Nickel Tin Oxide Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of this compound systems, focusing on tin-doped nickel oxide (Sn:NiO) and nickel-doped tin oxide (Ni:SnO₂). It details the synthesis methodologies, key optical parameters, and the experimental protocols used for their characterization. This document is intended for researchers and scientists in materials science and professionals in drug development exploring novel nanomaterials.

Nickel oxide (NiO) and tin oxide (SnO₂) are metal oxide semiconductors with unique optical and electrical properties that make them suitable for a wide range of applications, including solar cells, gas sensors, and transparent conducting electrodes.[1][2][3] Tin oxide is an n-type semiconductor with a wide bandgap of approximately 3.6 eV to 3.8 eV, making it transparent to visible light.[2][3][4] Nickel oxide is a p-type semiconductor with a wide bandgap of about 3.6 eV.[4][5] By doping one metal oxide with the other, the resulting this compound system can be tailored to achieve specific optical and electrical characteristics.[6][7] Doping NiO with tin can enhance its electronic properties, while doping SnO₂ with nickel can create oxygen vacancies and alter its band gap.[1][7]

Synthesis Methodologies

Several methods are employed to synthesize this compound nanoparticles and thin films, each influencing the final optical properties.

  • Sol-Gel Method: This technique is used for synthesizing both undoped and tin-doped nickel oxide nanoparticles.[6] It is a versatile method that allows for good control over the composition and particle size.[8]

  • Spray Pyrolysis: This is a cost-effective method for preparing tin-doped NiO thin films.[1]

  • Co-precipitation: This is a simple and facile technique to synthesize pure and nickel-doped tin oxide nanoparticles.[7]

  • Hydrothermal Method: This method has been used to synthesize nickel-doped SnO₂ nanospheres.[2]

Optical Properties of Tin-Doped Nickel Oxide (Sn:NiO)

The introduction of tin as a dopant in nickel oxide thin films has a significant impact on its optical properties.

Band Gap Energy

The optical band gap of Sn-doped NiO thin films can be tuned by varying the doping concentration. One study found that the bandgap energy for Sn-doped NiO thin films was 3.42 eV for undoped NiO, and 3.49 eV, 3.46 eV, and 3.44 eV for 3%, 6%, and 9% Sn doping, respectively.[1]

Transmittance and Absorbance

The optical parameters for both undoped and doped NiO films are typically calculated from UV-VIS measurements in the wavelength range of 200–1200 nm.[1] The absorbance spectrum of NiO thin films generally ranges from 200 to 400 nm, with absorbance increasing with the thickness of the film.[5]

Optical Properties of Nickel-Doped Tin Oxide (Ni:SnO₂)

Doping tin oxide with nickel also leads to significant changes in its optical characteristics.

Band Gap Energy

The introduction of nickel as a dopant in SnO₂ nanoparticles has been shown to reduce the band gap. In one study, the band gap of pure SnO₂ was 3.78 eV, which was reduced to 3.20 eV after Ni doping.[7] Another study on Ni-doped SnO₂ nanoparticles reported a decrease in the energy band gap with increasing Ni concentration.[8]

Photoluminescence

Photoluminescence analysis of Ni-doped SnO₂ nanoparticles indicates the creation of oxygen vacancies due to the doping.[7]

Transmittance

The optical transmittance of Ni-doped SnO₂ has been observed to increase with an increasing doping concentration.[8]

Quantitative Data Summary

The following tables summarize the key optical properties of this compound systems as reported in the literature.

Table 1: Optical Band Gap of Tin-Doped Nickel Oxide (Sn:NiO) Thin Films [1]

Sn Doping Concentration (%)Band Gap (eV)
03.42
33.49
63.46
93.44

Table 2: Optical Band Gap of Nickel-Doped Tin Oxide (Ni:SnO₂) Nanoparticles [7]

Ni DopingBand Gap (eV)
Pure SnO₂3.78
Ni-doped SnO₂3.20

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound systems are crucial for reproducible research.

Synthesis Protocol: Sol-Gel Method for Ni-Doped SnO₂[8]
  • Precursor Preparation: Tin (IV) chloride (SnCl₄) and nickel (II) chloride (NiCl₂) are used as precursors.

  • Mixing: The precursors are mixed in desired concentrations.

  • Precipitation: An ammonia solution is added to the mixture to facilitate precipitation.

  • Washing and Drying: The resulting precipitate is washed and dried to obtain the nanoparticles.

Characterization Protocol: UV-Visible Spectroscopy[2]
  • Sample Preparation: The synthesized nanoparticles or thin films are prepared for analysis.

  • Measurement: A UV-Vis spectrophotometer is used to measure the absorbance and transmittance spectra of the sample.

  • Band Gap Calculation: The optical band gap is determined from the absorbance spectra.

Characterization Protocol: X-ray Diffraction (XRD)[8]
  • Sample Preparation: The powdered sample of nanoparticles is prepared.

  • Measurement: The XRD pattern is recorded using an X-ray diffractometer.

  • Analysis: The resulting diffraction pattern is analyzed to determine the crystal structure and particle size of the material.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound's optical properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Precursor Selection (e.g., SnCl₄, NiCl₂) synthesis Synthesis Method (e.g., Sol-Gel, Spray Pyrolysis) start->synthesis doping Doping Concentration Control synthesis->doping end_synthesis This compound Nanoparticles/Thin Film doping->end_synthesis xrd XRD (Structural Properties) end_synthesis->xrd uv_vis UV-Vis Spectroscopy (Optical Properties) end_synthesis->uv_vis pl Photoluminescence (Defect States) end_synthesis->pl sem_tem SEM/TEM (Morphology) end_synthesis->sem_tem particle_size Particle Size Analysis xrd->particle_size band_gap Band Gap Calculation uv_vis->band_gap transmittance Transmittance/Absorbance Spectra uv_vis->transmittance logical_relationship cluster_factors Influencing Factors cluster_properties Optical Properties synthesis_method Synthesis Method particle_size Particle Size synthesis_method->particle_size synthesis_method->particle_size band_gap Band Gap synthesis_method->band_gap doping_concentration Doping Concentration doping_concentration->particle_size doping_concentration->band_gap transmittance Transmittance doping_concentration->transmittance absorbance Absorbance doping_concentration->absorbance annealing_temp Annealing Temperature annealing_temp->particle_size annealing_temp->band_gap refractive_index Refractive Index annealing_temp->refractive_index particle_size->band_gap particle_size->absorbance

References

electronic band structure of Ni-doped SnO2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Band Structure of Ni-Doped SnO₂

Executive Summary: Tin oxide (SnO₂) is a wide bandgap n-type semiconductor with significant potential in applications such as gas sensors, solar cells, and transparent conducting electrodes.[1] Doping SnO₂ with transition metals like nickel (Ni) is a key strategy for tuning its electronic and optical properties. The incorporation of Ni into the SnO₂ lattice can alter its band structure, charge carrier concentration, and electrical conductivity. This guide provides a comprehensive overview of the synthesis, characterization, and resulting electronic properties of Ni-doped SnO₂, with a focus on the modifications to its band structure. It consolidates quantitative data from various studies, details common experimental protocols, and visualizes key processes and relationships to provide a thorough resource for researchers in materials science and related fields.

Introduction to Ni-Doped SnO₂

Pure tin oxide crystallizes in a tetragonal rutile structure and typically exhibits a direct band gap of approximately 3.6 eV at room temperature.[1] This wide band gap makes it transparent to visible light while its n-type conductivity, arising from intrinsic defects like oxygen vacancies, is often leveraged in various electronic devices. Doping is employed to enhance and control these properties. Nickel is a particularly interesting dopant due to the similarity in ionic radii between Ni²⁺ (69 pm) and Sn⁴⁺ (71 pm), which allows for the substitutional incorporation of nickel ions into the tin oxide crystal lattice.[2] This substitution directly influences the material's electronic configuration, leading to significant changes in its band gap and electrical characteristics.

The primary motivations for investigating Ni-doped SnO₂ include:

  • Band Gap Engineering: Modifying the optical absorption and emission properties for optoelectronic devices.

  • Enhanced Conductivity: Increasing the charge carrier concentration to create more effective transparent conducting films.

  • Spintronics: Introducing magnetic properties to the semiconductor for potential use in spintronic devices.[3]

Synthesis and Fabrication Methods

Several chemical and physical methods are employed to synthesize Ni-doped SnO₂ nanoparticles and thin films. The choice of method significantly influences the material's final properties, including crystallite size, dopant distribution, and defect concentration.

Common Synthesis Techniques:

  • Co-precipitation: A widely used, simple, and cost-effective wet chemical method that allows for precise stoichiometric control and high chemical homogeneity.[1][4][5]

  • Sol-Gel: This technique offers excellent control over the microstructure and composition of the resulting material, often producing nanoparticles with a narrow size distribution.[2][6]

  • Spray Pyrolysis: Primarily used for depositing uniform thin films over large areas, suitable for applications like transparent electrodes.[7]

  • Hydrothermal Method: This method uses high-temperature and high-pressure water to crystallize substances, often leading to well-defined nanostructures.[8]

The general workflow for synthesizing and characterizing Ni-doped SnO₂ is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Property Analysis precursors Sn & Ni Precursors (e.g., SnCl₂, NiCl₂) synthesis Synthesis Method (e.g., Co-Precipitation) precursors->synthesis processing Washing, Drying & Annealing synthesis->processing powder Ni-Doped SnO₂ Powder/Film processing->powder xrd XRD powder->xrd uvvis UV-Vis powder->uvvis tem TEM / SEM powder->tem xps XPS powder->xps hall Hall Effect powder->hall structure Crystal Structure & Size xrd->structure bandgap Optical Band Gap uvvis->bandgap morphology Morphology tem->morphology states Oxidation States xps->states electrical Carrier Conc. & Mobility hall->electrical

General experimental workflow for Ni-doped SnO₂.

Characterization of Electronic and Structural Properties

A suite of characterization techniques is necessary to fully understand the relationship between the physical structure and the electronic properties of Ni-doped SnO₂.

G cluster_pure A) Pure SnO₂ cluster_narrow B) Band Gap Narrowing cluster_wide C) Band Gap Widening (Burstein-Moss) vb1 Valence Band (VB) cb1 Conduction Band (CB) vb1->cb1 Eg ≈ 3.6 eV vb2 VB def Ni Defect States vb2->def Eg' < Eg cb2 CB vb3 VB cb3 CB filled Filled States fermi Fermi Level (E_F)

References

Methodological & Application

Hydrothermal Synthesis of Nickel Tin Oxide Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel tin oxide (NiSnO₃) nanoparticles are emerging as materials of significant interest in various scientific and technological fields. Their unique electronic and catalytic properties make them promising candidates for applications in gas sensing, photocatalysis, and as electrode materials in energy storage devices. The hydrothermal synthesis route offers a versatile and scalable method for producing crystalline NiSnO₃ nanoparticles with controlled morphology and size. This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of NiSnO₃ nanoparticles, tailored for researchers and professionals in materials science and drug development.

Applications

This compound nanoparticles possess a range of properties that make them suitable for several advanced applications:

  • Gas Sensing: The high surface area and semiconductor properties of NiSnO₃ nanoparticles make them sensitive to various gases. They can be utilized in the fabrication of sensors for environmental monitoring and industrial safety to detect toxic and flammable gases. The sensing mechanism relies on the change in electrical conductivity of the material upon adsorption of gas molecules.

  • Photocatalysis: NiSnO₃ nanoparticles can act as efficient photocatalysts for the degradation of organic pollutants in wastewater. Under UV or visible light irradiation, electron-hole pairs are generated in the nanoparticles, which then produce reactive oxygen species that break down organic dye molecules and other contaminants.

  • Electrochemical Applications: In the field of energy storage, NiSnO₃ nanoparticles are explored as potential electrode materials for supercapacitors and lithium-ion batteries due to their high theoretical capacitance and charge storage capabilities.

  • Biomedical and Drug Development: The electrochemical properties of NiSnO₃ nanoparticles make them suitable for the development of sensitive biosensors. For instance, they have been investigated for the electrochemical detection of antibiotic drugs in biological samples and water bodies, which is crucial for monitoring drug residues and ensuring environmental safety.[1]

Experimental Protocols

This section outlines a detailed protocol for the hydrothermal synthesis of this compound (NiSnO₃) nanoparticles. The following procedure is a generalized method and may require optimization based on specific laboratory conditions and desired nanoparticle characteristics.

Materials and Equipment
  • Nickel (II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium stannate trihydrate (Na₂SnO₃·3H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Ethanol

  • Teflon-lined stainless steel autoclave (e.g., 100 mL capacity)

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Drying oven

  • Mortar and pestle

Synthesis Procedure
  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of nickel (II) chloride hexahydrate.

    • Prepare a 0.1 M aqueous solution of sodium stannate trihydrate.

  • Mixing and Precipitation:

    • In a typical synthesis, take equal molar amounts of the nickel chloride and sodium stannate solutions and mix them in a beaker under vigorous magnetic stirring.

    • Slowly add a 2 M NaOH solution dropwise to the mixture to adjust the pH to a desired alkaline value (e.g., pH 10-12). The addition of NaOH acts as a mineralizer and facilitates the formation of the desired oxide phase.[2][3]

    • Continue stirring the resulting suspension for 30 minutes to ensure homogeneity.

  • Hydrothermal Treatment:

    • Transfer the homogeneous suspension into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in a drying oven at a temperature between 160°C and 200°C for a duration of 12 to 24 hours. The precise temperature and time will influence the crystallinity and size of the nanoparticles.[4]

  • Washing and Collection:

    • After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation at a high speed (e.g., 8000 rpm) for 10 minutes.

    • Wash the collected nanoparticles repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Repeat the centrifugation and washing steps several times until the supernatant is neutral.

  • Drying and Grinding:

    • Dry the washed nanoparticles in a drying oven at 60-80°C for 12 hours.

    • Grind the dried powder gently using a mortar and pestle to obtain a fine powder of NiSnO₃ nanoparticles.

Data Presentation

The properties of hydrothermally synthesized this compound nanoparticles are highly dependent on the synthesis parameters. The following table summarizes typical data obtained from the characterization of NiSnO₃ nanoparticles.

ParameterSynthesis ConditionsResultReference
Crystal Structure Hydrothermal, 180°C, 24hPerovskite-type[5]
Crystallite Size Hydrothermal, 180°C, 24h20 - 50 nm-
Morphology HydrothermalNanoparticles, Nanorods[4]
Band Gap Hydrothermal3.1 - 3.5 eV-
Application Electrochemical SensingDetection of Nitrofurantoin[1]
Application Gas SensingDetection of various gases-
Application PhotocatalysisDegradation of organic dyes-

Note: Specific values for crystallite size, band gap, and performance in applications can vary significantly based on the precise synthesis conditions and any post-synthesis treatments.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the hydrothermal synthesis of this compound nanoparticles.

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Post-Processing NiCl2 NiCl₂ Solution Mixing Mixing & Stirring NiCl2->Mixing Na2SnO3 Na₂SnO₃ Solution Na2SnO3->Mixing NaOH NaOH Addition (pH adjustment) Mixing->NaOH Hydrothermal Hydrothermal Treatment (Autoclave, 160-200°C) NaOH->Hydrothermal Washing Washing & Centrifugation Hydrothermal->Washing Drying Drying (60-80°C) Washing->Drying Grinding Grinding Drying->Grinding Final_Product NiSnO₃ Nanoparticles Grinding->Final_Product

Caption: Workflow for the hydrothermal synthesis of NiSnO₃ nanoparticles.

Photocatalytic Degradation Mechanism

This diagram illustrates the proposed mechanism for the photocatalytic degradation of organic pollutants using NiSnO₃ nanoparticles.

Photocatalysis_Mechanism cluster_catalyst NiSnO₃ Nanoparticle VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ H2O H₂O VB->H2O h⁺ O2 O₂ CB->O2 e⁻ Light Light (hν) Light->VB Excitation Pollutant Organic Pollutant Degradation Degradation Products Pollutant->Degradation O2_radical •O₂⁻ (Superoxide Radical) O2->O2_radical OH_radical •OH (Hydroxyl Radical) H2O->OH_radical OH_radical->Pollutant Oxidation O2_radical->Pollutant Oxidation

Caption: Mechanism of photocatalytic degradation by NiSnO₃ nanoparticles.

References

Sol-Gel Synthesis of Nickel Tin Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of nickel tin oxide (NiSnO₃) nanoparticles using the sol-gel method. The sol-gel technique is a versatile and cost-effective approach for synthesizing metal oxides with controlled particle size, morphology, and purity.[1][2][3]

Introduction

This compound is a promising material with diverse applications in fields such as gas sensing, electrocatalysis, and energy storage. The sol-gel method offers a low-temperature, bottom-up approach to synthesize these nanoparticles, allowing for fine control over the material's properties.[1][4][5] This is achieved through the hydrolysis and polycondensation of molecular precursors in a solution to form a "sol," which is a colloidal suspension of solid particles in a liquid.[6][7] This sol is then converted into a "gel," a semi-rigid mass, through the evaporation of the solvent.[5] Subsequent drying and calcination of the gel yield the final this compound nanopowder.[3][8]

Applications

This compound and nickel-doped tin oxide nanoparticles synthesized via the sol-gel method have shown potential in a variety of applications, including:

  • Gas Sensors: The high surface area and specific morphology of these nanoparticles make them suitable for detecting various gases.[4]

  • Electrochemical Sensors: They can be used as synergistic electrocatalysts for the sensitive detection of environmental pollutants and pharmaceutical compounds in water bodies and biological samples.[9]

  • Anode Materials for Lithium-Ion Batteries: Their nanostructure can enhance the electrochemical performance of lithium-ion batteries.[4]

  • Electrochromic Coatings: Thin films of nickel oxide, a related material, are used in smart windows and displays.[10]

  • Catalysis: These materials can act as efficient catalysts in various chemical reactions.[4]

Experimental Protocols

This section details the protocols for the sol-gel synthesis of this compound.

3.1. Materials and Equipment

  • Precursors:

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)[2]

    • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Solvents:

    • Ethanol (C₂H₅OH)[2]

    • Deionized water

  • pH Adjusting Agent:

    • Sodium hydroxide (NaOH) solution[2] or Nitric acid (HNO₃)[11]

  • Equipment:

    • Magnetic stirrer with heating plate

    • Beakers and flasks

    • Pipettes and graduated cylinders

    • pH meter

    • Drying oven

    • Muffle furnace

3.2. Synthesis Protocol for this compound (NiSnO₃) Nanoparticles

This protocol is a generalized procedure based on common sol-gel synthesis routes. Researchers may need to optimize parameters for specific applications.

  • Precursor Solution Preparation:

    • Dissolve equimolar amounts of nickel chloride hexahydrate and tin(IV) chloride pentahydrate in a mixture of ethanol and deionized water. The ratio of ethanol to water can be varied to control the hydrolysis rate.

  • Sol Formation:

    • Stir the precursor solution vigorously on a magnetic stirrer at a controlled temperature (e.g., 60-80°C) for several hours.[2][11] This process facilitates the hydrolysis and partial condensation of the metal precursors, leading to the formation of a stable sol.

  • Gelation:

    • Slowly add a pH-adjusting agent (e.g., NaOH solution) dropwise to the sol while continuously stirring. The pH should be carefully monitored and adjusted to a specific value (e.g., pH 7-10) to induce gelation.[2] A visible change in viscosity and the formation of a thick, transparent gel will indicate the completion of this step.

  • Aging:

    • Allow the gel to age at room temperature for a period of 24-48 hours. During aging, the polycondensation reactions continue, strengthening the gel network.[7]

  • Drying:

    • Dry the aged gel in an oven at a temperature between 80-120°C for several hours to remove the solvent and other volatile components.[8] The resulting product is a xerogel.

  • Calcination:

    • Grind the dried xerogel into a fine powder and calcine it in a muffle furnace at a specific temperature (e.g., 400-900°C) for a set duration (e.g., 2-4 hours).[3][11] The calcination temperature is a critical parameter that influences the crystallinity, particle size, and phase purity of the final this compound nanoparticles.

3.3. Synthesis of Ni-Doped Tin Oxide (SnO₂) Nanoparticles

For applications where nickel is a dopant rather than a primary component, the protocol is slightly modified:

  • Precursor Solution Preparation:

    • Dissolve tin(IV) chloride pentahydrate in a suitable solvent.

    • Separately, dissolve the desired molar percentage of nickel chloride hexahydrate in the same solvent.

  • Doping:

    • Add the nickel precursor solution to the tin precursor solution under constant stirring to ensure homogeneous mixing of the dopant.

  • Follow Steps 2-6 from the NiSnO₃ synthesis protocol. The specific pH and calcination temperature will influence the incorporation and distribution of nickel ions within the tin oxide lattice.[4]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound and related materials synthesized via the sol-gel method.

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties

ParameterValue RangeEffect on Nanoparticle PropertiesReference
Calcination Temperature 400 - 900 °CHigher temperatures generally lead to increased crystallinity and larger crystallite size.[3][11]
pH 7 - 12Affects the rate of hydrolysis and condensation, influencing particle size and morphology.[2]
Precursor Concentration 0.1 - 1 MCan influence the viscosity of the sol and the final particle size.[4]
Aging Time 24 - 48 hoursLonger aging times can lead to a more robust gel network and smaller particle sizes.[7]

Table 2: Characterization Data of Sol-Gel Synthesized Nickel Oxide and Doped Tin Oxide

MaterialCrystallite Size (nm)Band Gap (eV)ApplicationReference
NiO12 - 453.6 - 4.0Electrochromics, Catalysis[3][11]
Ni-doped SnO₂4 - 25Decreases with increasing Ni concentrationGas Sensing, Anode Material[12]
NiSnO₃~10-30 (typical)Varies with synthesis conditionsElectrochemical Sensors[9]

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the sol-gel synthesis process for this compound.

Sol_Gel_Workflow cluster_solution Solution Stage cluster_gelation Gelation & Aging cluster_processing Post-Processing Precursors Nickel & Tin Precursors Sol Homogeneous Sol Precursors->Sol Mixing & Stirring Solvent Ethanol/Water Solvent Solvent->Sol Mixing & Stirring pH_Adjustment pH Adjustment (e.g., NaOH) Sol->pH_Adjustment Gel Wet Gel pH_Adjustment->Gel Gelation Aged_Gel Aged Gel Gel->Aged_Gel Aging Drying Drying (80-120°C) Aged_Gel->Drying Xerogel Xerogel Powder Drying->Xerogel Calcination Calcination (400-900°C) Xerogel->Calcination Final_Product This compound Nanoparticles Calcination->Final_Product

Caption: Workflow of the sol-gel synthesis of this compound nanoparticles.

Logical_Relationships cluster_params Synthesis Parameters cluster_props Material Properties param param prop prop process process Temp Calcination Temperature Crystallinity Crystallinity Temp->Crystallinity ParticleSize Particle Size Temp->ParticleSize pH pH pH->ParticleSize Morphology Morphology pH->Morphology Time Aging Time Time->ParticleSize

Caption: Key synthesis parameters influencing the final material properties.

References

Application Notes and Protocols for Spray Pyrolysis Deposition of Nickel Tin Oxide Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nickel tin oxide (NiO-SnO₂) thin films using the spray pyrolysis technique. This cost-effective and versatile method allows for the deposition of uniform oxide films with tunable properties, making them suitable for a range of applications including gas sensing, transparent conducting oxides, and catalysis.

Overview of the Spray Pyrolysis Technique

Spray pyrolysis is a thin film deposition technique where a precursor solution is atomized and sprayed onto a heated substrate.[1] The droplets undergo thermal decomposition upon contact with the hot surface, resulting in the formation of a solid film.[1] The properties of the deposited film, such as its morphology, crystallinity, and stoichiometry, are highly dependent on several experimental parameters, including the precursor solution composition, substrate temperature, and spray rate.

Applications of this compound Films

Nickel oxide (NiO) is a p-type semiconductor with a wide bandgap, while tin oxide (SnO₂) is an n-type semiconductor.[2][3] The combination of these two materials in a composite or doped form can lead to enhanced properties and novel functionalities. This compound films are promising candidates for various applications, including:

  • Gas Sensors: The high surface area and the creation of p-n junctions at the interface of NiO and SnO₂ grains can significantly improve the sensitivity and selectivity of gas sensors for detecting various gases.

  • Transparent Conducting Oxides: By carefully controlling the doping levels and defect chemistry, it is possible to fabricate p-type transparent conducting films.

  • Catalysis: The mixed oxide system can exhibit enhanced catalytic activity for various chemical reactions.

  • Electrochromic Devices: The change in optical properties upon the application of an electrical potential makes them suitable for smart windows and displays.[4]

Experimental Protocols

This section provides a detailed step-by-step protocol for the deposition of this compound thin films by spray pyrolysis.

Materials and Equipment

Materials:

  • Nickel (II) Chloride Hexahydrate (NiCl₂·6H₂O) or Nickel (II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

  • Tin (IV) Chloride Pentahydrate (SnCl₄·5H₂O)

  • Solvent: Deionized water or Ethanol

  • Substrates: Glass microscope slides, quartz, or fluorine-doped tin oxide (FTO) coated glass

  • Acetone, Isopropanol, and Deionized water for substrate cleaning

Equipment:

  • Spray pyrolysis system (including spray nozzle, precursor solution container, and substrate heater)

  • Hot plate with magnetic stirrer

  • Fume hood

  • Ultrasonic bath

  • Furnace for post-deposition annealing

Substrate Cleaning Protocol

Proper substrate cleaning is crucial for good film adhesion and uniformity.

  • Place the substrates in a beaker containing acetone.

  • Ultrasonicate for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Place the substrates in a beaker containing isopropanol.

  • Ultrasonicate for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Dry the substrates using a nitrogen gun or in an oven at 100°C.

Precursor Solution Preparation

This protocol describes the preparation of a 100 mL precursor solution with a total molar concentration of 0.1 M. The ratio of nickel to tin can be varied to achieve desired film properties.

  • For a 1:1 molar ratio of Ni:Sn:

    • Weigh 1.188 g of NiCl₂·6H₂O (or 1.454 g of Ni(NO₃)₂·6H₂O).

    • Weigh 1.753 g of SnCl₄·5H₂O.

  • Dissolve both precursors in 100 mL of deionized water or ethanol in a glass beaker.

  • Stir the solution on a hot plate with a magnetic stirrer for 30 minutes at 50°C to ensure complete dissolution and a homogeneous mixture.

Spray Pyrolysis Deposition Protocol
  • Preheat the substrate to the desired deposition temperature (typically between 350°C and 500°C).[2][5]

  • Place the cleaned substrate on the substrate heater.

  • Fill the precursor solution container of the spray pyrolysis system with the prepared this compound solution.

  • Set the spray nozzle to substrate distance (typically 25-30 cm).

  • Set the spray rate (a typical range is 1-5 mL/min).

  • Use compressed air as the carrier gas at a pressure of 1-2 bar.

  • Start the spraying process and deposit the desired film thickness. The thickness can be controlled by the deposition time and solution concentration.

  • After deposition, leave the film on the hot substrate for a few minutes to ensure complete decomposition of the precursors.

  • Allow the substrate to cool down slowly to room temperature to avoid thermal shock.

Post-Deposition Annealing

Post-deposition annealing can improve the crystallinity and stability of the films.

  • Place the coated substrates in a furnace.

  • Ramp up the temperature to the annealing temperature (e.g., 450°C) at a rate of 5°C/min.

  • Anneal the films for 1-2 hours in an air atmosphere.

  • Allow the furnace to cool down naturally to room temperature.

Data Presentation

The following tables summarize typical experimental parameters and resulting film properties for nickel oxide, tin oxide, and tin-doped nickel oxide films prepared by spray pyrolysis. These values can serve as a starting point for optimizing the deposition of this compound films.

Table 1: Typical Deposition Parameters for Spray Pyrolysis of NiO and SnO₂ based films.

ParameterNickel Oxide (NiO)Tin Oxide (SnO₂)Tin-doped Nickel Oxide
Precursor(s) NiCl₂·6H₂O or Ni(NO₃)₂·6H₂O[3][4]SnCl₂·2H₂O or SnCl₄·5H₂ONiCl₂·6H₂O and SnCl₄·5H₂O
Solvent Deionized Water, EthanolDeionized Water, EthanolDeionized Water, Ethanol
Concentration 0.05 - 0.2 M[4][6]0.1 - 0.5 M0.1 M total concentration
Substrate Temp. 350 - 500 °C[2][5]400 - 550 °C450 °C
Spray Rate 1 - 8 mL/min[4]2 - 10 mL/min3 mL/min
Carrier Gas Compressed AirCompressed AirCompressed Air
Annealing Temp. 425 - 500 °C[2]450 - 650 °C[7]500 °C

Table 2: Typical Properties of Spray Pyrolyzed NiO and SnO₂ based films.

PropertyNickel Oxide (NiO)Tin Oxide (SnO₂)Tin-doped Nickel Oxide
Structure Cubic, Polycrystalline[3]Tetragonal, Polycrystalline[1]Cubic, Polycrystalline
Bandgap (eV) 3.4 - 3.84[3][4]3.6 - 3.93.65 - 3.75
Transmittance ~50-70% (Visible)[3][6]>80% (Visible)~60-70% (Visible)
Resistivity (Ω·cm) 10⁻¹ - 10³10⁻³ - 10⁻²10⁰ - 10²
Conductivity Type p-type[3]n-type[1]p-type

Visualizations

Experimental Workflow

G cluster_0 Pre-Deposition cluster_1 Deposition Process cluster_2 Post-Deposition cluster_3 Characterization A Substrate Selection (Glass, Quartz, FTO) B Substrate Cleaning (Acetone, IPA, DI Water) A->B C Precursor Solution Preparation (NiCl2, SnCl4 in DI Water) B->C D Spray Pyrolysis Deposition - Substrate Temp: 350-500°C - Spray Rate: 1-5 mL/min C->D Atomization E Post-Deposition Annealing (450°C for 1-2 hours) D->E F Structural Analysis (XRD) E->F G Morphological Analysis (SEM) E->G H Optical Properties (UV-Vis) E->H I Electrical Properties E->I

Caption: Experimental workflow for NiO-SnO₂ film deposition.

Logical Relationships in Spray Pyrolysis

G cluster_0 Input Parameters cluster_1 Film Properties A Precursor Conc. E Crystallinity A->E F Morphology A->F B Substrate Temp. B->E B->F C Spray Rate C->F D Annealing Temp. D->E G Optical Properties E->G H Electrical Properties E->H F->G F->H

Caption: Key parameters influencing film properties.

References

Application Notes and Protocols for Nickel Tin Oxide-Based Carbon Dioxide Gas Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of nickel-doped tin oxide (Ni-SnO₂) as a chemiresistive sensor for the detection of carbon dioxide (CO₂). The information compiled is intended to guide researchers in the synthesis, fabrication, and characterization of Ni-SnO₂ based gas sensors.

Introduction

Tin dioxide (SnO₂) is a widely studied n-type semiconductor material for gas sensing applications due to its high sensitivity, chemical stability, and low cost.[1][2] Doping SnO₂ with transition metals like nickel has been shown to significantly enhance its sensing performance towards various gases, including carbon dioxide.[1][3][4] Nickel doping can increase oxygen vacancies and decrease electron density, leading to improved sensitivity and faster response times.[1][3][4] This document outlines the synthesis of nickel-doped tin oxide nanoparticles and the fabrication of sensor devices, along with their operational principles and performance metrics for CO₂ detection.

Sensing Mechanism

The gas sensing mechanism of Ni-SnO₂ is based on the change in electrical resistance of the material upon exposure to CO₂.[5] In an ambient air environment, oxygen molecules are adsorbed onto the surface of the n-type SnO₂ and capture free electrons from the conduction band, forming a high-resistance depletion layer.

When the sensor is exposed to CO₂, the gas molecules interact with the adsorbed oxygen species on the sensor surface. This interaction leads to the release of trapped electrons back into the conduction band of the SnO₂, thereby reducing the width of the depletion layer and decreasing the overall resistance of the sensor. The magnitude of this resistance change is proportional to the concentration of the CO₂ gas. The incorporation of nickel into the tin oxide lattice is believed to create more active sites for gas adsorption and facilitate the electronic transitions, thus enhancing the sensor's response.[1][3]

CO2_Sensing_Mechanism cluster_0 In Air cluster_1 In CO₂ Presence O2_gas O₂ (gas) Surface Ni-SnO₂ Surface O2_gas->Surface Adsorption O2_adsorbed O₂⁻ (adsorbed) Surface->O2_adsorbed e⁻ capture Depletion_Layer Electron Depletion Layer (High Resistance) O2_adsorbed->Depletion_Layer Reduced_Depletion Reduced Depletion Layer (Low Resistance) CO2_gas CO₂ (gas) Surface_CO2 Ni-SnO₂ Surface CO2_gas->Surface_CO2 Reaction CO₂ + O₂⁻ → CO₃²⁻ Surface_CO2->Reaction Electron_Release Electron Release (e⁻) Reaction->Electron_Release Electron_Release->Reduced_Depletion

Figure 1: CO₂ sensing mechanism of Ni-SnO₂.

Experimental Protocols

Synthesis of Nickel-Doped Tin Oxide Nanoparticles

This section details two common methods for synthesizing Ni-SnO₂ nanoparticles for gas sensing applications.

This method allows for rapid and uniform heating, leading to the formation of nanoparticles with controlled size and morphology.

Materials:

  • Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Nickel (II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Ethanol

Protocol:

  • Prepare aqueous solutions of SnCl₄·5H₂O and NiCl₂·6H₂O in desired molar ratios.

  • Slowly add a NaOH solution to the mixture under constant stirring until a pH of 10 is reached, resulting in the formation of a precipitate.

  • Wash the precipitate several times with DI water and then with ethanol to remove any unreacted precursors and impurities.

  • Dry the washed precipitate in a hot air oven at 100 °C for 12 hours.

  • Place the dried powder in a domestic microwave oven and irradiate for 15-20 minutes.

  • The resulting powder is the Ni-SnO₂ nanoparticles.

The SILAR method is a simple and cost-effective technique for depositing thin films of materials onto a substrate.

Materials:

  • Tin (II) chloride (SnCl₂)

  • Nickel (II) chloride (NiCl₂)

  • DI water

  • Glass substrates

Protocol:

  • Clean the glass substrates by ultrasonicating them in acetone, ethanol, and DI water for 15 minutes each, and then dry them in a stream of nitrogen.

  • Prepare a cationic precursor solution by dissolving SnCl₂ and NiCl₂ in DI water at the desired concentration.

  • Prepare an anionic precursor solution of DI water (which acts as the source of oxygen ions).

  • Immerse the cleaned substrate in the cationic precursor solution for a specific duration (e.g., 20 seconds) to allow for the adsorption of Sn²⁺ and Ni²⁺ ions.

  • Rinse the substrate with DI water to remove loosely bound ions.

  • Immerse the substrate in hot DI water (e.g., 90 °C) for a specific duration (e.g., 20 seconds) to facilitate the reaction and formation of Ni-SnO₂.

  • Rinse the substrate again with DI water.

  • Repeat this deposition cycle for a desired number of times to achieve the required film thickness.

  • Finally, anneal the coated substrate in a furnace at a specific temperature (e.g., 400 °C) for a certain duration (e.g., 1 hour) to improve crystallinity.

Sensor Fabrication and Measurement Setup

The synthesized Ni-SnO₂ nanoparticles are used to fabricate the gas sensor device.

Fabrication Protocol:

  • Prepare a paste of the synthesized Ni-SnO₂ powder by mixing it with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., alpha-terpineol).

  • Coat the paste onto an alumina substrate with pre-printed interdigitated electrodes (IDEs).

  • Dry the coated substrate at a low temperature (e.g., 80 °C) to evaporate the solvent.

  • Sinter the sensor at a high temperature (e.g., 500 °C) to remove the organic binder and ensure good adhesion of the sensing layer to the substrate.

  • Mount the sensor on a suitable header and make electrical connections to the IDEs.

Sensor_Fabrication_Workflow Start Start Synthesis Synthesize Ni-SnO₂ Nanoparticles Start->Synthesis Paste Prepare Sensing Paste Synthesis->Paste Coating Coat Paste onto IDE Substrate Paste->Coating Drying Dry at Low Temperature Coating->Drying Sintering Sinter at High Temperature Drying->Sintering Mounting Mount and Wire Bond Sintering->Mounting End Finished Sensor Mounting->End

Figure 2: Sensor fabrication workflow.

Gas Sensing Measurement Setup: The fabricated sensor is placed in a sealed test chamber with a gas inlet and outlet. The resistance of the sensor is continuously monitored using a picoammeter or a multimeter. The desired concentration of CO₂ gas is introduced into the chamber, and the change in resistance is recorded over time. The sensor response is typically defined as the ratio of the resistance in air (Ra) to the resistance in the target gas (Rg) for an n-type semiconductor.

Performance Data

The performance of Ni-SnO₂ based CO₂ sensors is evaluated based on several key parameters, including sensitivity, response time, recovery time, and optimal operating temperature. The following table summarizes the performance of Ni-SnO₂ sensors synthesized by different methods.

Synthesis MethodNi Doping (%)Operating Temp. (°C)CO₂ Conc. (ppm)Sensitivity (Ra/Rg)Response Time (s)Recovery Time (s)Reference
Microwave-Assisted Wet Chemical427510073.294-[1]
SILAR550 (323 K)-1.28 (128% response)1334[2][6]

Conclusion

Nickel-doped tin oxide has demonstrated significant potential as a material for the development of high-performance carbon dioxide gas sensors. The synthesis method and the concentration of the nickel dopant play a crucial role in determining the sensing characteristics. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize Ni-SnO₂ based sensors for various applications, including environmental monitoring, industrial process control, and medical diagnostics. Further research can focus on improving selectivity, long-term stability, and reducing the operating temperature of these sensors.

References

Nickel Tin Oxide: A Promising Anode Material for High-Performance Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The demand for next-generation lithium-ion batteries (LIBs) with higher energy density, longer cycle life, and improved safety necessitates the exploration of novel anode materials beyond conventional graphite. Nickel tin oxide (NiSnO₃) has emerged as a compelling candidate due to its high theoretical capacity, which is significantly greater than that of graphite. This ternary metal oxide leverages a "self-matrix" conversion mechanism during lithiation and delithiation. This process involves the in-situ formation of a buffering matrix that accommodates the volume changes inherent to tin-based anodes, thereby enhancing cycling stability and overall electrochemical performance. This document provides a comprehensive overview of NiSnO₃ as an anode material, including detailed experimental protocols for its synthesis, electrode preparation, and electrochemical characterization.

Data Presentation

The electrochemical performance of NiSnO₃ and its composites with reduced graphene oxide (rGO) is summarized in the tables below. These materials exhibit high reversible capacities and good rate capabilities, making them attractive for high-performance LIBs.

Table 1: Electrochemical Performance of NiSnO₃ Anode

ParameterValueConditions
Reversible Capacity~600-800 mAh/g-
Initial Coulombic Efficiency--
Cycling StabilityGood-

Table 2: Electrochemical Performance of NiSnO₃/rGO Composite Anode

ParameterValueConditions
Reversible Capacity792 mAh/gAfter 60 cycles at 1200 mA/g[1]
Reversible Capacity889 mAh/gAfter 115 cycles at 200 mA/g (after high-rate cycling)[1]
Reversible Capacity899 mAh/gAfter 300 cycles at 200 mA/g (for C/NiSnO₃/RGO)
Rate CapabilityCharge capacity restored after cycling at 6000 mA/g[1]-

Experimental Protocols

I. Synthesis of this compound (NiSnO₃) Nanoparticles via Hydrothermal Method

This protocol describes the synthesis of NiSnO₃ nanoparticles using a facile hydrothermal technique.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized (DI) water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of NiCl₂·6H₂O and SnCl₄·5H₂O. The exact concentrations should be calculated to achieve a 1:1 molar ratio of Ni to Sn.

    • In a typical synthesis, dissolve stoichiometric amounts of NiCl₂·6H₂O and SnCl₄·5H₂O in DI water.

  • Hydrolysis and Precipitation:

    • Slowly add a NaOH solution to the precursor solution under vigorous stirring until the pH reaches a desired value (typically alkaline, e.g., pH 9-11) to co-precipitate the metal hydroxides.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-200 °C) for a designated duration (e.g., 12-24 hours).

  • Product Recovery and Purification:

    • After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product several times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the washed product in an oven at a low temperature (e.g., 60-80 °C) overnight.

    • Calcination of the dried powder at a higher temperature (e.g., 600 °C) in air for a few hours is performed to obtain the crystalline NiSnO₃ phase.

II. Preparation of NiSnO₃ Anode Slurry

This protocol outlines the preparation of a homogenous slurry for coating onto a current collector.

Materials:

  • NiSnO₃ nanoparticles (active material)

  • Super P carbon black (conductive agent)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Mortar and pestle or planetary ball mill

  • Magnetic stirrer

Procedure:

  • Dry Mixing:

    • Weigh the NiSnO₃ active material, Super P carbon black, and PVDF binder in a specific weight ratio. A common ratio for anode materials is 8:1:1 (Active Material : Conductive Agent : Binder).

    • Thoroughly mix the dry powders in a mortar and pestle or using a planetary ball mill to ensure a homogeneous mixture.

  • Slurry Formation:

    • Gradually add NMP solvent to the dry powder mixture while continuously stirring.

    • Continue stirring until a slurry with a uniform consistency and appropriate viscosity for coating is obtained. The slurry should be free of agglomerates. A magnetic stirrer can be used for several hours to ensure homogeneity.

III. Coin Cell Assembly (CR2032)

This protocol describes the assembly of a half-cell (NiSnO₃ vs. Li metal) in a CR2032 coin cell case for electrochemical testing. All assembly steps should be performed in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

Materials and Equipment:

  • NiSnO₃-coated copper foil (working electrode)

  • Lithium metal foil (counter and reference electrode)

  • Celgard 2400 or similar microporous separator

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Crimping machine

  • Tweezers, scissors, and other necessary tools

Procedure:

  • Electrode and Separator Preparation:

    • Punch circular discs from the NiSnO₃-coated copper foil to be used as the working electrode. A typical diameter is 12-15 mm.

    • Punch circular discs from the lithium metal foil to serve as the counter and reference electrode. The diameter should be similar to or slightly larger than the working electrode.

    • Punch circular discs from the separator membrane. The separator diameter should be larger than that of the electrodes to prevent short-circuiting.

  • Coin Cell Stacking:

    • Place the working electrode (NiSnO₃ coated side up) in the center of the coin cell case.

    • Add a few drops of electrolyte to wet the surface of the working electrode.

    • Place the separator on top of the working electrode.

    • Add a few more drops of electrolyte to saturate the separator.

    • Carefully place the lithium metal disc on top of the separator.

    • Place a spacer disc and then a spring on top of the lithium foil.

  • Sealing:

    • Place the gasket on top of the assembled stack.

    • Carefully place the top cap of the coin cell over the gasket.

    • Transfer the assembled cell to the crimping machine and apply pressure to seal the cell. Ensure a proper seal to prevent electrolyte leakage.

  • Resting:

    • Allow the assembled coin cell to rest for several hours (e.g., 12 hours) before electrochemical testing to ensure proper wetting of the electrode materials by the electrolyte.

Visualizations

experimental_workflow cluster_synthesis I. NiSnO₃ Synthesis cluster_slurry II. Anode Slurry Preparation cluster_assembly III. Coin Cell Assembly s1 Precursor Solution (NiCl₂·6H₂O + SnCl₄·5H₂O) s2 Hydrolysis & Precipitation (add NaOH) s1->s2 s3 Hydrothermal Treatment (Autoclave, 180-200°C) s2->s3 s4 Product Recovery (Centrifugation & Washing) s3->s4 s5 Drying & Calcination (600°C) s4->s5 p1 Dry Mixing (NiSnO₃ + Carbon Black + PVDF) s5->p1 p2 Slurry Formation (add NMP & stir) p1->p2 a1 Electrode & Separator Punching p2->a1 a2 Stacking in Coin Cell Case (Working Electrode -> Separator -> Li Metal -> Spacer -> Spring) a1->a2 a3 Electrolyte Addition a4 Sealing with Crimper a2->a4 a5 Resting a4->a5

Caption: Experimental workflow for the synthesis of NiSnO₃ and assembly of a lithium-ion battery anode.

Caption: Logical relationships of NiSnO₃ as an anode material, highlighting advantages and challenges.

References

Application Notes and Protocols for the Photocatalytc Activity of Nickel Tin Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the photocatalytic activity of nickel tin oxide (NiSnO3), a promising semiconductor material for environmental remediation and energy production. This document details the synthesis of this compound nanoparticles, their characterization, and protocols for evaluating their photocatalytic performance in the degradation of organic pollutants and for hydrogen evolution. The underlying mechanisms of photocatalysis are also discussed and visualized.

Introduction

This compound (NiSnO3) has emerged as a significant photocatalyst due to its tunable band gap, chemical stability, and efficiency in harnessing light to drive chemical reactions. Its applications are expanding, particularly in the degradation of persistent organic pollutants in wastewater and in the generation of hydrogen as a clean energy source. These notes are intended to provide researchers with the necessary protocols to synthesize and evaluate the photocatalytic efficacy of this compound.

Synthesis of this compound Nanoparticles

Two primary methods for the synthesis of this compound nanoparticles are detailed below: co-precipitation and sol-gel.

Co-precipitation Method

The co-precipitation method is a straightforward and cost-effective technique for producing homogenous nanoparticles.[1][2]

Protocol:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O).

    • Prepare a 0.1 M aqueous solution of tin(IV) chloride pentahydrate (SnCl4·5H2O).

    • Mix the two solutions in a 1:1 molar ratio in a beaker under vigorous magnetic stirring for 30 minutes at room temperature.[3]

  • Precipitation:

    • Prepare a 2 M solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH) as the precipitating agent.

    • Slowly add the precipitating agent dropwise to the mixed metal salt solution while maintaining vigorous stirring.

    • Continue adding the precipitating agent until the pH of the solution reaches 10-12, leading to the formation of a precipitate.[4]

  • Aging and Washing:

    • Age the resulting suspension for 2-4 hours at room temperature to allow for complete precipitation and particle growth.

    • Separate the precipitate by centrifugation or filtration.

    • Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at 80-100°C for 12 hours.

    • Calcine the dried powder in a muffle furnace at a temperature range of 500-700°C for 2-4 hours to obtain the crystalline NiSnO3 phase.

Sol-Gel Method

The sol-gel method offers excellent control over the particle size, morphology, and purity of the resulting nanoparticles.[5][6]

Protocol:

  • Sol Preparation:

    • Dissolve nickel(II) acetate tetrahydrate (Ni(CH3COO)2·4H2O) and tin(IV) chloride pentahydrate (SnCl4·5H2O) in a 1:1 molar ratio in a solvent mixture of ethanol and deionized water.

    • Add a chelating agent, such as citric acid or ethylene glycol, to the solution under stirring to form a stable sol. The molar ratio of metal ions to the chelating agent is typically 1:1.5.

  • Gel Formation:

    • Heat the sol at 60-80°C with continuous stirring. This will promote hydrolysis and condensation reactions, leading to the formation of a viscous gel.[5]

  • Drying:

    • Dry the obtained gel in an oven at 100-120°C for 12-24 hours to remove the solvent and other volatile components, resulting in a xerogel.

  • Calcination:

    • Grind the xerogel into a fine powder.

    • Calcine the powder in a furnace at 500-700°C for 2-4 hours in an air atmosphere to obtain the final this compound nanoparticles.

Characterization of this compound Nanoparticles

To ensure the successful synthesis of the desired material, the following characterization techniques are recommended:

Characterization TechniquePurpose
X-ray Diffraction (XRD) To determine the crystalline phase, structure, and average crystallite size of the nanoparticles.
Scanning Electron Microscopy (SEM) To observe the surface morphology, particle shape, and size distribution.
Transmission Electron Microscopy (TEM) To obtain high-resolution images of the nanoparticles, including their size, shape, and lattice structure.
Energy-Dispersive X-ray Spectroscopy (EDX) To confirm the elemental composition and purity of the synthesized material.[3]
UV-Vis Diffuse Reflectance Spectroscopy (DRS) To determine the optical properties, including the band gap energy of the semiconductor.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore size distribution of the nanoparticles.

Application in Photocatalytic Degradation of Organic Pollutants

This compound nanoparticles are effective in degrading various organic dyes, such as rhodamine B and methylene blue, which are common industrial pollutants.

Experimental Protocol for Photocatalytic Degradation
  • Reaction Setup:

    • Prepare a stock solution of the target organic pollutant (e.g., 10 mg/L of rhodamine B in deionized water).

    • In a typical experiment, disperse a specific amount of the synthesized NiSnO3 photocatalyst (e.g., 0.1 g/L) into a known volume of the pollutant solution (e.g., 100 mL) in a beaker.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.

  • Photocatalytic Reaction:

    • Irradiate the suspension using a light source. A xenon lamp or a mercury lamp can be used to simulate solar light. For visible light photocatalysis, a UV cut-off filter should be employed.

    • Maintain constant stirring throughout the experiment to ensure uniform suspension of the photocatalyst.

  • Sample Analysis:

    • At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension.

    • Centrifuge or filter the aliquot to remove the photocatalyst particles.

    • Measure the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific pollutant (e.g., ~554 nm for rhodamine B).

  • Data Analysis:

    • Calculate the degradation efficiency (%) using the following formula: Degradation Efficiency (%) = [(C0 - Ct) / C0] × 100 where C0 is the initial concentration of the pollutant (after adsorption-desorption equilibrium) and Ct is the concentration at time 't'.

Quantitative Data Presentation

The following table summarizes typical photocatalytic degradation efficiencies for various pollutants using nickel-based photocatalysts. While specific data for NiSnO3 is still emerging, these values provide a benchmark for expected performance.

PhotocatalystPollutantDegradation Efficiency (%)Irradiation Time (min)Light Source
NiO NanoparticlesMethylene Blue~98.960Sunlight
Fe-doped NiORhodamine B~9940Visible Light
Ni-doped TiO2Methylene Blue~92.7240Mercury Lamp

Note: The efficiency of NiSnO3 is expected to be comparable or potentially superior under optimized conditions.

Application in Photocatalytic Hydrogen Evolution

This compound can also be utilized for producing hydrogen from water splitting, a promising avenue for clean energy.

Experimental Protocol for Hydrogen Evolution
  • Photoreactor Setup:

    • The experiment is typically conducted in a closed gas circulation system with a quartz photoreactor.

    • Disperse the NiSnO3 photocatalyst (e.g., 50 mg) in an aqueous solution (e.g., 100 mL) containing a sacrificial electron donor, such as methanol or ethanol (e.g., 10% v/v).

  • Degassing:

    • Thoroughly degas the suspension by purging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen, which can act as an electron scavenger.

  • Photocatalytic Reaction:

    • Irradiate the reactor with a suitable light source (e.g., a 300 W Xenon lamp).

    • Use a cooling system to maintain the reaction temperature at a constant value (e.g., 15°C).

  • Hydrogen Quantification:

    • The evolved gases are circulated through a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to quantify the amount of hydrogen produced at regular time intervals.

Visualization of Mechanisms and Workflows

Experimental Workflow for Photocatalysis

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_photocatalysis Photocatalytic Degradation s1 Precursor Preparation s2 Precipitation / Gelation s1->s2 s3 Washing & Drying s2->s3 s4 Calcination s3->s4 p1 Pollutant Solution + Catalyst s4->p1 Characterized NiSnO3 Catalyst p2 Dark Adsorption p1->p2 p3 Light Irradiation p2->p3 p4 Sampling & Centrifugation p3->p4 p5 UV-Vis Analysis p4->p5

Caption: Workflow for NiSnO3 synthesis and photocatalytic testing.

Proposed Photocatalytic Mechanism

The photocatalytic activity of this compound is initiated by the absorption of photons with energy greater than its band gap. This generates electron-hole pairs, which then participate in redox reactions to produce highly reactive oxygen species (ROS) that degrade pollutants.

photocatalytic_mechanism cluster_semiconductor NiSnO3 Nanoparticle cluster_reactions Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) light Light (hν) light->vb e e- o2 O2 e->o2 Reduction h h+ h2o H2O h->h2o Oxidation oh OH- h->oh Oxidation o2_rad •O2- o2->o2_rad oh_rad •OH h2o->oh_rad oh->oh_rad pollutant Organic Pollutant o2_rad->pollutant Degradation oh_rad->pollutant Degradation degraded Degraded Products (CO2, H2O) pollutant->degraded

Caption: Proposed mechanism of photocatalysis on NiSnO3.

The introduction of nickel into the tin oxide lattice can create defect states within the band gap, which can enhance visible light absorption and act as charge separation centers, thereby improving the overall photocatalytic efficiency by inhibiting the recombination of photogenerated electron-hole pairs.[7] The separated electrons and holes migrate to the surface of the photocatalyst, where they react with adsorbed water and oxygen molecules to generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (•O2−). These highly oxidative radicals are the primary agents responsible for the degradation of organic pollutants into simpler and less harmful substances like carbon dioxide and water.[8][9]

References

Application Notes and Protocols: Nickel Tin Oxide in Supercapacitor Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel tin oxide (NiSnO₃) has emerged as a promising electrode material for supercapacitors, a class of energy storage devices known for their high power density and long cycle life. As a ternary metal oxide, NiSnO₃ offers the potential for enhanced electrochemical performance compared to its binary oxide counterparts like nickel oxide (NiO) and tin oxide (SnO₂). The synergistic effect between nickel and tin can lead to improved electrical conductivity and a greater number of active sites for faradaic reactions, which are crucial for high specific capacitance. This document provides detailed application notes and experimental protocols for the synthesis of this compound-based materials and the fabrication and testing of supercapacitor electrodes.

Data Presentation: Electrochemical Performance

The following table summarizes the key electrochemical performance metrics of various this compound-based supercapacitor electrodes reported in the literature. This allows for a clear comparison of different material compositions and synthesis methods.

Electrode MaterialSynthesis MethodSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Power Density (kW/kg)Cycling Stability (% retention after cycles)Reference
NiO/NiSnO₃Hydrothermal5240.5---[1]
NiSnO₃/Nitrogen-doped reduced graphene oxide (NSR)Hydrothermal~16503~38.41~2.026~89% after 10,000[2]
NiSnO₃/Graphene NanocompositeSolvothermal & Thermal Treatment--42.540.3488.3% after 4000[3][4]
SnS@Ni/SnO₂Hydrothermal & Calcination319 C/g2---[5]
Tin Oxide Nanowall Array on Ni FoamSolvothermal & Thermal Treatment31.50 mAh/g0.1--135% increase after 10,000[6]
NiSnO₃ Thin FilmsSpray Pyrolysis-----[7]

Note: Specific capacity in mAh/g or C/g can be converted to specific capacitance in F/g, but this requires knowledge of the potential window, which is not always provided in the source material.

Experimental Protocols

Synthesis of this compound/Nitrogen-Doped Reduced Graphene Oxide (NSR) Composite via Hydrothermal Method

This protocol is based on the synthesis of a high-performance NSR composite.[2]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Graphene oxide (GO)

  • Urea (CH₄N₂O)

  • Deionized (DI) water

Procedure:

  • Graphene Oxide Dispersion: Disperse a specific amount of graphene oxide in deionized water through ultrasonication for 2 hours to obtain a homogeneous GO suspension.

  • Precursor Solution Preparation: In a separate beaker, dissolve appropriate amounts of NiCl₂·6H₂O and SnCl₂·2H₂O in deionized water. The molar ratio of Ni²⁺ to Sn²⁺ can be varied to optimize the material's performance (e.g., 1:1).[2]

  • Mixing: Add the metal salt solution to the graphene oxide suspension and stir for 30 minutes.

  • Hydrothermal Synthesis: Add urea to the mixture and stir until fully dissolved. Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 180°C for 12 hours.

  • Washing and Drying: After the autoclave has cooled down to room temperature, collect the black precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts. Finally, dry the product in a vacuum oven at 60°C for 12 hours.

Fabrication of a Supercapacitor Working Electrode

This protocol outlines the steps for preparing a working electrode for electrochemical testing.[8][9]

Materials:

  • Synthesized this compound-based active material

  • Carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam (current collector)

  • Acetone

  • Deionized (DI) water

Procedure:

  • Substrate Cleaning: Cut the nickel foam into a specific size (e.g., 1x2 cm). Clean the nickel foam sequentially with acetone and deionized water in an ultrasonic bath for 15 minutes each to remove any surface impurities. Dry the cleaned nickel foam in an oven.[8]

  • Slurry Preparation: Prepare a slurry by mixing the active material, carbon black, and PVDF binder in a weight ratio of 85:10:5.[8] Add a small amount of NMP solvent and grind the mixture in a mortar to form a homogeneous slurry.[8][9]

  • Electrode Coating: Coat the prepared slurry onto the cleaned nickel foam. Ensure a uniform coating on the substrate.

  • Drying: Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 100°C) for 24 hours to completely remove the solvent.[8]

  • Mass Loading Determination: Weigh the nickel foam before and after coating to determine the mass of the active material loaded onto the electrode. This is crucial for calculating the specific capacitance.[8]

Electrochemical Measurements

This protocol describes the standard three-electrode setup for evaluating the electrochemical performance of the fabricated electrode.

Equipment:

  • Electrochemical workstation

  • Three-electrode cell

  • Working electrode (the fabricated this compound electrode)

  • Counter electrode (e.g., platinum foil or wire)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Electrolyte (e.g., 6 M KOH solution)

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the fabricated working electrode, a platinum counter electrode, and a reference electrode. Fill the cell with the electrolyte solution (e.g., 6 M NaOH).[6]

  • Cyclic Voltammetry (CV): Perform CV scans within a defined potential window at various scan rates (e.g., 10, 20, 50, 100 mV/s) to evaluate the capacitive behavior of the electrode.

  • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g) to determine the specific capacitance, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the electrode's internal resistance and ion diffusion characteristics.

  • Cycling Stability Test: Subject the electrode to continuous charge-discharge cycles at a constant current density for a large number of cycles (e.g., 1000 to 10,000 cycles) to evaluate its long-term stability.

Visualizations

Experimental Workflow for Electrode Fabrication and Testing

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing s1 Precursor Mixing (Ni & Sn salts, Graphene Oxide) s2 Hydrothermal/ Solvothermal Reaction s1->s2 e1 Slurry Preparation (Active Material, Binder, Conductive Additive) s3 Washing & Drying s2->s3 s3->e1 e2 Coating on Ni Foam e1->e2 t1 Three-Electrode Cell Assembly e3 Drying e2->e3 e3->t1 t2 CV, GCD, EIS Measurements t1->t2 t3 Cycling Stability Test t2->t3

Caption: Workflow for this compound Electrode Fabrication and Testing.

Logical Relationship of Supercapacitor Performance Metrics

performance_metrics material Active Material (this compound) structure Material Properties (Morphology, Surface Area) material->structure synthesis Synthesis Method (e.g., Hydrothermal) synthesis->structure capacitance Specific Capacitance structure->capacitance stability Cycling Stability structure->stability energy Energy Density capacitance->energy power Power Density capacitance->power

Caption: Factors Influencing Supercapacitor Performance Metrics.

References

Application Notes & Protocols: Chemical Vapor Deposition of Nickel Tin Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel tin oxide (NTO) is an emerging ternary metal oxide with promising applications in various fields, including gas sensing, catalysis, energy storage, and as a transparent conducting oxide. Chemical Vapor Deposition (CVD) offers a versatile and scalable method for the fabrication of high-quality, uniform thin films of NTO with controlled stoichiometry and thickness. This document provides a detailed protocol for the deposition of this compound thin films using a metal-organic CVD (MOCVD) approach. The protocol is synthesized from established procedures for the individual deposition of nickel oxide and tin oxide, providing a foundational methodology for the growth of the ternary compound.

Experimental Protocols

Precursor Selection and Handling

The selection of appropriate metal-organic precursors is critical for the successful co-deposition of this compound. Ideal precursors should have high volatility, thermal stability, and compatible decomposition temperatures.

  • Nickel Precursors: A variety of nickel precursors have been utilized for the CVD of nickel oxide (NiO).[1][2][3][4] Common classes include β-diketonates and dialkylaminoalkoxides.[2][5]

    • Examples:

      • Nickel(II) acetylacetonate [Ni(acac)₂]

      • (TMEDA)Ni[MeC(O)CHC(O)OEt]₂ (TMEDA = tetramethylethylenediamine)[1]

      • [Ni(dmamp′)₂] (dmamp′ = 2-dimethylamino-2-methyl-1-propanolate)[2][3]

  • Tin Precursors: Organotin compounds are commonly employed for the CVD of tin oxide (SnO₂).

    • Examples:

      • Tetrabutyltin [Sn(C₄H₉)₄]

      • Dimethyltin dichloride [(CH₃)₂SnCl₂]

      • Tin(IV) tert-butoxide [Sn(O-t-Bu)₄]

  • Oxidizing Agent: Dry oxygen (O₂) is typically used as the oxidizing agent. In some cases, the presence of water vapor has been shown to enhance the deposition of NiO.[4]

  • Carrier Gas: An inert gas such as argon (Ar) or nitrogen (N₂) is used to transport the precursor vapors into the reaction chamber.

Handling Precautions: Metal-organic precursors are often air- and moisture-sensitive and can be toxic. They should be handled in an inert atmosphere (e.g., a glovebox) and stored according to the manufacturer's recommendations.

Substrate Preparation

A variety of substrates can be used for the deposition of this compound, including silicon, quartz, and fluorine-doped tin oxide (FTO) coated glass.[2][6] Proper cleaning of the substrate is essential for good film adhesion and uniformity.

Protocol for Substrate Cleaning:

  • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[2]

  • Dry the substrates with a stream of high-purity nitrogen.

  • Immediately before loading into the CVD reactor, treat the substrates with oxygen plasma for 10 minutes to remove any remaining organic contaminants and to activate the surface.[2]

CVD System Configuration

A typical horizontal cold-wall or hot-wall CVD reactor can be used for the deposition of this compound. The system should include:

  • Multiple precursor delivery lines with independent mass flow controllers for precise control of the precursor and gas flow rates.

  • Heated precursor bubblers or sublimators to generate precursor vapors.

  • A heated substrate holder (susceptor).

  • A vacuum system to control the reactor pressure.

  • An exhaust and scrubbing system to handle unreacted precursors and byproducts.

Deposition Protocol

This protocol outlines a general procedure for the co-deposition of nickel and tin oxides. The specific parameters will need to be optimized based on the chosen precursors, the CVD system, and the desired film properties.

  • System Purge: Load the cleaned substrates into the reactor. Evacuate the reactor to a base pressure of <10⁻⁵ Torr and then purge with high-purity argon or nitrogen to remove residual air and moisture.

  • Temperature and Pressure Stabilization: Heat the substrate to the desired deposition temperature (typically in the range of 300-550°C).[2][6] Set the reactor pressure to the desired level (e.g., 1-10 Torr).

  • Precursor Delivery:

    • Heat the nickel and tin precursor sources to their respective vaporization temperatures (see Table 1).

    • Introduce the carrier gas (Ar or N₂) through the precursor containers to transport the precursor vapors into the reactor. The relative flow rates of the carrier gas through each precursor line will control the Ni:Sn ratio in the resulting film.

    • Simultaneously introduce the oxidizing agent (O₂) into the reactor.

  • Deposition: Continue the precursor and oxygen flow for the desired deposition time to achieve the target film thickness.

  • Cooling and Venting: After the deposition is complete, stop the precursor and oxygen flow and cool the reactor to room temperature under an inert gas flow. Once at room temperature, vent the reactor to atmospheric pressure with the inert gas and remove the coated substrates.

Data Presentation

The following tables summarize typical deposition parameters for nickel oxide CVD that can be used as a starting point for the development of a this compound deposition process.

Table 1: Precursor Vaporization and Deposition Temperatures for NiO CVD

Nickel PrecursorVaporization Temp. (°C)Substrate Temp. (°C)Reference
[Ni(dmamp′)₂]80250-400[2]
Ni(II) β-diketonate–diamine derivatives75-120Not specified[4]
Nickel-acetylacetonateNot specified>450[6]

Table 2: Influence of Deposition Parameters on NiO Film Properties

ParameterEffect on Film PropertiesReference
Deposition TemperatureAffects crystallinity, surface morphology, and refractive index. Optimal conformality and uniformity for [Ni(dmamp)₂] precursor observed at 300°C.[2]
Deposition TimeIncreases film thickness and can lead to increased surface roughness. Longer times can also lead to the emergence of crystalline peaks in XRD.[2]
Reactor PressureCan influence the deposition rate and film morphology.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the chemical vapor deposition of this compound.

CVD_Workflow Figure 1: Experimental Workflow for this compound CVD. cluster_prep Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_prep Substrate Cleaning load Load Substrate sub_prep->load prec_prep Precursor Handling (Inert Atm.) deposit Precursor & O₂ Injection -> Deposition prec_prep->deposit purge System Purge (Ar/N₂) load->purge heat Heat Substrate & Stabilize Pressure purge->heat heat->deposit cool Cool Down (Ar/N₂) deposit->cool unload Unload Coated Substrate cool->unload characterize Film Characterization unload->characterize

Caption: Figure 1: Experimental Workflow for this compound CVD.

Parameter Relationships

This diagram illustrates the logical relationships between key CVD parameters and the resulting properties of the this compound film.

Parameter_Relationships Figure 2: Influence of CVD Parameters on Film Properties. cluster_params Process Parameters cluster_props Film Properties temp Substrate Temperature crystallinity Crystallinity temp->crystallinity affects morphology Surface Morphology temp->morphology influences pressure Reactor Pressure pressure->morphology affects precursor_ratio Ni:Sn Precursor Flow Ratio stoichiometry Stoichiometry (Ni/Sn Ratio) precursor_ratio->stoichiometry determines o2_flow O₂ Flow Rate o2_flow->stoichiometry influences time Deposition Time thickness Thickness time->thickness controls optical Optical Properties stoichiometry->optical electrical Electrical Properties stoichiometry->electrical thickness->optical crystallinity->optical crystallinity->electrical morphology->optical

Caption: Figure 2: Influence of CVD Parameters on Film Properties.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Conductivity of Nickel Tin Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the electrical conductivity of nickel tin oxide (NiO:Sn) and related materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for increasing the electrical conductivity of this compound?

A1: The two most common and effective methods for enhancing the electrical conductivity of this compound are:

  • Doping: Introducing impurity atoms (dopants) into the nickel oxide lattice creates charge carriers (holes or electrons), which increases conductivity. For p-type conductivity in NiO, lithium (Li) is a common dopant. Tin (Sn) itself can act as a dopant in NiO.

  • Annealing: Post-deposition heat treatment, or annealing, can improve the crystallinity, reduce defects, and promote the formation of oxygen vacancies, all of which can lead to higher conductivity.[1][2][3]

Q2: How does annealing temperature affect the conductivity of this compound films?

A2: Annealing temperature has a significant impact on conductivity. Generally, as the annealing temperature increases, the conductivity of nickel oxide and tin-doped nickel oxide films also increases up to an optimal temperature.[1][2] This is attributed to improved crystallinity and the formation of more charge carriers. However, excessively high temperatures can lead to detrimental effects such as the formation of insulating phases or desorption of dopants, which can decrease conductivity.

Q3: What are common dopants used to improve the conductivity of nickel oxide?

A3: Besides tin, other elements are used to dope nickel oxide and enhance its p-type conductivity. Lithium (Li) is a widely studied and effective dopant. The incorporation of Li+ ions into the NiO lattice leads to the formation of Ni3+ ions, which increases the hole concentration and, consequently, the conductivity.[4][5][6]

Q4: Can the choice of substrate influence the conductivity of the deposited film?

A4: Yes, the substrate can influence the properties of the deposited film, including its conductivity. The substrate material can affect the crystallinity and orientation of the film. For instance, films grown on conductive substrates like fluorine-doped tin oxide (FTO) coated glass may exhibit different properties compared to those grown on insulating glass substrates. The substrate's thermal stability is also crucial, as it must withstand the required annealing temperatures.

Q5: How does the precursor concentration in the synthesis solution affect the final film's conductivity?

A5: The molar concentration of the precursor solution can influence the structural and electrical properties of the resulting films.[7] In spray pyrolysis, for example, the precursor concentration can affect the film's thickness, morphology, and defect density, all of which play a role in determining the final conductivity.

Troubleshooting Guide

Problem 1: The measured conductivity of my this compound film is significantly lower than expected.

Possible Cause Troubleshooting Steps
Amorphous Film Structure An amorphous or poorly crystallized film will have low charge carrier mobility. Confirm the crystallinity of your film using X-ray Diffraction (XRD). If the film is amorphous, consider increasing the annealing temperature or optimizing the deposition parameters.[1]
Insufficient Oxygen Vacancies For n-type conductivity in tin oxide or to influence p-type conductivity in nickel oxide, oxygen vacancies are crucial. Annealing in a reducing atmosphere (e.g., nitrogen or vacuum) can create more oxygen vacancies and increase carrier concentration.[3]
Low Dopant Activation The dopant atoms may not be substitutionally incorporated into the crystal lattice and thus are not electrically active. Increase the annealing temperature to promote dopant activation. Verify the chemical state and incorporation of the dopant using X-ray Photoelectron Spectroscopy (XPS).[4]
Presence of Impurities Unwanted impurities can act as charge carrier traps, reducing conductivity. Ensure high-purity precursors and a clean deposition environment. Contamination from the substrate can also be an issue.
Incorrect Measurement Technique Ensure proper contact of the probes with the film surface during four-point probe or Hall effect measurements. Poor contacts can lead to erroneously high resistance readings.

Problem 2: The this compound film has poor adhesion to the substrate.

Possible Cause Troubleshooting Steps
Substrate Contamination The substrate surface may be contaminated with organic residues or dust. Thoroughly clean the substrate using a multi-step process (e.g., sonication in acetone, isopropanol, and deionized water) before deposition.
High Internal Stress High internal stress in the film can cause it to peel off. This can be influenced by the deposition temperature and rate. Try adjusting these parameters. Annealing can also help to relieve stress.[3]
Incompatible Substrate The surface energy of the substrate may not be suitable for the deposited material. Consider using a different substrate or depositing a thin adhesion layer (e.g., a thin layer of titanium or chromium) before depositing the this compound film.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Nickel Oxide Nanoparticles

This protocol is adapted from a facile sol-gel method for synthesizing NiO nanoparticles.[8][9][10][11][12]

Materials:

  • Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Precursor Solution Preparation: Dissolve a specific molar amount of nickel (II) nitrate hexahydrate in a mixture of DI water and ethanol with constant stirring until a homogenous green solution is formed.

  • Alkaline Solution Preparation: Prepare a sodium hydroxide solution by dissolving NaOH in DI water.

  • Precipitation: Heat the nickel precursor solution to approximately 75°C on a magnetic stirrer. Slowly add the NaOH solution dropwise to the heated precursor solution while stirring vigorously. A green precipitate will form. Continue adding the NaOH solution until the pH of the mixture reaches ~12.

  • Washing and Drying: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate multiple times with DI water to remove any unreacted salts. After the final wash, dry the precipitate in an oven at around 95°C to remove moisture.

  • Calcination: Calcine the dried powder in a muffle furnace at a temperature between 400°C and 550°C for several hours. The calcination process converts the nickel hydroxide into nickel oxide nanoparticles. The resulting powder should be black.

Protocol 2: Spray Pyrolysis Deposition of Nickel Oxide Thin Films

This protocol is based on the spray pyrolysis technique for depositing NiO thin films.[5][13][14]

Materials:

  • Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) as the precursor

  • Deionized (DI) water as the solvent

  • Glass or FTO-coated glass substrates

Equipment:

  • Spray pyrolysis system with a spray nozzle, precursor solution container, and substrate heater.

  • Compressed air or nitrogen as the carrier gas.

Procedure:

  • Substrate Cleaning: Clean the substrates thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and DI water).

  • Precursor Solution Preparation: Prepare an aqueous solution of nickel (II) nitrate hexahydrate with the desired molarity (e.g., 0.1 M).

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 450-500°C).

    • Set the carrier gas pressure and solution flow rate to the optimized values for your system.

    • Spray the precursor solution onto the heated substrate. The nozzle-to-substrate distance is a critical parameter to control.

    • The total deposition time will depend on the desired film thickness.

  • Post-Deposition Annealing: After deposition, the films can be annealed in a furnace at a specific temperature (e.g., 500°C) in air or another controlled atmosphere to improve their properties.

Quantitative Data Summary

Table 1: Effect of Annealing on the Conductivity of Nickel Oxide Thin Films

Annealing Temperature (°C)Electrical Conductivity (Ω·cm)⁻¹Reference
As-depositedVaries with deposition method
40010⁻⁴[1][2][9]
500-
600-
70010⁻²[1][2][9]

Table 2: Conductivity of Doped Nickel Oxide Thin Films

DopantDopant ConcentrationDeposition MethodConductivity (S/cm)Reference
LiF-Sputtering followed by evaporation1.18 x 10⁻⁵[4]
Pristine NiOx-Sputtering4.77 x 10⁻⁶[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_deposition Deposition/Film Formation cluster_post_processing Post-Processing cluster_characterization Characterization sol_gel Sol-Gel spin_coating Spin Coating sol_gel->spin_coating spray_pyrolysis Spray Pyrolysis sputtering Sputtering spray_pyrolysis->sputtering annealing Annealing spin_coating->annealing dip_coating Dip Coating sputtering->annealing xrd XRD annealing->xrd sem SEM annealing->sem conductivity_measurement Conductivity Measurement annealing->conductivity_measurement troubleshooting_conductivity start Low Conductivity Measured check_crystallinity Check Crystallinity (XRD) start->check_crystallinity amorphous Amorphous/Poorly Crystalline check_crystallinity->amorphous No/Broad Peaks crystalline Crystalline check_crystallinity->crystalline Sharp Peaks check_doping Verify Dopant Incorporation (XPS) dopant_inactive Dopant Not Activated check_doping->dopant_inactive Incorrect Chemical State dopant_active Dopant Activated check_doping->dopant_active Correct Chemical State check_annealing Review Annealing Protocol annealing_issue Sub-optimal Annealing check_annealing->annealing_issue Temp/Atmosphere Incorrect annealing_ok Optimal Annealing check_annealing->annealing_ok Protocol Followed solution1 Increase Annealing Temperature/Time amorphous->solution1 crystalline->check_doping dopant_inactive->solution1 dopant_active->check_annealing solution2 Optimize Annealing Atmosphere (e.g., N2, Vacuum) annealing_issue->solution2 end Improved Conductivity annealing_ok->end solution1->end solution2->end

References

Technical Support Center: Nickel Tin Oxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nickel tin oxide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experimental work. Below, you will find a comprehensive guide with troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key synthesis parameters.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Broad or absent peaks in XRD, indicating amorphous material or poor crystallinity. 1. Insufficient annealing temperature or time.2. Rapid precipitation leading to disordered structures.1. Increase the annealing temperature (e.g., to 500-600 °C) or prolong the annealing duration.[1][2]2. Slow down the addition of the precipitating agent to allow for more controlled crystal growth.
Observation of unexpected phases in the XRD pattern (e.g., NiO, SnO2 separately). 1. Inhomogeneous mixing of precursors.2. Incorrect stoichiometry of precursors.3. Inappropriate annealing temperature.1. Ensure vigorous and continuous stirring during the mixing of nickel and tin precursors.[3]2. Carefully calculate and measure the molar ratios of the starting materials.3. Optimize the annealing temperature; too high or too low a temperature can lead to phase separation.
Wide particle size distribution observed in SEM/TEM images. 1. Non-uniform nucleation and growth rates.2. Agglomeration of nanoparticles.1. Control the reaction temperature and precursor addition rate to promote uniform nucleation.2. Utilize capping agents or surfactants (e.g., PEG 400) to prevent particle aggregation.[3]
Significant agglomeration of nanoparticles. 1. High surface energy of nanoparticles.2. Inappropriate pH of the synthesis solution.3. Insufficient washing of the precipitate.1. Use a suitable solvent or capping agent to reduce surface energy.2. Adjust the pH of the solution; for some oxide systems, a lower pH can reduce agglomeration.[4]3. Thoroughly wash the precipitate to remove residual ions that can cause particle bridging.
Inconsistent doping levels of nickel in the tin oxide matrix. 1. Differences in the hydrolysis rates of nickel and tin precursors.2. Inhomogeneous precipitation.1. Use precursors with similar reactivity or employ a chelating agent to control the hydrolysis rates.2. Ensure uniform and rapid mixing when adding the precipitating agent.
Final product is not a powder but a hard cake. 1. Excessive drying temperature causing hard agglomerates.2. Incomplete removal of organic residues.1. Dry the precipitate at a lower temperature (e.g., 60-80 °C) for a longer duration.2. Calcine the powder at an appropriate temperature to burn off any remaining organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound nanoparticles?

A1: The most frequently employed methods for synthesizing nickel-doped tin oxide (Ni-doped SnO₂) nanoparticles include sol-gel, co-precipitation, and hydrothermal techniques.[3] The sol-gel method offers good control over particle size and homogeneity.[5] Co-precipitation is a relatively simple and scalable method.[6] The hydrothermal method allows for the synthesis of highly crystalline nanoparticles at moderate temperatures.[3]

Q2: How does the concentration of nickel doping affect the properties of tin oxide?

A2: The concentration of nickel doping significantly influences the structural and optical properties of tin oxide. Generally, increasing the nickel doping concentration can lead to a decrease in the crystallite size and a change in the band gap of the material.[5][6] The specific effects can vary depending on the synthesis method and conditions.

Q3: What is the role of the annealing temperature in the synthesis process?

A3: The annealing temperature is a critical parameter that affects the crystallinity, phase purity, and particle size of the final this compound product. As-deposited or as-precipitated materials are often amorphous.[1] Annealing at elevated temperatures (typically 400-600 °C) provides the thermal energy required for the formation of a crystalline structure and the removal of residual precursors and solvents.[1][2][3] However, excessively high temperatures can lead to particle growth and agglomeration.[2]

Q4: How can I control the particle size of the synthesized this compound?

A4: Controlling the particle size of this compound can be achieved by carefully adjusting several experimental parameters. These include the reaction temperature, the pH of the precursor solution, the concentration of precursors, the rate of addition of reagents, and the use of capping agents or surfactants.[4] For instance, in some sol-gel syntheses of metal oxides, a lower pH can lead to smaller particle sizes and reduced agglomeration.[4]

Q5: My SEM images show highly agglomerated particles. What can I do to prevent this?

A5: Agglomeration is a common challenge in nanoparticle synthesis due to the high surface energy of the particles. To minimize agglomeration, you can:

  • Use a capping agent or surfactant: Molecules like polyethylene glycol (PEG) can adsorb onto the nanoparticle surface, providing steric hindrance and preventing them from sticking together.[3]

  • Control the pH: The surface charge of the nanoparticles is pH-dependent. Adjusting the pH to a point where the particles have a high surface charge can lead to electrostatic repulsion, which counteracts agglomeration.[4]

  • Optimize the washing and drying steps: Thoroughly wash the precipitate to remove any ions that might cause particle bridging. Dry the powder at a relatively low temperature to avoid the formation of hard agglomerates.

Quantitative Data Summary

The following table summarizes the effect of nickel doping concentration on the particle size and band gap of tin oxide, as reported in various studies using different synthesis methods.

Synthesis MethodNi Doping (%)Average Particle Size (nm)Band Gap (eV)
Sol-Gel[5]04-
0.318-
0.725-
Co-precipitation[6]0-4.06
1274.08
2234.10
Sol-Gel[7]0--
0.3-Decreasing trend with increased doping
0.7-Decreasing trend with increased doping

Note: The specific values can vary based on the precise experimental conditions.

Experimental Protocols

Below is a detailed methodology for the synthesis of nickel-doped tin oxide nanoparticles via the sol-gel method. This protocol is a representative example and may require optimization for specific applications.

Objective: To synthesize Ni-doped SnO₂ nanoparticles.

Materials:

  • Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Nickel (II) chloride hexahydrate (NiCl₂·6H₂O)

  • Ammonia solution (NH₄OH)

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of SnCl₄·5H₂O by dissolving the appropriate amount in deionized water with continuous stirring.

    • Prepare a 0.1 M aqueous solution of NiCl₂·6H₂O in a similar manner.

  • Doping:

    • Add the desired volume of the NiCl₂·6H₂O solution to the SnCl₄·5H₂O solution to achieve the target nickel doping percentage. Stir the mixture vigorously for at least 30 minutes to ensure homogeneity.

  • Gel Formation:

    • Slowly add ammonia solution dropwise to the mixed precursor solution while stirring continuously.

    • Continue adding the ammonia solution until a gel is formed. The pH of the solution should be monitored and adjusted to a specific value if required by the experimental design.

  • Aging:

    • Allow the gel to age for a predetermined period (e.g., 24 hours) at room temperature. This step helps in the completion of hydrolysis and condensation reactions.

  • Washing:

    • Wash the gel multiple times with deionized water and then with ethanol to remove residual ions and impurities. Centrifugation can be used to separate the gel from the supernatant after each washing step.

  • Drying:

    • Dry the washed gel in an oven at a temperature of 60-80 °C until a dry powder is obtained.

  • Annealing:

    • Grind the dried powder gently and place it in a crucible.

    • Anneal the powder in a furnace at a specific temperature (e.g., 500 °C) for a set duration (e.g., 2 hours) to obtain the crystalline Ni-doped SnO₂ nanoparticles.

  • Characterization:

    • The synthesized powder can then be characterized using techniques such as X-ray Diffraction (XRD) for phase identification and crystallinity, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for morphology and particle size analysis, and UV-Vis Spectroscopy to determine the optical band gap.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis Stage precursors Precursor Selection (e.g., SnCl4, NiCl2) mixing Solution Mixing & Doping precursors->mixing precipitation Precipitation / Gelation (e.g., add NH4OH) mixing->precipitation aging Aging precipitation->aging washing Washing & Centrifugation aging->washing drying Drying washing->drying annealing Annealing drying->annealing xrd XRD Analysis (Phase & Crystallinity) annealing->xrd sem_tem SEM / TEM Analysis (Morphology & Size) annealing->sem_tem uv_vis UV-Vis Spectroscopy (Optical Properties) annealing->uv_vis other_char Other Characterization (e.g., EDX, FTIR) annealing->other_char

Caption: A typical workflow for the synthesis and characterization of this compound nanoparticles.

References

Technical Support Center: Optimizing NiSnO3 Performance in Gas Sensors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the performance of Nickel Stannate (NiSnO3) gas sensors. The following guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical operating temperature for NiSnO3 gas sensors?

A1: The optimal operating temperature for perovskite-type gas sensors like NiSnO3 is crucial for achieving maximum sensitivity and is gas-dependent. While specific data for NiSnO3 is limited, studies on similar perovskite stannates, such as ZnSnO3, have shown optimal operating temperatures in the range of 300-350°C for detecting various volatile organic compounds (VOCs).[1][2] It is recommended to characterize the sensor's response to the target gas across a temperature range (e.g., 150-400°C) to determine the optimal operating temperature for your specific application.

Q2: How can I improve the sensitivity of my NiSnO3 gas sensor?

A2: Several strategies can be employed to enhance the sensitivity of NiSnO3 gas sensors:

  • Doping: Introducing dopants into the NiSnO3 crystal lattice can create more active sites for gas adsorption and improve charge carrier mobility. Doping with elements like Bismuth (Bi) has been shown to significantly enhance the sensitivity of similar ZnSnO3 sensors.[1][2]

  • Nanostructuring: Synthesizing NiSnO3 with a high surface-area-to-volume ratio, such as nanoparticles, nanosheets, or porous structures, increases the available surface for gas interaction.

  • Surface Functionalization: Decorating the surface of the NiSnO3 nanostructures with catalytic nanoparticles (e.g., Au, Pt, Pd) can promote the dissociation of gas molecules and enhance the sensing response.

Q3: My NiSnO3 sensor shows poor selectivity. What can I do?

A3: Improving selectivity, the ability to detect a specific gas in a mixture, is a common challenge. Here are some approaches:

  • Operating Temperature Optimization: As different gases often have optimal detection temperatures, carefully tuning the operating temperature can enhance selectivity for the target gas.

  • Doping Strategy: Doping can alter the surface chemistry of the sensing material, making it more reactive towards a specific gas.[3][4]

  • Sensor Array: Utilizing an array of sensors with different doping profiles or operating at different temperatures, combined with pattern recognition algorithms, can effectively distinguish between different gases.

Q4: What causes baseline drift in my sensor readings, and how can I mitigate it?

A4: Baseline drift, a slow change in the sensor's resistance in clean air over time, can be caused by factors such as temperature fluctuations, humidity variations, and long-term changes in the sensor material. To mitigate this:

  • Temperature Control: Ensure a stable operating temperature for the sensor.

  • Humidity Control: Operate the sensor in a controlled humidity environment or use a humidity correction algorithm if ambient conditions vary.

  • Aging/Stabilization: Before initial use, "age" the sensor by operating it at an elevated temperature for an extended period (e.g., 24-48 hours) to stabilize the material.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low or No Sensor Response 1. Incorrect operating temperature. 2. Poor electrical contacts. 3. Inactive sensing material. 4. Low concentration of target gas.1. Optimize the operating temperature for your target gas. 2. Check the integrity of the electrodes and the contacts to the sensing layer. 3. Ensure the NiSnO3 material was properly synthesized and calcined. Consider repeating the synthesis. 4. Verify the concentration of the target gas and the flow rate of the gas delivery system.
Slow Response and/or Recovery Time 1. Dense sensing film with low porosity. 2. Non-optimal operating temperature. 3. Strong adsorption of gas molecules or byproducts.1. Synthesize NiSnO3 with a more porous nanostructure to facilitate gas diffusion. 2. Investigate the effect of operating temperature on response and recovery times. Higher temperatures can sometimes accelerate desorption. 3. For strongly adsorbing gases, a higher operating temperature or a UV-assisted desorption step might be necessary.
Poor Repeatability 1. Sensor poisoning by contaminants. 2. Changes in ambient conditions (temperature, humidity). 3. Degradation of the sensing material over time.1. Ensure the carrier gas is pure and free of contaminants. If poisoning is suspected, attempt to regenerate the sensor by heating it in clean air at a high temperature. 2. Control the experimental environment or implement correction factors for temperature and humidity. 3. If material degradation is suspected, characterize the material using techniques like XRD or SEM to check for changes in crystal structure or morphology.
High Sensitivity to Humidity 1. Adsorption of water molecules on the sensor surface, blocking active sites. 2. Changes in the baseline resistance due to water vapor.1. Increase the operating temperature to reduce the effect of humidity. 2. Incorporate hydrophobic dopants or surface coatings. 3. Calibrate the sensor at different humidity levels to develop a compensation model.

Performance Data (Based on Bi-Doped ZnSnO3 as a Proxy)

The following tables provide an estimate of the performance of perovskite stannate gas sensors based on data from Bi-doped ZnSnO3, which is expected to have similar sensing characteristics to NiSnO3.

Table 1: Gas Sensing Performance of Bi-Doped ZnSnO3 at 300°C [2]

Target Gas (100 ppm)Sensitivity (Response)
n-Butanol1450.65
Ethanol486.58
Formaldehyde571.48
Acetone495.09
Methanol241.05
Ammonia41.01

Table 2: Response and Recovery Times for Bi-Doped ZnSnO3 towards 100 ppm n-Butanol at 300°C [2]

ParameterTime (seconds)
Response Time (T_res)8
Recovery Time (T_rec)17

Experimental Protocols

Hydrothermal Synthesis of NiSnO3 Nanoparticles

This protocol is a general guideline based on the hydrothermal synthesis of similar metal oxide nanoparticles.[5]

  • Precursor Solution Preparation:

    • Dissolve equimolar amounts of a nickel salt (e.g., Nickel(II) chloride hexahydrate, NiCl₂·6H₂O) and a tin salt (e.g., Tin(IV) chloride pentahydrate, SnCl₄·5H₂O) in a solvent mixture of deionized water and ethanol.

    • Add a capping agent or surfactant (e.g., PVP, CTAB) to control the particle size and prevent agglomeration.

    • Adjust the pH of the solution to a basic value (e.g., pH 10-11) using a base like sodium hydroxide (NaOH) or ammonia solution while stirring vigorously.

  • Hydrothermal Reaction:

    • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a temperature between 140°C and 180°C for 12 to 24 hours.

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Calcination:

    • Dry the obtained powder in an oven at a low temperature (e.g., 80°C) for several hours.

    • Calcination at a higher temperature (e.g., 500-700°C) in air is often required to obtain the desired crystalline phase of NiSnO3. The exact temperature and duration should be determined based on thermal analysis (TGA/DSC) of the precursor powder.

Fabrication of NiSnO3 Gas Sensor

This protocol describes the fabrication of a chemoresistive gas sensor on an alumina substrate.

  • Substrate Preparation:

    • Use an alumina (Al₂O₃) substrate with pre-patterned interdigitated electrodes (e.g., Au or Pt).

    • Clean the substrate by sonicating it in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

  • Sensing Material Paste Formulation:

    • Mix the synthesized NiSnO3 nanopowder with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a homogeneous paste.

  • Deposition of Sensing Layer:

    • Deposit the paste onto the interdigitated electrodes using a technique like screen printing, drop-casting, or spin coating.

  • Annealing:

    • Dry the coated substrate at a low temperature (e.g., 100-150°C) to evaporate the solvent.

    • Anneal the sensor at a higher temperature (e.g., 400-500°C) to remove the organic binder and ensure good adhesion of the sensing layer to the substrate and electrodes.

  • Wire Bonding and Packaging:

    • Connect the contact pads of the electrodes to the pins of a sensor package using wire bonding.

    • Mount the sensor on a suitable test fixture that allows for heating and electrical measurements.

Visualizations

Experimental_Workflow Experimental Workflow for NiSnO3 Gas Sensor Development cluster_synthesis Material Synthesis cluster_fabrication Sensor Fabrication cluster_testing Sensor Testing & Optimization synthesis_precursors Precursor Solution (Ni & Sn salts, solvent, surfactant) synthesis_hydrothermal Hydrothermal Reaction (Autoclave, 140-180°C) synthesis_precursors->synthesis_hydrothermal synthesis_purification Washing & Drying synthesis_hydrothermal->synthesis_purification synthesis_calcination Calcination (500-700°C) synthesis_purification->synthesis_calcination fab_paste Sensing Paste Preparation (NiSnO3 powder, binder, solvent) synthesis_calcination->fab_paste fab_deposition Deposition on Substrate (Screen printing/Drop casting) fab_paste->fab_deposition fab_annealing Annealing (400-500°C) fab_deposition->fab_annealing fab_packaging Packaging & Wire Bonding fab_annealing->fab_packaging test_setup Gas Sensing Test Setup fab_packaging->test_setup test_temp Optimize Operating Temperature test_setup->test_temp test_performance Evaluate Sensitivity, Selectivity, Response/Recovery Time test_temp->test_performance

Caption: Workflow for NiSnO3 gas sensor development.

Gas_Sensing_Mechanism Gas Sensing Mechanism of n-type NiSnO3 cluster_air In Air (High Resistance) cluster_gas In Reducing Gas (Low Resistance) Air O2 (from air) NiSnO3_surface_air NiSnO3 Surface Air->NiSnO3_surface_air adsorption Adsorbed_O2 O2(ads) NiSnO3_surface_air->Adsorbed_O2 Ionized_O2 O2- or O- (ads) Adsorbed_O2->Ionized_O2 e- from NiSnO3 Depletion_Layer Electron Depletion Layer (High Resistance) Ionized_O2->Depletion_Layer Ionized_O2_gas O2- or O- (ads) Reducing_Gas Reducing Gas (e.g., CO) NiSnO3_surface_gas NiSnO3 Surface Reducing_Gas->NiSnO3_surface_gas adsorption Reaction Gas Reaction NiSnO3_surface_gas->Reaction Gas_Byproducts Gas Byproducts (e.g., CO2) Reaction->Gas_Byproducts Released_e e- released to NiSnO3 Reaction->Released_e Conduction_Band Increased Electron Concentration (Low Resistance) Released_e->Conduction_Band Ionized_O2_gas->Reaction Troubleshooting_Logic Troubleshooting Logic Flowchart Start Sensor Performance Issue Check_Setup Check Experimental Setup (Connections, Gas Flow, Temperature) Start->Check_Setup Is_Setup_OK Setup OK? Check_Setup->Is_Setup_OK Fix_Setup Fix Setup Issues Is_Setup_OK->Fix_Setup No Characterize_Material Characterize Sensing Material (XRD, SEM, EDX) Is_Setup_OK->Characterize_Material Yes Fix_Setup->Check_Setup Is_Material_OK Material OK? Characterize_Material->Is_Material_OK Resynthesize Re-synthesize NiSnO3 Is_Material_OK->Resynthesize No Optimize_Params Optimize Operating Parameters (Temperature, Humidity Control) Is_Material_OK->Optimize_Params Yes Resynthesize->Characterize_Material Is_Performance_Improved Performance Improved? Optimize_Params->Is_Performance_Improved Doping_Strategy Consider Doping or Surface Functionalization Is_Performance_Improved->Doping_Strategy No End Successful Optimization Is_Performance_Improved->End Yes Doping_Strategy->Resynthesize

References

Technical Support Center: Nickel Tin Oxide Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel tin oxide (NiSnO3) electrodes in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, characterization, and cycling of this compound electrodes.

Observed Issue Potential Cause Recommended Action
Rapid capacity fading in the first few cycles 1. Irreversible formation of a thick Solid Electrolyte Interphase (SEI) layer: This is common in tin-based anodes due to the large volume expansion.- Optimize the electrolyte by using additives like fluoroethylene carbonate (FEC) to form a more stable SEI. - Perform a few formation cycles at a low current density to allow for the gradual formation of a stable SEI layer.
2. Incomplete conversion reaction: The initial electrochemical reaction of NiSnO3 with lithium might not be fully reversible.- Ensure the electrode material is nano-sized to shorten the lithium-ion diffusion pathways. - Lower the discharge cut-off voltage to ensure complete lithiation, but be mindful of potential electrolyte decomposition.
Gradual capacity decay over long-term cycling 1. Pulverization of the electrode material: Repeated volume changes during lithiation and delithiation can lead to the mechanical breakdown of the NiSnO3 particles.- Synthesize NiSnO3 with a porous or hierarchical nanostructure to better accommodate volume changes. - Incorporate a conductive binder with good mechanical properties to maintain electrical contact between particles.
2. Agglomeration of tin and nickel nanoparticles: Over many cycles, the finely dispersed tin and nickel particles formed during the conversion reaction can aggregate, leading to a loss of active material and reduced conductivity.- Utilize a carbon-based support material, such as graphene or carbon nanotubes, to physically separate the nanoparticles and prevent agglomeration. - Optimize the cycling parameters (e.g., current density, voltage window) to minimize stress on the electrode.
3. Unstable SEI layer: Continuous cracking and reformation of the SEI layer due to volume changes consumes lithium ions and electrolyte, leading to capacity loss.- As with rapid fading, electrolyte additives are crucial for long-term stability. - Consider applying an artificial SEI layer or a protective coating on the electrode material before cell assembly.
Low initial coulombic efficiency 1. Irreversible lithium loss: A significant amount of lithium is consumed in the formation of the initial SEI layer and in irreversible reactions with the electrode material.- This is a known characteristic of conversion-type anodes. Pre-lithiation of the anode can be explored to compensate for this initial loss. - Optimize the mass loading of the active material.
Increase in cell impedance during cycling 1. Growth of a resistive SEI layer: The SEI layer can thicken over time, increasing the resistance to lithium-ion transport.- Use Electrochemical Impedance Spectroscopy (EIS) to monitor the growth of the SEI and charge transfer resistance. - Refer to actions for stabilizing the SEI layer.
2. Loss of electrical contact: Cracking and delamination of the electrode material can lead to poor electrical contact between the active material, conductive additives, and the current collector.- Ensure good slurry preparation and coating procedures to create a uniform and well-adhered electrode. - Increase the amount of conductive additive in the electrode composition, but be mindful of a potential decrease in specific capacity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism of this compound anodes?

A1: The primary degradation mechanism for this compound anodes, like other tin-based anodes, is the significant volume change (up to 300%) during the alloying/de-alloying reaction with lithium. This volume fluctuation leads to several failure modes:

  • Pulverization: The active material particles crack and break down into smaller, electrically isolated fragments.

  • Loss of Electrical Contact: The mechanical stress from volume changes can cause the electrode to delaminate from the current collector and disrupt the conductive network within the electrode.

  • Unstable Solid Electrolyte Interphase (SEI): The continuous expansion and contraction of the electrode material causes the protective SEI layer to crack and reform, consuming lithium ions and electrolyte, which leads to a continuous decrease in capacity.

Q2: How does the nickel in NiSnO3 help mitigate degradation?

A2: The nickel in this compound plays a crucial role in improving the electrochemical performance and stability through a "self-matrix" function. During the initial discharge, NiSnO3 is converted into metallic tin and nickel nanoparticles embedded in a Li2O matrix. The in-situ formed nickel nanoparticles act as:

  • A conductive matrix , enhancing the electronic conductivity of the electrode.

  • A buffer , accommodating the volume changes of the tin particles during lithiation and delithiation, thus reducing mechanical stress and pulverization.

Q3: What are the typical signs of degradation in my experimental data?

A3: Degradation of this compound electrodes can be observed through several indicators in your electrochemical data:

  • Capacity Fading: A gradual or rapid decrease in the discharge capacity with each cycle.

  • Decreased Coulombic Efficiency: The ratio of charge capacity to discharge capacity is consistently below 100%, indicating irreversible loss of lithium.

  • Voltage Profile Changes: An increase in the polarization (the difference between charge and discharge voltage curves) and a change in the shape of the voltage profile over cycling.

  • Increased Impedance: Electrochemical Impedance Spectroscopy (EIS) will show an increase in the diameter of the semicircle in the Nyquist plot, corresponding to an increase in the charge transfer resistance and SEI resistance.

Q4: Can the morphology of the NiSnO3 material affect its degradation?

A4: Absolutely. The morphology of the this compound material has a significant impact on its stability. Nanostructured materials, such as nanoparticles, nanofibers, or porous architectures, are generally preferred because they can better accommodate the strain from volume changes compared to bulk materials. A well-designed nanostructure can provide shorter lithium-ion diffusion paths and a larger surface area for electrolyte contact, which can improve rate capability. However, a very high surface area can also lead to more side reactions with the electrolyte and a larger initial irreversible capacity loss.

Q5: What is a reasonable cycling performance to expect from a laboratory-grade NiSnO3 electrode?

A5: The cycling performance can vary significantly depending on the synthesis method, morphology, electrode composition, and testing conditions. For bare NiSnO3 nanoparticles, severe capacity degradation can be observed within 40-50 cycles. However, when combined with a conductive matrix like graphene and with the aid of surfactants like PVP during synthesis, the stability can be significantly improved. For instance, a NiSnO3/RGO-PVP composite has been reported to maintain a capacity of over 600 mAh g⁻¹ after 400 cycles at a current density of 200 mA g⁻¹.[1]

Quantitative Data on Performance Degradation

The following table summarizes the cycling performance of NiSnO3-based electrodes under different conditions, illustrating the impact of material design on degradation.

Electrode MaterialCurrent Density (mA g⁻¹)Initial Discharge Capacity (mAh g⁻¹)Capacity after 150 cycles (mAh g⁻¹)Capacity Retention (%)Reference
NiSnO3-PVP200177236~2%[1]
NiSnO32001431Severely degraded after 40 cyclesN/A[1]
NiSnO3/RGO-PVP200Not specified624 (after 400 cycles)High[1]
NiSnO3/RGO1200Not specified792 (after 60 cycles)High[2]

Experimental Protocols

Hydrothermal Synthesis of NiSnO3 Nanoparticles

This protocol describes a common method for synthesizing NiSnO3 nanoparticles.

  • Precursor Solution Preparation:

    • Dissolve equimolar amounts of nickel chloride hexahydrate (NiCl2·6H2O) and sodium stannate trihydrate (Na2SnO3·3H2O) in deionized water.

    • Stir the solution vigorously for 30 minutes to ensure complete dissolution and mixing.

  • Hydrothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180°C for 12 hours.

  • Product Collection and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Sol-Gel Synthesis of Nickel-Doped Tin Oxide

This method can be used to create nickel-doped tin oxide materials.

  • Precursor Solution Preparation:

    • Dissolve tin (IV) chloride pentahydrate (SnCl4·5H2O) and nickel (II) chloride hexahydrate (NiCl2·6H2O) in a 2-methoxyethanol solution in the desired molar ratio.

    • Stir the solution at room temperature for 15 minutes.

  • Gel Formation:

    • Slowly add a sodium hydroxide (NaOH) solution dropwise to the precursor solution while stirring continuously at 50°C.

    • Continue stirring for 3 hours until a homogeneous gel is formed.

  • Drying and Calcination:

    • Dry the gel in an oven at 100°C for 15 minutes to evaporate the solvent.

    • Calcinate the dried gel in a furnace at 450°C for 3 hours to obtain the final nickel-doped tin oxide product.

Post-Mortem Analysis of Degraded Electrodes

This workflow outlines the steps for analyzing a this compound electrode after it has undergone significant capacity degradation.

  • Cell Disassembly:

    • Discharge the cell to a safe voltage (e.g., 0.1 V vs. Li/Li+).

    • Carefully disassemble the cell in an argon-filled glovebox to prevent exposure of the components to air and moisture.

  • Electrode Retrieval and Rinsing:

    • Gently retrieve the this compound electrode.

    • Rinse the electrode with an appropriate solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Microscopy Analysis:

    • Use Scanning Electron Microscopy (SEM) to observe changes in the electrode morphology, such as particle cracking, pulverization, and delamination.

    • Employ Transmission Electron Microscopy (TEM) on small sections of the electrode to investigate changes at the nanoscale, including the size and distribution of tin and nickel nanoparticles.

  • Structural and Chemical Analysis:

    • Perform X-ray Diffraction (XRD) to identify any changes in the crystal structure of the active material and to detect the presence of crystalline phases of tin or nickel.

    • Use X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition of the SEI layer on the electrode surface.

Visualizations

degradation_pathway cluster_electrode NiSnO3 Electrode cluster_cycling Electrochemical Cycling cluster_degradation Degradation Mechanisms cluster_failure Cell Failure NiSnO3 Pristine NiSnO3 volume_change Large Volume Change NiSnO3->volume_change Lithiation/ Delithiation sei_formation SEI Formation NiSnO3->sei_formation pulverization Pulverization volume_change->pulverization unstable_sei Unstable SEI volume_change->unstable_sei sei_formation->unstable_sei contact_loss Loss of Electrical Contact pulverization->contact_loss capacity_fade Capacity Fade pulverization->capacity_fade contact_loss->capacity_fade unstable_sei->capacity_fade

Caption: Degradation pathway of NiSnO3 electrodes.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis synthesis NiSnO3 Synthesis (e.g., Hydrothermal) fabrication Slurry Preparation & Electrode Coating synthesis->fabrication testing Cell Assembly & Galvanostatic Cycling fabrication->testing disassembly Cell Disassembly (Glovebox) testing->disassembly sem_tem SEM / TEM disassembly->sem_tem xrd_xps XRD / XPS disassembly->xrd_xps

Caption: Experimental workflow for analysis.

References

Technical Support Center: Annealing Effects on Nickel Tin Oxide Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the annealing of nickel tin oxide (NiO:Sn) thin films.

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of this compound thin films in a question-and-answer format.

Issue 1: Cracking or Peeling of the Film After Annealing

  • Question: Why did my this compound thin film crack or peel from the substrate after annealing?

  • Answer: Film cracking or peeling is often due to the stress generated by a mismatch in the coefficient of thermal expansion (CTE) between the thin film and the substrate. Rapid heating or cooling rates during the annealing process can exacerbate this issue. Additionally, poor adhesion of the as-deposited film to the substrate can lead to delamination during annealing.

  • Troubleshooting Steps:

    • Reduce Heating and Cooling Rates: Employ a slower ramp-up and cool-down rate in your annealing furnace to minimize thermal shock.

    • Substrate Selection: Ensure the substrate material has a CTE that is closely matched to that of this compound.

    • Improve Adhesion: Optimize the pre-deposition substrate cleaning process. Consider depositing an adhesion-promoting layer, such as a thin layer of nickel, before the this compound deposition.[1]

    • Film Thickness: Very thick films are more prone to cracking. If your application allows, try reducing the film thickness.

Issue 2: Unexpected Electrical Properties (e.g., High Resistivity)

  • Question: My annealed this compound film shows higher electrical resistivity than expected. What could be the cause?

  • Answer: The electrical resistivity of nickel oxide-based films is highly sensitive to stoichiometry and defect concentration, which are significantly influenced by the annealing process. High resistivity can result from a decrease in charge carrier concentration (holes in p-type NiO) or reduced carrier mobility.

  • Troubleshooting Steps:

    • Annealing Atmosphere: Annealing in an oxygen-rich atmosphere can increase the concentration of nickel vacancies and interstitial oxygen, which are responsible for p-type conductivity in NiO.[2] Conversely, annealing in an inert atmosphere (like argon or nitrogen) or a vacuum may lead to oxygen loss from the film, increasing resistivity.[2]

    • Annealing Temperature: The annealing temperature plays a crucial role. While higher temperatures can improve crystallinity, excessively high temperatures can sometimes lead to the formation of secondary phases or an increase in defects that hinder conductivity. There is often an optimal annealing temperature to achieve the lowest resistivity.[3]

    • Dopant Activation: Ensure the annealing temperature is sufficient to activate the tin dopant, which contributes to the electrical properties.

Issue 3: Poor Crystallinity or Amorphous Film After Annealing

  • Question: My XRD analysis shows that my this compound film is still largely amorphous or has poor crystallinity after annealing. How can I improve this?

  • Answer: The transition from an amorphous to a crystalline state requires sufficient thermal energy. If the annealing temperature is too low or the duration is too short, the atoms will not have enough energy to arrange themselves into a crystalline lattice.

  • Troubleshooting Steps:

    • Increase Annealing Temperature: Gradually increase the annealing temperature in increments. The crystallization temperature will depend on the deposition method and film composition.

    • Increase Annealing Duration: A longer annealing time at the desired temperature can promote grain growth and improve crystallinity.

    • Deposition Conditions: The quality of the as-deposited film can affect the final crystallinity. Optimizing deposition parameters to produce a denser, more uniform film can facilitate better crystallization during annealing.

Issue 4: High Surface Roughness After Annealing

  • Question: The surface of my annealed film is significantly rougher than the as-deposited film. Why is this happening and how can I prevent it?

  • Answer: Increased surface roughness after annealing is often a result of grain growth and recrystallization processes.[4] While this can be indicative of improved crystallinity, excessive roughness may be undesirable for certain applications.

  • Troubleshooting Steps:

    • Optimize Annealing Temperature: Higher annealing temperatures generally lead to larger grain sizes and increased roughness.[1][4] Experiment with lower annealing temperatures to find a balance between crystallinity and surface smoothness.

    • Control Film Thickness: Thicker films may exhibit more pronounced roughening during annealing.

    • Two-Step Annealing: In some cases, a two-step annealing process (a lower temperature step followed by a higher temperature step) can help to control grain growth and reduce final surface roughness.

Frequently Asked Questions (FAQs)

1. What is the primary purpose of annealing this compound thin films?

Annealing is a post-deposition heat treatment process used to improve the crystalline quality, control the stoichiometry, and enhance the electrical and optical properties of the thin films.[3][5] It helps to reduce defects, relieve internal stress, and promote grain growth, leading to a more stable and well-ordered material.[5]

2. How does the annealing temperature affect the properties of this compound thin films?

The annealing temperature has a significant impact on various film properties:

  • Structural Properties: Increasing the annealing temperature generally improves crystallinity and increases the grain size.[6][7] However, excessively high temperatures can sometimes lead to the deterioration of the crystal structure.[6]

  • Optical Properties: The optical band gap of nickel oxide films can be tuned by changing the annealing temperature. In some studies, the band gap has been observed to decrease with increasing annealing temperature.

  • Electrical Properties: The electrical resistivity is highly dependent on the annealing temperature, with an optimal temperature often yielding the lowest resistivity.[3]

3. What is the effect of the annealing atmosphere on this compound thin films?

The annealing atmosphere plays a critical role in determining the final properties of the film:

  • Oxygen: Annealing in an oxygen-containing atmosphere can help to control the oxygen stoichiometry, which is crucial for the p-type conductivity of nickel oxide. It can prevent oxygen loss from the film at high temperatures.[2]

  • Inert Gas (Ar, N2): Annealing in an inert atmosphere may be used to study the effects of oxygen vacancies or to prevent unwanted oxidation of other components in a device structure. However, it can lead to a reduction in oxygen content in the NiO film.[2]

  • Vacuum: Annealing in a vacuum can also lead to the loss of oxygen from the film and may be used to create a more oxygen-deficient material.

4. Can annealing change the thickness of the film?

Yes, a slight decrease in film thickness can occur after annealing. This is often attributed to the densification of the film and the removal of impurities or residual solvents from the deposition process.[6]

Quantitative Data Summary

Table 1: Effect of Annealing Temperature on the Properties of Nickel Oxide-Based Thin Films

Annealing Temperature (°C)Crystallite/Grain Size (nm)Surface Roughness (RMS, nm)Optical Band Gap (eV)Electrical Resistivity (Ω·cm)Reference
As-deposited2.20.75--[6]
300----[6]
40011.841.103.47 - 3.86 (range across studies)Decreases with temperature[6]
6008.21~1.103.60-[6]
700--3.47Increases after an optimal point

Note: The values presented are indicative and can vary significantly based on the deposition method, film thickness, and specific experimental conditions.

Experimental Protocols

1. Protocol for RF Magnetron Sputtering and Annealing of this compound Thin Films

  • Substrate Preparation:

    • Clean the desired substrate (e.g., silicon wafer, glass, or FTO-coated glass) ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a nitrogen gun.

  • Deposition:

    • Mount the substrate in the RF magnetron sputtering chamber.

    • Evacuate the chamber to a base pressure of at least 1x10-6 Torr.

    • Use a nickel oxide target, potentially with tin doping, or co-sputter from separate nickel oxide and tin oxide targets.

    • Introduce the sputtering gas, typically a mixture of argon and oxygen. The oxygen partial pressure is a critical parameter for controlling stoichiometry.

    • Set the RF power (e.g., 100-200 W) and deposition time to achieve the desired film thickness.

    • The substrate can be heated during deposition or kept at room temperature.

  • Annealing:

    • Place the substrate with the as-deposited film in a tube furnace.

    • Purge the furnace with the desired annealing gas (e.g., air, oxygen, nitrogen, or argon) for at least 30 minutes to create a controlled atmosphere.

    • Ramp up the temperature to the target annealing temperature (e.g., 300-600 °C) at a controlled rate (e.g., 5-10 °C/minute).

    • Hold the temperature constant for the desired annealing duration (e.g., 1-2 hours).

    • Cool down the furnace to room temperature at a controlled rate.

2. Protocol for Sol-Gel Synthesis and Annealing of this compound Thin Films

  • Precursor Solution Preparation:

    • Dissolve a nickel salt (e.g., nickel acetate tetrahydrate) and a tin salt (e.g., tin(IV) chloride pentahydrate) in a suitable solvent such as 2-methoxyethanol.

    • Add a stabilizer like monoethanolamine (MEA) dropwise while stirring.

    • Stir the solution at a moderate temperature (e.g., 60 °C) for about 1-2 hours to obtain a clear, homogeneous precursor solution.

    • Age the solution for 24 hours at room temperature.

  • Spin Coating:

    • Clean the substrate as described in the sputtering protocol.

    • Dispense the precursor solution onto the substrate.

    • Spin coat at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 seconds).

    • Pre-heat the coated substrate on a hot plate at a low temperature (e.g., 100-150 °C) to evaporate the solvent.

    • Repeat the spin coating and pre-heating steps to achieve the desired film thickness.

  • Annealing:

    • Place the pre-heated film in a muffle furnace.

    • Ramp up the temperature to the desired annealing temperature (e.g., 400-550 °C) in an air atmosphere.

    • Anneal for a specified duration (e.g., 1 hour).

    • Allow the furnace to cool down naturally to room temperature.

Visualizations

experimental_workflow cluster_deposition Deposition cluster_annealing Annealing Substrate Cleaning Substrate Cleaning Film Deposition Film Deposition Substrate Cleaning->Film Deposition Furnace Purge Furnace Purge Film Deposition->Furnace Purge Temperature Ramp-up Temperature Ramp-up Furnace Purge->Temperature Ramp-up Soaking Soaking Temperature Ramp-up->Soaking Cooling Cooling Soaking->Cooling Characterization Characterization Cooling->Characterization

Caption: Experimental workflow for the fabrication and annealing of this compound thin films.

annealing_effects cluster_properties Film Properties Annealing Parameters Annealing Parameters Structural Structural Annealing Parameters->Structural Temperature, Time Optical Optical Annealing Parameters->Optical Temperature Electrical Electrical Annealing Parameters->Electrical Temperature, Atmosphere Structural->Optical Structural->Electrical

Caption: Logical relationship between annealing parameters and resulting film properties.

References

Technical Support Center: Synthesis of Nickel Tin Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling particle size during the synthesis of nickel tin oxide (NiSnO₃) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound nanoparticles with controlled particle size?

A1: The most prevalent methods for synthesizing this compound nanoparticles with controlled particle size are hydrothermal synthesis, sol-gel synthesis, and co-precipitation. Each method offers distinct advantages and control over nanoparticle characteristics.

Q2: How does temperature affect the particle size of this compound nanoparticles?

A2: Generally, increasing the reaction or calcination temperature leads to an increase in the average particle size of this compound nanoparticles. Higher temperatures provide more energy for crystal growth, leading to larger particles. For instance, in the sol-gel synthesis of nickel oxide, increasing the calcination temperature from 500°C to 700°C resulted in a slight increase in the average grain size.[1]

Q3: What is the role of pH in controlling the particle size during synthesis?

A3: The pH of the reaction solution is a critical parameter that influences both the nucleation and growth rates of the nanoparticles, thereby affecting their final size and morphology. In the co-precipitation synthesis of nickel oxide nanoparticles, for example, an increase in pH from 6 to 12 resulted in an increase in the average particle size from 8.5 nm to 20 nm.

Q4: How does the precursor concentration impact the final particle size?

A4: Precursor concentration plays a crucial role in determining the final particle size. Higher precursor concentrations can lead to a higher nucleation rate, which may result in smaller particles. Conversely, under certain conditions, higher concentrations can promote particle growth and lead to larger nanoparticles.

Q5: My synthesized nanoparticles show a wide particle size distribution. What are the possible causes and how can I fix it?

A5: A wide particle size distribution can be caused by several factors, including inhomogeneous mixing of precursors, temperature gradients within the reactor, and uncontrolled nucleation and growth rates. To achieve a narrower size distribution, ensure rapid and uniform mixing of reactants, precise temperature control throughout the synthesis process, and consider using a capping agent or surfactant to control particle growth.

Q6: I am observing significant agglomeration of my this compound nanoparticles. How can I prevent this?

A6: Agglomeration is a common issue in nanoparticle synthesis. It can be minimized by:

  • Using surfactants or capping agents (e.g., PVP, CTAB) to create a protective layer around the nanoparticles.

  • Controlling the pH of the solution to induce electrostatic repulsion between particles.

  • Employing post-synthesis treatments such as sonication to disperse agglomerates.

  • Optimizing the drying process to prevent capillary forces from pulling particles together.

Q7: What are common impurities in this compound synthesis and how can they be avoided?

A7: Common impurities can include unreacted precursors, byproducts from the reaction (e.g., chlorides, nitrates), and secondary phases (e.g., separate nickel or tin oxides). To avoid these:

  • Ensure the use of high-purity precursors.

  • Thoroughly wash the synthesized nanoparticles with deionized water and ethanol to remove residual ions.

  • Carefully control the stoichiometry of the reactants and the reaction conditions (pH, temperature) to favor the formation of the desired this compound phase.

Troubleshooting Guides

Issue 1: Inconsistent Particle Size Batch-to-Batch
Potential Cause Troubleshooting Steps
Inconsistent Precursor Concentration 1. Accurately weigh all precursors using a calibrated analytical balance.2. Ensure complete dissolution of precursors before initiating the reaction.3. Prepare fresh precursor solutions for each synthesis to avoid concentration changes due to evaporation or degradation.
Temperature Fluctuations 1. Use a calibrated and stable heating source (e.g., oven, oil bath, autoclave with precise temperature control).2. Monitor the reaction temperature throughout the synthesis using a calibrated thermometer or thermocouple.3. Ensure uniform heating of the reaction vessel.
Variations in pH 1. Use a calibrated pH meter for accurate pH measurements.2. Add acid or base dropwise while stirring vigorously to ensure uniform pH adjustment.3. Allow the solution to stabilize before proceeding with the next step.
Inconsistent Stirring Rate 1. Use a magnetic stirrer with a consistent and reproducible stirring speed.2. Ensure the stir bar is of an appropriate size for the reaction vessel to create a vortex and ensure thorough mixing.
Issue 2: Wide Particle Size Distribution
Potential Cause Troubleshooting Steps
Slow or Non-uniform Mixing of Precursors 1. Inject the precipitating agent or one of the precursors rapidly and with vigorous stirring to promote burst nucleation.2. Consider using a microfluidic reactor for precise control over mixing and reaction times.
Prolonged Nucleation Period 1. Optimize the reaction temperature and precursor addition rate to favor a short nucleation burst followed by controlled growth.2. Separate the nucleation and growth stages by adjusting the temperature or adding a seeding solution.
Ostwald Ripening 1. Reduce the reaction time to minimize the dissolution of smaller particles and the growth of larger ones.2. Lower the reaction temperature to decrease the rate of Ostwald ripening.3. Use a capping agent to stabilize the nanoparticles and inhibit their growth.
Issue 3: Particle Agglomeration
Potential Cause Troubleshooting Steps
High Surface Energy of Nanoparticles 1. Introduce a surfactant or capping agent (e.g., PVP, CTAB, oleic acid) into the reaction mixture to sterically or electrostatically stabilize the nanoparticles.2. Optimize the concentration of the stabilizing agent.
Inappropriate pH 1. Adjust the pH of the solution to a value that maximizes the zeta potential of the nanoparticles, leading to increased electrostatic repulsion.
Inefficient Washing and Drying 1. Wash the nanoparticles thoroughly to remove any residual ions that could cause aggregation.2. Use freeze-drying (lyophilization) instead of oven-drying to minimize agglomeration caused by capillary forces.

Quantitative Data Summary

The following tables summarize the influence of key experimental parameters on the particle size of nickel oxide and related materials. While specific data for NiSnO₃ is limited, these tables provide a general trend and starting points for optimization.

Table 1: Effect of pH on Nickel Oxide Nanoparticle Size (Co-precipitation Method)

pHAverage Particle Size (nm)
68.5
1220

Table 2: Effect of Calcination Temperature on Nickel Oxide Nanoparticle Size (Sol-Gel Method) [1]

Calcination Temperature (°C)Average Grain Size (nm)
50014.08
70015.86

Experimental Protocols

Hydrothermal Synthesis of this compound Nanoparticles

This protocol provides a general procedure for the hydrothermal synthesis of NiSnO₃ nanoparticles. The final particle size can be tuned by adjusting the precursor concentrations, temperature, and reaction time.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Sodium hydroxide (NaOH) or Ammonia (NH₃·H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare aqueous solutions of NiCl₂·6H₂O and SnCl₄·5H₂O at the desired molar concentrations (e.g., 0.1 M).

  • Mix the nickel and tin precursor solutions in a 1:1 molar ratio under vigorous stirring.

  • Slowly add a precipitating agent (e.g., NaOH or NH₃·H₂O) dropwise to the precursor solution until the desired pH is reached.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-200°C) for a set duration (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a low temperature (e.g., 60-80°C).

  • If required, calcinate the dried powder at a higher temperature to improve crystallinity.

Sol-Gel Synthesis of this compound Nanoparticles

This protocol outlines the steps for synthesizing NiSnO₃ nanoparticles via the sol-gel method. Particle size can be controlled by precursor concentration, pH, and calcination temperature.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Tin(IV) isopropoxide (Sn[OCH(CH₃)₂]₄)

  • Isopropanol

  • Acetic acid (as a catalyst)

  • Deionized water

Procedure:

  • Dissolve nickel(II) acetate tetrahydrate in isopropanol with vigorous stirring.

  • In a separate container, dissolve tin(IV) isopropoxide in isopropanol.

  • Slowly add the tin precursor solution to the nickel precursor solution under continuous stirring.

  • Add a few drops of acetic acid to catalyze the hydrolysis and condensation reactions.

  • Add a controlled amount of deionized water dropwise to the mixture to initiate hydrolysis, leading to the formation of a sol.

  • Continue stirring until a viscous gel is formed.

  • Age the gel at room temperature for a specific period (e.g., 24 hours) to allow for further condensation and strengthening of the network.

  • Dry the gel in an oven at a low temperature (e.g., 80-100°C) to remove the solvent, resulting in a xerogel.

  • Grind the xerogel into a fine powder.

  • Calcinate the powder at a specific temperature (e.g., 400-800°C) to obtain crystalline this compound nanoparticles.

Co-precipitation Synthesis of this compound Nanoparticles

This protocol describes a straightforward co-precipitation method for synthesizing NiSnO₃ nanoparticles. The pH and the rate of addition of the precipitating agent are key parameters for controlling particle size.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of Ni(NO₃)₂·6H₂O and SnCl₄·5H₂O with the desired molar concentrations.

  • Mix the nickel and tin precursor solutions in a 1:1 molar ratio under vigorous stirring.

  • Slowly add a solution of NaOH or NH₄OH dropwise to the mixed precursor solution until the desired pH is achieved, leading to the formation of a precipitate.

  • Continue stirring the suspension for a set period (e.g., 1-2 hours) to ensure complete precipitation.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate multiple times with deionized water to remove residual ions.

  • Dry the precipitate in an oven at a low temperature (e.g., 60-80°C).

  • Calcinate the dried powder at a specific temperature to obtain the final this compound nanoparticles.

Visualizations

Synthesis_Workflow General Experimental Workflow for Nanoparticle Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Post-Processing Precursors Select & Weigh Precursors Solution Dissolve Precursors in Solvent Precursors->Solution Solvent Prepare Solvent Solvent->Solution Precipitation Add Precipitating Agent (Control pH) Solution->Precipitation Heating Apply Heat (Hydrothermal/Sol-Gel) Precipitation->Heating Aging Age the Gel/Precipitate Heating->Aging Washing Wash with Water/Ethanol Aging->Washing Drying Dry the Product Washing->Drying Calcination Calcine at High Temperature Drying->Calcination Final_Product Characterize Nanoparticles Calcination->Final_Product Particle_Size_Factors Key Factors Influencing Particle Size in NiSnO₃ Synthesis cluster_params Synthesis Parameters center Particle Size Temp Temperature (Reaction/Calcination) Temp->center pH pH of Solution pH->center Precursor_Conc Precursor Concentration Precursor_Conc->center Time Reaction Time Time->center Stirring Stirring Rate Stirring->center Additives Additives (Surfactants/Capping Agents) Additives->center

References

Technical Support Center: Nickel Tin Oxide (NiSnO3) Crystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and troubleshooting of nickel tin oxide (NiSnO3) crystal structures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with NiSnO3.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to troubleshoot issues during the synthesis of this compound, helping you to minimize crystal defects and achieve desired material properties.

Q1: What are the common types of crystal defects in this compound (NiSnO3) and how do they affect its properties?

A1: this compound, which can adopt a perovskite-like structure, is susceptible to several types of crystal defects that can significantly impact its electronic, optical, and catalytic properties. The most common defects include:

  • Point Defects:

    • Vacancies: Missing atoms from their lattice sites, such as nickel (VNi), tin (VSn), or oxygen (VO) vacancies. Oxygen vacancies are particularly common in oxide materials and can influence conductivity.

    • Interstitials: Atoms that occupy a site in the crystal lattice that is not typically occupied.

    • Anti-site Defects: When a nickel atom occupies a tin site or vice-versa.

  • Planar Defects:

    • Grain Boundaries: Interfaces between different crystalline domains within the material. These can act as sites for charge carrier recombination, affecting electronic performance.

    • Stacking Faults: Interruptions in the normal stacking sequence of crystallographic planes.

The presence of these defects can lead to altered lattice parameters, reduced charge carrier mobility, and the creation of trap states within the bandgap, which can be detrimental for applications in electronics and catalysis.

Q2: My XRD pattern shows unexpected peaks or broad peaks. What could be the cause and how can I fix it?

A2: Unexpected or broad peaks in your X-ray diffraction (XRD) pattern can indicate several issues with your NiSnO3 sample.

  • Unexpected Peaks: The presence of additional peaks often points to the existence of secondary phases or impurities. Common impurities could include nickel oxide (NiO) or tin oxide (SnO2) if the reaction was incomplete or the stoichiometry of the precursors was incorrect.

    • Troubleshooting:

      • Verify Precursor Stoichiometry: Ensure that the molar ratio of nickel to tin precursors is precisely 1:1.

      • Optimize Annealing Temperature and Time: Insufficient annealing temperature or time may lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition. A systematic study of the annealing conditions is recommended. For instance, annealing temperatures for similar oxide systems are often optimized in the range of 500-800°C.

      • Improve Precursor Mixing: Ensure homogeneous mixing of the precursors at the molecular level, which is a key advantage of methods like sol-gel synthesis.

  • Broad Peaks: Peak broadening in XRD is often associated with small crystallite size or the presence of lattice strain and defects.

    • Troubleshooting:

      • Increase Crystallite Size: This can often be achieved by increasing the annealing temperature or duration. Longer annealing times can promote grain growth and reduce the density of grain boundaries.

      • Reduce Lattice Strain: Lattice strain can arise from point defects or dislocations. Optimizing the synthesis conditions, such as the pH of the precursor solution in sol-gel synthesis or the pressure in hydrothermal synthesis, can help in forming a more ordered crystal structure. A post-synthesis annealing step is also crucial for relieving strain.

Q3: The electronic performance of my NiSnO3 thin film is poor. What could be the underlying crystal structure issues?

A3: Poor electronic performance, such as low conductivity or high charge carrier recombination rates, is often linked to a high density of defects within the crystal structure.

  • Troubleshooting:

    • Control Oxygen Vacancies: The concentration of oxygen vacancies is a critical parameter influencing the electronic properties of metal oxides. Annealing in an oxygen-rich atmosphere can help to reduce the number of oxygen vacancies. Conversely, annealing in a reducing atmosphere can increase their concentration. The optimal oxygen partial pressure during annealing needs to be determined experimentally for the desired application.

    • Minimize Grain Boundaries: As grain boundaries can act as scattering centers for charge carriers, it is often desirable to have larger grain sizes. As mentioned in Q2, this can be achieved by optimizing the annealing process.

    • Ensure Phase Purity: The presence of secondary phases like NiO or SnO2 can introduce additional interfaces and defects, hindering electronic transport. Refer to the troubleshooting steps in Q2 for achieving phase-pure NiSnO3.

Experimental Protocols

Below are detailed methodologies for two common synthesis routes for this compound, with a focus on parameters that can be adjusted to control crystal quality.

Protocol 1: Sol-Gel Synthesis of NiSnO3 Nanoparticles

The sol-gel method is a versatile technique that allows for excellent control over stoichiometry and homogeneity at the molecular level.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Citric acid (C₆H₈O₇)

  • Ethylene glycol (C₂H₆O₂)

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Dissolve equimolar amounts of nickel(II) acetate tetrahydrate and tin(IV) chloride pentahydrate in a mixture of deionized water and ethanol.

    • Stir the solution vigorously at room temperature for 30 minutes to ensure complete dissolution.

  • Chelation:

    • Add citric acid to the precursor solution in a 1.5:1 molar ratio with respect to the total metal ions. Citric acid acts as a chelating agent to form stable metal complexes.

    • Stir the solution for 1 hour.

  • Polymerization and Gel Formation:

    • Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid should be 1:1.

    • Heat the solution to 80-90°C while stirring continuously. This will promote polymerization reactions, leading to an increase in viscosity and the eventual formation of a transparent gel.

  • Drying:

    • Dry the gel in an oven at 120°C for 12 hours to remove water and other solvents. The result is a porous solid precursor.

  • Calcination/Annealing:

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a furnace. The temperature program should involve a slow ramp rate (e.g., 2-5°C/min) to the desired final temperature (e.g., 600-800°C) and holding for a specific duration (e.g., 2-4 hours). This step is critical for the formation of the crystalline NiSnO3 phase and for reducing defects.

Protocol 2: Hydrothermal Synthesis of NiSnO3 Nanoparticles

Hydrothermal synthesis is a method that utilizes high-pressure and high-temperature aqueous solutions to crystallize materials.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium stannate trihydrate (Na₂SnO₃·3H₂O)

  • Sodium hydroxide (NaOH) or another mineralizer

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Prepare two separate aqueous solutions: one with a dissolved nickel(II) chloride hexahydrate and another with sodium stannate trihydrate.

  • Precipitation:

    • Slowly add the sodium stannate solution to the nickel chloride solution under constant stirring to form a precipitate.

    • Adjust the pH of the resulting suspension to a desired value (e.g., pH 10-12) by adding a sodium hydroxide solution. The pH plays a crucial role in the nucleation and growth of the crystals.

  • Hydrothermal Treatment:

    • Transfer the suspension into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 180-220°C) for a set duration (e.g., 12-24 hours). The temperature and time will influence the crystallite size and morphology.

  • Product Recovery:

    • After the autoclave has cooled down to room temperature, collect the product by centrifugation or filtration.

    • Wash the collected powder several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying and Annealing:

    • Dry the washed powder in an oven at 80°C for several hours.

    • A post-synthesis annealing step, similar to the one described in the sol-gel protocol, can be performed to improve crystallinity and reduce defects.

Data Presentation

The following tables summarize how key synthesis parameters can influence the crystal structure of this compound. The data is illustrative and based on general trends observed in perovskite oxide synthesis.

Table 1: Effect of Annealing Temperature on NiSnO3 Crystal Properties

Annealing Temperature (°C)Average Crystallite Size (nm)Lattice Strain (%)Phase Purity
50020-30HighMay contain amorphous phases or unreacted precursors
60030-50ModerateImproved crystallinity, likely phase-pure NiSnO3
70050-80LowHigh crystallinity, larger grains
800> 80Very LowPotential for decomposition into binary oxides (NiO, SnO2)

Table 2: Influence of Synthesis Method on Defect Density

Synthesis MethodControl over StoichiometryHomogeneityTypical Defect Density
Solid-State ReactionModerateLowHigh
Co-PrecipitationGoodModerateModerate
Sol-GelExcellentHighLow
HydrothermalGoodHighLow to Moderate

Visualizations

Experimental Workflow and Troubleshooting

The following diagram illustrates a general workflow for the synthesis of NiSnO3 and a logical approach to troubleshooting common issues.

experimental_workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic precursors Precursor Selection (Ni & Sn salts) mixing Solution Preparation & Mixing precursors->mixing formation Gel/Precipitate Formation mixing->formation thermal Thermal Treatment (Drying & Annealing) formation->thermal characterization Characterization (XRD, SEM, etc.) thermal->characterization issue Problem Identified? characterization->issue phase_purity Phase Purity Issue? issue->phase_purity Yes crystallinity Low Crystallinity? issue->crystallinity Yes morphology Poor Morphology? issue->morphology Yes end Successful Synthesis issue->end No action1 action1 phase_purity->action1 Adjust Stoichiometry & Annealing Temp. action2 action2 crystallinity->action2 Increase Annealing Temp. or Time action3 action3 morphology->action3 Modify Synthesis Parameters (pH, etc.)

Technical Support Center: Enhancing the Stability of Nickel Tin Oxide in Electrochemical Cycling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel tin oxide (Ni-SnO₂) in electrochemical applications. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and enhancing the stability of your Ni-SnO₂ electrodes during electrochemical cycling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound anodes.

Issue/Observation Potential Cause(s) Suggested Solution(s)
Rapid capacity fading within the first 50 cycles 1. Particle Pulverization: Significant volume changes (~300%) during lithiation/delithiation can cause the active material to crack and lose electrical contact. 2. Unstable Solid Electrolyte Interphase (SEI) Layer: Continuous formation and dissolution of the SEI layer consumes lithium ions and electrolyte, leading to irreversible capacity loss. 3. Particle Agglomeration: Nanoparticles can aggregate during cycling, reducing the electrochemically active surface area.1. Incorporate a conductive buffer matrix: Dispersing Ni-SnO₂ nanoparticles within a carbonaceous material (e.g., graphene, carbon nanotubes) can accommodate volume changes and improve conductivity. 2. Apply a surface coating: A thin, stable coating of carbon or a polymer on the Ni-SnO₂ particles can stabilize the SEI layer. 3. Utilize electrolyte additives: Adding film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to the electrolyte can help form a more stable SEI layer. 4. Doping: Doping the Ni-SnO₂ structure with other metal ions can improve its structural integrity.
Low initial Coulombic efficiency (<80%) 1. Irreversible Formation of Li₂O: During the initial discharge, SnO₂ is converted to Sn and Li₂O. The formation of Li₂O is largely irreversible, leading to a significant loss of lithium ions. 2. Excessive SEI Formation: A large surface area of nanomaterials can lead to the formation of a thick initial SEI layer, consuming a substantial amount of lithium.1. Pre-lithiation of the anode: This can compensate for the initial lithium loss. 2. Optimize particle size and morphology: Controlling the synthesis to produce particles with a lower surface area can reduce initial irreversible capacity loss. 3. Electrolyte optimization: Using an electrolyte that forms a thin, stable SEI layer can improve the initial Coulombic efficiency.
Poor rate capability (significant capacity drop at high C-rates) 1. Low electronic conductivity: this compound is a semiconductor with inherently limited electronic conductivity. 2. Slow Li⁺ diffusion kinetics: The diffusion of lithium ions within the material can be a rate-limiting step.1. Composite with conductive materials: As mentioned, incorporating carbon-based materials enhances electronic conductivity. 2. Nanostructuring: Reducing the particle size to the nanoscale shortens the diffusion path for lithium ions. 3. Doping with conductive elements: Introducing dopants that improve electronic conductivity can enhance rate performance.
Increase in cell impedance during cycling (observed via EIS) 1. Thickening of the SEI layer: Continuous electrolyte decomposition leads to a thicker, more resistive SEI layer. 2. Loss of electrical contact: Particle pulverization and delamination from the current collector increase the overall cell resistance.1. Stable SEI formation: Utilize electrolyte additives or surface coatings to create a stable SEI layer that does not continuously grow. 2. Improve electrode integrity: Use a binder with strong adhesion and ensure good slurry preparation to maintain contact between the active material, conductive additive, and current collector.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of capacity fade in this compound anodes?

A1: The primary cause is the large volume expansion and contraction (around 300%) during the alloying/de-alloying process with lithium. This mechanical stress leads to particle cracking, loss of electrical contact between particles and with the current collector, and continuous reformation of the solid electrolyte interphase (SEI), all of which contribute to a rapid decline in capacity.

Q2: How does doping with other metals improve the stability of this compound?

A2: Doping can enhance stability in several ways. Dopant ions can act as pillars within the crystal structure, mitigating the stress from volume changes and improving structural integrity. Some dopants can also increase the electronic conductivity of the material, leading to better rate performance. Furthermore, certain dopants can suppress unwanted side reactions with the electrolyte.

Q3: What are the advantages of using a carbon coating on this compound particles?

A3: A carbon coating offers multiple benefits. It acts as a conductive network, improving the overall electronic conductivity of the electrode. It also provides a physical barrier that can buffer the volume changes, preventing particle pulverization. Additionally, the carbon layer can help to form a more stable SEI, reducing irreversible capacity loss from electrolyte decomposition.

Q4: Which synthesis method, hydrothermal or sol-gel, is better for preparing stable this compound nanoparticles?

A4: Both hydrothermal and sol-gel methods are effective for synthesizing this compound nanoparticles and offer good control over particle size and morphology. The choice often depends on the specific desired characteristics. The hydrothermal method can often produce highly crystalline nanoparticles directly. The sol-gel method provides excellent mixing of precursors at the atomic level, which can lead to very homogeneous materials.

Q5: How can I interpret the cyclic voltammetry (CV) curves for my this compound electrode?

A5: In a typical CV curve for a Ni-SnO₂ anode in a lithium-ion battery, you will observe reduction peaks during the cathodic scan and oxidation peaks during the anodic scan. The initial, large, irreversible peak at a higher potential during the first cathodic scan is often associated with the formation of the SEI layer and the reduction of SnO₂ to metallic Sn and Li₂O. Subsequent peaks at lower potentials correspond to the reversible alloying of Sn with Li to form various LiₓSn alloys. The corresponding peaks in the anodic scan represent the de-alloying process. A decrease in the peak currents and a shift in peak potentials over multiple cycles can indicate capacity fade and increased polarization, respectively.

Quantitative Data Presentation

The following tables summarize the electrochemical performance of this compound under different modification strategies.

Table 1: Comparison of Cycling Performance for Doped this compound Anodes

DopantSynthesis MethodCurrent DensityInitial Discharge Capacity (mAh/g)Capacity after 100 cycles (mAh/g)Capacity Retention (%)Reference
Undoped SnO₂Hydrothermal100 mA/g125035028%Hypothetical Data
5% Ni-doped SnO₂Hydrothermal100 mA/g130065050%Hypothetical Data
5% Co-doped SnO₂Sol-Gel100 mA/g128060047%Hypothetical Data
3% Al-doped SnO₂Co-precipitation100 mA/g120058048%Hypothetical Data

Table 2: Comparison of Cycling Performance for Surface-Coated this compound Anodes

Coating MaterialCoating MethodCurrent DensityInitial Discharge Capacity (mAh/g)Capacity after 100 cycles (mAh/g)Capacity Retention (%)Reference
Uncoated Ni-SnO₂Hydrothermal200 mA/g110028025%Hypothetical Data
CarbonHydrothermal Carbonization200 mA/g115075065%Hypothetical Data
PPy (Polypyrrole)In-situ Polymerization200 mA/g112068061%Hypothetical Data
Al₂O₃Atomic Layer Deposition200 mA/g105072069%Hypothetical Data

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Nickel-Doped Tin Oxide Nanoparticles
  • Precursor Solution Preparation:

    • Dissolve 1.13 g of SnCl₄·5H₂O in 40 mL of deionized (DI) water.

    • In a separate beaker, dissolve the desired amount of NiCl₂·6H₂O (e.g., for 5 mol% doping, use 0.059 g) in 20 mL of DI water.

    • Add the nickel chloride solution to the tin chloride solution under vigorous stirring.

  • pH Adjustment:

    • Slowly add a 2 M NaOH solution dropwise to the mixed precursor solution until the pH reaches 10. A precipitate will form.

  • Hydrothermal Reaction:

    • Transfer the resulting suspension to a 100 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it at 180 °C for 12 hours.

  • Product Collection and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.

    • Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Electrode Preparation and Coin Cell Assembly
  • Slurry Preparation:

    • Mix the synthesized Ni-SnO₂ powder (active material), carbon black (conductive agent), and polyvinylidene fluoride (PVDF) binder in a weight ratio of 8:1:1 in a small amount of N-methyl-2-pyrrolidone (NMP) solvent.

    • Grind the mixture in an agate mortar or use a planetary ball mill to form a homogeneous slurry.

  • Electrode Casting:

    • Cast the slurry onto a copper foil current collector using a doctor blade with a typical thickness of 100-200 µm.

    • Dry the coated foil in a vacuum oven at 80 °C for 12 hours to completely remove the NMP.

  • Electrode Punching:

    • Punch the dried electrode sheet into circular discs with a diameter of 12 mm.

  • Coin Cell Assembly (in an Argon-filled glove box):

    • Place the punched Ni-SnO₂ electrode (working electrode) in the center of the coin cell case (CR2032).

    • Add a few drops of electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).

    • Place a microporous polypropylene separator on top of the working electrode, ensuring it is soaked with the electrolyte.

    • Place a lithium metal disc (counter and reference electrode) on top of the separator.

    • Add a spacer and a spring on top of the lithium metal.

    • Carefully place the gasket and the top cap and seal the coin cell using a crimping machine.

Protocol 3: Electrochemical Characterization
  • Cyclic Voltammetry (CV):

    • Perform CV measurements on the assembled coin cell using an electrochemical workstation.

    • Set the voltage window typically between 0.01 V and 3.0 V vs. Li/Li⁺.

    • Use a slow scan rate, for example, 0.1 mV/s, for at least three initial cycles to observe the formation of the SEI and the main redox reactions.

  • Galvanostatic Cycling:

    • Use a battery testing system to perform charge-discharge cycling at a constant current.

    • For the initial cycle, a low C-rate (e.g., C/20 or C/10) is often used for proper formation of the SEI.

    • Subsequent cycles can be performed at higher C-rates (e.g., C/5, C/2, 1C) to evaluate the rate capability and cycling stability.

    • The typical voltage range is 0.01 V to 3.0 V.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge (e.g., fully charged, fully discharged) and after a certain number of cycles to analyze the changes in cell impedance.

    • Typically, a frequency range of 100 kHz to 0.01 Hz is used with a small AC amplitude (e.g., 5 mV).

    • The resulting Nyquist plots can be fitted to an equivalent circuit model to determine the resistance of the electrolyte, SEI layer, and charge transfer resistance.

Visualizations

cluster_degradation Degradation Pathways of Ni-SnO₂ Anode vol_change Large Volume Change (~300%) pulverization Particle Pulverization (Cracking) vol_change->pulverization causes contact_loss Loss of Electrical Contact pulverization->contact_loss leads to sei_instability Unstable SEI Layer Formation pulverization->sei_instability exposes fresh surface for capacity_fade Capacity Fading contact_loss->capacity_fade results in impedance_inc Impedance Increase contact_loss->impedance_inc results in li_consumption Li⁺ Consumption sei_instability->li_consumption due to electrolyte_decomp Electrolyte Decomposition sei_instability->electrolyte_decomp due to li_consumption->capacity_fade contributes to electrolyte_decomp->impedance_inc thickens SEI, causing

Caption: Key degradation pathways in this compound anodes.

Navigating Nickel Tin Oxide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of nickel tin oxide (NiSnO₃), with a particular focus on how precursor concentration impacts the final morphology of the nanomaterial.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound nanostructures?

A1: Common synthesis techniques include sol-gel, hydrothermal, solvothermal, and co-precipitation methods. The choice of method can significantly influence the resulting particle size, morphology, and purity.[1] For instance, hydrothermal synthesis is often used to produce nanospheres, while sol-gel methods offer good control over particle size.[1]

Q2: Which precursors are typically used for this compound synthesis?

A2: Typically, a salt of nickel and a salt of tin are used as precursors. Common examples include nickel chloride (NiCl₂), nickel nitrate (Ni(NO₃)₂), and tin chloride (SnCl₄).[1] The choice of precursor can affect reaction kinetics and the final properties of the material.

Q3: How does the concentration of nickel and tin precursors affect the final product?

A3: The molar ratio of the nickel and tin precursors is a critical factor in determining the morphology of the resulting this compound nanostructures. By carefully controlling this ratio, it is possible to synthesize different shapes such as nanoparticles, nanorods (or "nanosticks"), and nanospheres.

Q4: Can doping with tin change the morphology of nickel oxide?

A4: Yes, the introduction of a tin precursor during the synthesis of nickel oxide can induce significant morphological changes. For example, the incorporation of tin into a nickel oxide synthesis has been shown to promote the formation of "nanosticks" instead of the more common nanoparticle morphology.[2]

Troubleshooting Guide

Issue 1: My synthesis is yielding agglomerated nanoparticles instead of discrete, well-defined structures.

Possible Cause Suggested Solution
High Precursor Concentration High concentrations can lead to rapid nucleation and uncontrolled growth, resulting in agglomeration. Try reducing the overall molarity of your nickel and tin precursor solutions.
Inadequate Stirring Insufficient mixing can create localized areas of high concentration. Ensure vigorous and continuous stirring throughout the addition of precursors and the reaction period.
Incorrect pH The pH of the reaction solution plays a crucial role in controlling the hydrolysis and condensation rates of the precursors. Adjust the pH to optimize for controlled particle growth. Often, the addition of a base like ammonia is used to control pH.[1]
Suboptimal Temperature The reaction temperature affects the kinetics of particle formation. For hydrothermal and solvothermal methods, adjusting the temperature can help control the growth rate and prevent agglomeration.

Issue 2: I am consistently producing spherical nanoparticles, but my goal is to synthesize elongated nanostructures like nanorods or nanosticks.

Possible Cause Suggested Solution
Incorrect Ni:Sn Molar Ratio The molar ratio of nickel to tin is a key factor in directing anisotropic growth. Studies have shown that the introduction of tin as a dopant in nickel oxide synthesis can promote the formation of nanostick morphologies.[2] Experiment with varying the Ni:Sn precursor ratio to find the optimal conditions for nanorod formation.
Inappropriate Synthesis Method While methods like hydrothermal synthesis can be tuned for various morphologies, they might be optimized for nanosphere formation in your current protocol.[1] Consider switching to a different method, or significantly altering the parameters of your current one (e.g., temperature, reaction time, additives).
Absence of a Capping Agent or Surfactant Certain surfactants or capping agents can preferentially adsorb to specific crystal faces, encouraging growth in a particular direction to form rods. Consider adding a structure-directing agent to your synthesis.

Data on Precursor Concentration Effects

The following table summarizes findings on how the atomic percentage of tin precursor affects the morphology of nickel oxide nanostructures.

Ni:Sn Atomic Ratio Synthesis Method Resulting Morphology Average Particle/Structure Size Specific Surface Area (m²/g)
Undoped NiOHydrothermalNanoparticles~10-20 nm~39
97:3 (NiO3 sample)HydrothermalNanoparticles and some nanosticksNot specified~255
94:6 (NiO6 sample)HydrothermalPredominantly nanosticksNot specified~340

Data synthesized from a study on Sn-doped NiO nanostructures.[2]

Experimental Protocols

Hydrothermal Synthesis of Sn-Doped NiO Nanostructures

This protocol is adapted from a method demonstrated to produce both nanoparticles and nanosticks depending on the tin concentration.[2]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Urea (CO(NH₂)₂)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of NiCl₂·6H₂O and SnCl₄·5H₂O.

  • For undoped NiO, dissolve a specific amount of NiCl₂·6H₂O and urea in a mixture of ethanol and deionized water.

  • For Sn-doped NiO, mix the NiCl₂·6H₂O and SnCl₄·5H₂O solutions in the desired atomic ratio (e.g., 97:3 or 94:6) before adding urea and dissolving in the ethanol/water mixture.

  • Stir the resulting solution vigorously for 30 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 120°C for 12 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors or byproducts.

  • Dry the final product in an oven at 60°C for 12 hours.

Visualizations

Experimental Workflow for Hydrothermal Synthesis

G cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing prep_ni Dissolve NiCl₂·6H₂O in Ethanol/Water mix Mix Precursor Solutions (Vary Ni:Sn Ratio) prep_ni->mix prep_sn Dissolve SnCl₄·5H₂O in Ethanol/Water prep_sn->mix prep_urea Add Urea prep_urea->mix stir Stir for 30 min mix->stir autoclave Heat in Autoclave (120°C, 12h) stir->autoclave cool Cool to Room Temp. autoclave->cool wash Centrifuge and Wash (Water & Ethanol) cool->wash dry Dry at 60°C wash->dry product Final NiSnO₃ Powder dry->product

Caption: Workflow for hydrothermal synthesis of this compound.

Effect of Precursor Ratio on Morphology

G cluster_input Precursor Ratio (Ni:Sn) cluster_output Resulting Morphology ratio1 High Ni Ratio (e.g., Undoped) morph1 Nanoparticles ratio1->morph1 Leads to ratio2 Moderate Sn Doping (e.g., 97:3) morph2 Mix of Nanoparticles & Nanosticks ratio2->morph2 Promotes ratio3 Higher Sn Doping (e.g., 94:6) morph3 Nanosticks ratio3->morph3 Favors

Caption: Relationship between Ni:Sn precursor ratio and morphology.

References

Technical Support Center: Substrate Temperature Influence on NiO Thin Film Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nickel Oxide (NiO) thin films. The following sections address common issues encountered during experimental work, focusing on the critical role of substrate temperature in determining film properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NiO thin film has poor crystallinity. How can I improve it?

A1: Increasing the substrate temperature during deposition is a primary method to enhance the crystallinity of NiO thin films. Higher temperatures provide more thermal energy to the adatoms on the substrate surface, increasing their mobility and allowing them to settle into lower-energy crystalline sites. This results in improved crystal quality and larger grain sizes. For instance, studies using pulsed laser deposition have shown that the crystalline nature of NiO films improves significantly as the substrate temperature is increased from 200°C to 500°C.[1] Similarly, NiO films prepared by RF magnetron sputtering exhibit better crystallinity with rising substrate temperatures.[2][3]

Q2: I am observing a change in the preferred crystal orientation of my NiO thin film. What could be the cause?

A2: The substrate temperature has a significant influence on the preferential crystallographic orientation of NiO thin films. For example, in NiO films deposited by RF magnetron sputtering, a switch in the dominant orientation from (111) to (200) has been observed when the substrate temperature is increased from 300°C to 500°C.[2][4][5] This change is attributed to the difference in surface and strain energies of the different crystal planes at varying temperatures.

Q3: The optical transmittance of my NiO film is too low. What adjustments can I make?

A3: To increase the optical transmittance of your NiO thin films, consider increasing the substrate temperature during deposition. Generally, higher substrate temperatures lead to improved crystallinity and a reduction in defects, which in turn can enhance the transparency of the films. For NiO films deposited by pulsed laser deposition, the transmittance in the visible wavelength region increases with an increase in substrate temperature.[1] Similarly, films deposited by RF magnetron sputtering at elevated temperatures (up to 500°C) show higher transmittance, reaching up to 80%.[6] However, for N-doped NiO thin films, the opposite trend has been observed, where the average transmittance in the visible region gradually reduced from 90% to 50% with an increase in substrate temperature.[7]

Q4: The optical band gap of my NiO thin film is not within the expected range. How is it affected by substrate temperature?

A4: The substrate temperature can be used to tune the optical band gap of NiO thin films. The trend, however, can vary depending on the deposition method and film composition.

  • For NiO films deposited by RF magnetron sputtering, the optical band gap has been shown to increase from 3.18 eV to 3.56 eV as the substrate temperature is raised from 300°C to 500°C.[2][3][5] This increase is often attributed to the improved crystallinity of the films.[3][5]

  • Conversely, for NiO films grown by pulsed laser deposition, the optical band gap was found to decrease from 4.0 eV to 3.68 eV as the substrate temperature increased from 200°C to 500°C.[1]

  • In the case of nitrogen-doped NiO thin films, the bandgap energy narrowed from 3.5 to 3.08 eV with increasing substrate temperature.[7]

Q5: My NiO thin film is exhibiting unexpected electrical properties. What is the role of substrate temperature?

A5: Substrate temperature significantly impacts the electrical properties of NiO thin films. For nitrogen-doped NiO films, electrical conductivity was found to improve with an increase in substrate temperature.[7] In contrast, for undoped NiO films deposited by RF magnetron sputtering, films deposited at elevated temperatures (up to 500°C) exhibited lower conductivity.[8] The electrical resistivity of NiO thin films prepared by spray pyrolysis was observed to decrease (conductivity increased) with an increase in substrate temperature.[9]

Q6: I am concerned about the mechanical stability of my NiO thin films. How does substrate temperature affect their nanomechanical properties?

A6: The nanomechanical properties of NiO thin films, such as hardness and Young's modulus, are indeed influenced by the substrate temperature. For NiO films deposited by RF magnetron sputtering, both hardness and Young's modulus were found to increase with increasing substrate temperature from 300°C to 500°C.[2][3] This improvement in mechanical properties is correlated with the enhanced crystallinity of the films at higher temperatures.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the influence of substrate temperature on various properties of NiO thin films as reported in the literature.

Table 1: Influence of Substrate Temperature on Structural and Morphological Properties of NiO Thin Films

Deposition TechniqueSubstrate Temperature (°C)Dominant Crystal OrientationSurface RoughnessReference
RF Magnetron Sputtering300(111)Increases with temperature[2][4]
RF Magnetron Sputtering500(200)Increases with temperature[2][4]
Pulsed Laser Deposition200Amorphous-[1]
Pulsed Laser Deposition>200Polycrystalline (200)-[1]

Table 2: Influence of Substrate Temperature on Optical Properties of NiO Thin Films

Deposition TechniqueSubstrate Temperature (°C)Average Transmittance (Visible)Optical Band Gap (eV)Reference
RF Magnetron Sputtering300 - 50060% - 85%3.18 to 3.56[2][3][5]
Pulsed Laser Deposition200 - 500Increases with temperature4.0 to 3.68[1]
RF Magnetron Sputtering (N-doped)Room Temp - 40090% to 50%3.5 to 3.08[7]
Spray Pyrolysis350 - 390-3.1 to 4.0[9]

Table 3: Influence of Substrate Temperature on Mechanical and Electrical Properties of NiO Thin Films

Deposition TechniqueSubstrate Temperature (°C)Hardness (GPa)Young's Modulus (GPa)Electrical Resistivity/ConductivityReference
RF Magnetron Sputtering30015.7 ± 0.1185.4 ± 20.2-[3]
RF Magnetron Sputtering50022.3 ± 0.6227.2 ± 21.3Lower conductivity at higher temps[3][8]
RF Magnetron Sputtering (N-doped)Room Temp - 400--Conductivity improves with temperature[7]
Spray Pyrolysis350 - 390--Conductivity increases with temperature[9]

Experimental Protocols

This section outlines a general methodology for the deposition and characterization of NiO thin films, with a focus on investigating the influence of substrate temperature.

1. NiO Thin Film Deposition (RF Magnetron Sputtering Example)

  • Substrate Preparation: Glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol, each for 15 minutes. The substrates are then dried with high-purity nitrogen gas.

  • Deposition Chamber: The substrates are loaded into a radio-frequency (RF) magnetron sputtering system equipped with a sintered NiO target (typically 2-3 inches in diameter).

  • Vacuum and Sputtering Conditions: The chamber is evacuated to a base pressure of approximately 1 x 10-6 Torr. High-purity argon (Ar) is introduced as the sputtering gas, and the working pressure is maintained at around 5 mTorr.

  • Substrate Temperature Control: The substrate temperature is varied for different deposition runs, for example, from room temperature to 500°C, and controlled using a thermocouple and a heater assembly.

  • Sputtering Process: A pre-sputtering process is carried out for about 10 minutes to clean the target surface. The RF power is then applied to the target (e.g., 100-200 W), and the deposition is carried out for a specific duration to achieve the desired film thickness.

2. Characterization Techniques

  • Structural Properties:

    • X-ray Diffraction (XRD): To determine the crystal structure, preferred orientation, and crystallite size of the deposited films.

  • Surface Morphology:

    • Atomic Force Microscopy (AFM): To analyze the surface topography and roughness of the films.

    • Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-section of the films.

  • Optical Properties:

    • UV-Visible Spectroscopy: To measure the optical transmittance and absorbance spectra of the films. The optical band gap can be calculated from the absorbance data using a Tauc plot.

  • Electrical Properties:

    • Four-Point Probe or Hall Effect Measurement System: To determine the electrical resistivity, conductivity, carrier concentration, and mobility of the films.

  • Mechanical Properties:

    • Nanoindentation: To measure the hardness and Young's modulus of the thin films.

Visualizations

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_characterization Characterization sub_prep Substrate Cleaning load_sub Load Substrate sub_prep->load_sub target_prep NiO Target Installation target_prep->load_sub pump_down Evacuate Chamber load_sub->pump_down set_temp Set Substrate Temperature pump_down->set_temp sputter Sputtering set_temp->sputter structural Structural (XRD) sputter->structural optical Optical (UV-Vis) sputter->optical electrical Electrical (Four-Point Probe) sputter->electrical morphological Morphological (AFM, SEM) sputter->morphological

Caption: Experimental workflow for NiO thin film deposition and characterization.

temp_influence cluster_properties NiO Thin Film Properties sub_temp Increase Substrate Temperature crystallinity Crystallinity (Increases) sub_temp->crystallinity grain_size Grain Size (Increases) sub_temp->grain_size orientation Orientation Change ((111) to (200)) sub_temp->orientation transmittance Optical Transmittance (Generally Increases) sub_temp->transmittance band_gap Optical Band Gap (Variable Trend) sub_temp->band_gap hardness Hardness (Increases) sub_temp->hardness youngs_modulus Young's Modulus (Increases) sub_temp->youngs_modulus conductivity Electrical Conductivity (Variable Trend) sub_temp->conductivity

Caption: Influence of substrate temperature on NiO thin film properties.

References

Validation & Comparative

A Comparative Guide to Nickel Tin Oxide and Cobalt Tin Oxide Electrocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

Performance Data

The electrocatalytic performance of Ni-SnO₂ and Co-SnO₂ has been evaluated for different half-reactions in water electrolysis: the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER).

Nickel Tin Oxide (Ni-SnO₂) for Hydrogen Evolution Reaction (HER)

A study on Ni-SnO₂ composite electrodes prepared by composite electroplating demonstrated their activity for HER in an alkaline solution (1 M NaOH). The incorporation of SnO₂ nanoparticles into a nickel matrix was found to enhance the catalytic activity for hydrogen evolution.

ElectrocatalystOverpotential (η) @ 10 mA/cm²Tafel SlopeElectrolyte
Ni-SnO₂Not explicitly stated, but polarization curves indicate lower overpotential than pure Ni126 mV/dec1 M NaOH
Pure NiHigher overpotential than Ni-SnO₂134 mV/dec1 M NaOH

Data extracted from a study on Ni-SnO₂ composite electrodes for HER.

Cobalt Tin Oxide (Co-SnO₂) for Oxygen Evolution Reaction (OER)

Research on Co-doped SnO₂ composite electrocatalysts has shown their potential for the OER in acidic media (0.5 M H₂SO₄). The introduction of cobalt into the tin oxide structure significantly reduced the overpotential required for oxygen evolution.

ElectrocatalystOverpotential (η) @ 10 mA/cm²Tafel SlopeElectrolyte
Co-SnO₂ (optimal Sn:Co = 3:1)186 mV185.2 mV/dec0.5 M H₂SO₄
SnO₂ (undoped)706 mV526.6 mV/dec0.5 M H₂SO₄

Data extracted from a study on Co-SnO₂ composite electrocatalysts for OER.[1]

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding the context of the presented data.

Synthesis and Electrochemical Evaluation of Ni-SnO₂ for HER

Catalyst Synthesis: Ni-SnO₂ composite coatings were prepared by electrodeposition from a sulphamate bath containing suspended SnO₂ nanoparticles. The deposition was carried out at a current density of 3 A/dm² and a temperature of 35°C with magnetic stirring.

Electrochemical Measurements: Electrochemical tests were performed in a three-electrode cell with a platinum foil as the counter electrode and a saturated calomel electrode (SCE) as the reference electrode. The working electrode was the prepared Ni-SnO₂ composite. The electrolyte was a 1 M NaOH solution. Linear sweep voltammetry (LSV) was used to record polarization curves at a scan rate of 1 mV/s to determine the Tafel slope.

Synthesis and Electrochemical Evaluation of Co-SnO₂ for OER

Catalyst Synthesis: Co-doped SnO₂ catalysts were synthesized via a high-temperature calcination method. This involved immersing a substrate in a precursor solution followed by brushing and calcination.

Electrochemical Measurements: The electrochemical performance was evaluated in a 0.5 M H₂SO₄ electrolyte. Linear sweep voltammetry was conducted at a sweep speed of 10 mV/s to obtain the polarization curves for the OER.[1] The overpotential at a current density of 10 mA/cm² and the Tafel slope were determined from these curves.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of electrocatalysts, applicable to both Ni-SnO₂ and Co-SnO₂ systems.

Electrocatalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochemical Electrochemical Evaluation Precursor_Selection Precursor Selection (e.g., NiCl₂, Co(NO₃)₂, SnCl₄) Synthesis_Method Synthesis Method (e.g., Hydrothermal, Co-precipitation, Electrodeposition) Precursor_Selection->Synthesis_Method Calcination Calcination/Annealing Synthesis_Method->Calcination Structural_Analysis Structural Analysis (XRD, Raman) Calcination->Structural_Analysis Morphological_Analysis Morphological Analysis (SEM, TEM) Calcination->Morphological_Analysis Compositional_Analysis Compositional Analysis (EDX, XPS) Calcination->Compositional_Analysis Electrode_Preparation Electrode Preparation Compositional_Analysis->Electrode_Preparation CV Cyclic Voltammetry (CV) Electrode_Preparation->CV LSV Linear Sweep Voltammetry (LSV) - Overpotential - Tafel Slope CV->LSV EIS Electrochemical Impedance Spectroscopy (EIS) LSV->EIS Stability_Test Long-term Stability Test EIS->Stability_Test

A generalized workflow for the synthesis and evaluation of electrocatalysts.

Concluding Remarks

Based on the available data, both this compound and cobalt tin oxide show promise as electrocatalysts. Ni-SnO₂ has demonstrated enhanced activity for the hydrogen evolution reaction in alkaline media, while Co-SnO₂ exhibits significantly improved performance for the oxygen evolution reaction in acidic conditions.[1] The choice between these two materials will ultimately depend on the specific application, including the desired reaction (HER or OER) and the operating pH of the electrochemical system. Further research involving direct comparative studies under identical conditions is necessary to provide a more definitive assessment of their relative merits.

References

A Comparative Guide to Nickel Tin Oxide Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel tin oxide (NiSnO3), a promising ternary metal oxide, has garnered significant attention for its diverse applications in gas sensing, energy storage, and catalysis. The performance of NiSnO3 is intrinsically linked to its physicochemical properties, such as crystallite size, surface area, and morphology, which are dictated by the chosen synthesis method. This guide provides an objective comparison of common synthesis routes for this compound, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.

Performance Comparison of Synthesis Methods

The selection of a synthesis method significantly impacts the final properties of the this compound nanomaterials. The following table summarizes key quantitative data from various studies, offering a comparative overview of the outcomes of different synthesis techniques.

Synthesis MethodPrecursorsParticle Size (nm)Band Gap (eV)Key Advantages
Sol-Gel Tin chloride, Nickel nitrate hexahydrate, Gelatin4 - 25[1][2]3.6 - 3.8[1][2]Simple, good for preparing nanoparticles.[1][3]
Hydrothermal Tin chloride, Nickel chloride~3, 4, 8[1]2.8 - 3.2[4]Good control over particle size.[1]
Solid-State Reaction Tin (IV) oxide, Nickel (II) oxide--Simple, involves direct reaction of solid precursors at high temperatures.[5]
Co-Precipitation Not explicitly detailed for NiSnO3 in the provided results, but generally involves precipitating metal hydroxides or carbonates from salt solutions.--Simple, low cost, and allows for uniform dispersion of metal components.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the key synthesis methods discussed.

Sol-Gel Method

The sol-gel technique is a versatile method for synthesizing metal oxides from molecular precursors.[3]

Protocol:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of tin (IV) chloride pentahydrate (SnCl4·5H2O) and nickel (II) nitrate hexahydrate (Ni(NO3)2·6H2O) in deionized water with continuous stirring.[7]

  • Gel Formation: Separately, prepare a gelatin solution by dissolving gelatin in deionized water with stirring at 55-60 °C until a clear solution is obtained. Slowly add the precursor solution to the gelatin solution under continuous stirring and heating at approximately 80 °C for several hours until a viscous gel is formed.[7]

  • Drying and Calcination: Dry the resulting gel in an oven to remove the solvent. The dried powder is then calcined at a specific temperature (e.g., 450 °C) for several hours to obtain the final this compound nanoparticles.[7]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution.

Protocol:

  • Precursor Solution: Dissolve appropriate amounts of tin (IV) chloride and a nickel salt (e.g., nickel chloride) in a suitable solvent, which can be a mixture of water and an organic solvent like ethanol.

  • Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and maintained at a specific temperature (e.g., 110-200 °C) for a set duration.[1]

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors, and finally dried in an oven.

Solid-State Reaction Method

This method involves the direct reaction of solid precursors at elevated temperatures.[5]

Protocol:

  • Mixing of Precursors: Intimately mix stoichiometric amounts of high-purity tin (IV) oxide (SnO2) and nickel (II) oxide (NiO) powders.[8] This is often done using a mortar and pestle to ensure a homogeneous mixture.

  • Calcination: The mixed powder is placed in a crucible and calcined in a furnace at a high temperature (e.g., 800-1200 °C) for an extended period (e.g., 10 hours or more).[5][8]

  • Grinding: After calcination, the product is allowed to cool down and is then ground to obtain a fine powder of this compound.

Co-Precipitation Method

Co-precipitation is a straightforward method for synthesizing multicomponent oxides by simultaneously precipitating their insoluble precursors.

Protocol:

  • Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of soluble salts of nickel and tin, such as nickel nitrate and tin chloride.

  • Precipitation: Add a precipitating agent, such as a solution of sodium hydroxide or ammonium hydroxide, dropwise to the precursor solution while stirring vigorously. This leads to the formation of a mixed hydroxide or carbonate precipitate.

  • Washing and Drying: The precipitate is then filtered, washed thoroughly with deionized water to remove any ionic impurities, and dried in an oven.

  • Calcination: Finally, the dried precipitate is calcined at a suitable temperature to decompose the hydroxides/carbonates and form the desired this compound.

Visualizing the Synthesis Workflows

To better illustrate the procedural flow of each synthesis method, the following diagrams have been generated.

Synthesis_Workflows cluster_sol_gel Sol-Gel Method cluster_hydrothermal Hydrothermal Method cluster_solid_state Solid-State Reaction cluster_co_precipitation Co-Precipitation Method sg1 Precursor Solution sg2 Gel Formation sg1->sg2 sg3 Drying sg2->sg3 sg4 Calcination sg3->sg4 sg5 NiSnO3 Nanoparticles sg4->sg5 h1 Precursor Solution h2 Autoclave Reaction h1->h2 h3 Washing & Centrifugation h2->h3 h4 Drying h3->h4 h5 NiSnO3 Nanoparticles h4->h5 ss1 Mixing of Solid Precursors ss2 High-Temperature Calcination ss1->ss2 ss3 Grinding ss2->ss3 ss4 NiSnO3 Powder ss3->ss4 cp1 Precursor Solution cp2 Precipitation cp1->cp2 cp3 Washing & Filtration cp2->cp3 cp4 Drying cp3->cp4 cp5 Calcination cp4->cp5 cp6 NiSnO3 Nanoparticles cp5->cp6

Caption: A flowchart comparing the key steps in different synthesis methods for this compound.

Logical Relationships in Synthesis Parameter Effects

The properties of the synthesized this compound are highly dependent on the experimental parameters. The following diagram illustrates the cause-and-effect relationships between synthesis conditions and the resulting material properties.

Parameter_Effects cluster_params Synthesis Parameters cluster_props Material Properties cluster_perf Performance Calc_Temp Calcination Temperature Particle_Size Particle Size Calc_Temp->Particle_Size Crystallinity Crystallinity Calc_Temp->Crystallinity Reaction_Time Reaction Time Reaction_Time->Particle_Size Reaction_Time->Crystallinity Precursor_Conc Precursor Concentration Precursor_Conc->Particle_Size Morphology Morphology Precursor_Conc->Morphology pH pH of Solution pH->Particle_Size pH->Morphology Surface_Area Surface Area Particle_Size->Surface_Area Electrochemical Electrochemical Performance Crystallinity->Electrochemical Catalytic Catalytic Activity Surface_Area->Catalytic Sensing Gas Sensing Properties Surface_Area->Sensing Morphology->Electrochemical Morphology->Sensing

Caption: Interplay of synthesis parameters and their influence on the final properties and performance.

References

Performance Validation of Nickel Tin Oxide Gas Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of various gases is paramount. Nickel tin oxide (NiO-SnO2) composite materials have emerged as promising candidates for gas sensing applications, offering enhanced performance over their single-component counterparts. This guide provides an objective comparison of NiO-SnO2 gas sensors with other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

The superior sensing capabilities of NiO-SnO2 composites are largely attributed to the formation of p-n heterojunctions at the interface of the p-type NiO and n-type SnO2. This unique structure modulates the charge transport properties, leading to significant improvements in sensitivity, selectivity, and response/recovery times.[1][2][3]

Comparative Performance Data

The following table summarizes the performance of NiO-SnO2 gas sensors in detecting various gases and compares them with other metal oxide-based sensors.

Sensing MaterialTarget GasConcentration (ppm)Operating Temperature (°C)Sensor ResponseResponse Time (s)Recovery Time (s)Reference
NiO-SnO2 Ethanol100164Higher than pure SnO2Shorter than pure SnO2Shorter than pure SnO2[2]
NiO-SnO2 Ethanol10016023.87FastQuick[3]
Pure SnO2 Ethanol100164Lower than NiO-SnO2Longer than NiO-SnO2Longer than NiO-SnO2[2]
NiO-SnO2 NO2.5Room Temperature1.8%258-[4]
NiO-SnO2 CO100-5.4856-[5]
NiO-SnO2 AcetoneVarious--Time-dependentTime-dependent[6]
NiO-SnO2 H2SVarious--Time-dependentTime-dependent[6]
NiO/mesoporous SnO2 NO2, CO, CH4, NH3, H2S, SO2Various----[7]
NiO-Graphene NO2-Room Temperature-109[8]
NiO-Silver Nanowire CO2-Room Temperature-1111[8]

Gas Sensing Mechanism of NiO-SnO2 Heterostructures

The enhanced gas sensing performance of NiO-SnO2 composites is primarily due to the p-n heterojunction formed at the interface of the two metal oxides. The following diagram illustrates the sensing mechanism when exposed to a reducing gas like ethanol.

GasSensingMechanism cluster_air In Air cluster_gas In Reducing Gas (e.g., Ethanol) Air_SnO2 SnO2 (n-type) Air_e e- Gas_SnO2 SnO2 (n-type) Air_NiO NiO (p-type) Air_NiO->Air_SnO2 p-n Junction (High Resistance) Air_O2 O2 Air_O2->Air_SnO2 Adsorption Air_O2_ads O2- (ads) Air_O2->Air_O2_ads Traps e- Gas_NiO NiO (p-type) Gas_NiO->Gas_SnO2 p-n Junction (Lower Resistance) Gas_Ethanol C2H5OH Gas_O2_ads O2- (ads) Gas_Ethanol->Gas_O2_ads Reaction Gas_Products Reaction Products (CO2, H2O) Gas_e_release e- released Gas_e_release->Gas_SnO2 Increases conductivity Gas_O2_ads->Gas_e_release Releases e- ExperimentalWorkflow cluster_fabrication Sensor Fabrication cluster_testing Performance Testing cluster_data Data Analysis synthesis Synthesis of NiO-SnO2 Nanomaterial coating Coating on Ceramic Tube synthesis->coating aging Sensor Aging coating->aging setup Place Sensor in Test Chamber aging->setup Ready for Testing stabilize Stabilize at Operating Temperature in Air setup->stabilize introduce_gas Introduce Target Gas (Known Concentration) stabilize->introduce_gas measure_response Measure Resistance Change (Response) introduce_gas->measure_response purge Purge with Air measure_response->purge measure_recovery Measure Resistance Return (Recovery) purge->measure_recovery repeat Repeat for Different Gases/Concentrations measure_recovery->repeat sensitivity Calculate Sensitivity repeat->sensitivity selectivity Determine Selectivity repeat->selectivity response_time Calculate Response/ Recovery Time repeat->response_time stability Evaluate Long-term Stability repeat->stability

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Nickel Tin Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development utilizing electrochemical analysis, understanding the interfacial properties of electrode materials is paramount. Electrochemical Impedance Spectroscopy (EIS) serves as a powerful, non-destructive technique to probe these characteristics. This guide provides a comparative analysis of the EIS performance of nickel tin oxide (Ni-Sn-O) based materials against relevant alternatives, supported by experimental data.

Performance Comparison

This compound composites and heterostructures often exhibit enhanced electrochemical performance compared to their individual oxide counterparts. This improvement is frequently attributed to synergistic effects that facilitate charge transfer and improve electrical conductivity. Below is a summary of comparative performance data gleaned from recent studies.

MaterialSpecific Capacitance (F/g)EIS Qualitative Remarks
NiO/1g SnO₂ Composite 1035.71 at 5 mVs⁻¹Improved EIS results compared to pure SnO₂ due to facilitated charge transfer.[1]
Pure SnO₂ 648 at 5 mVs⁻¹Lower capacitance retention (36%) compared to the composite.[1]
SnS@Ni/SnO₂ Heterostructure 319 C/g at 2 A/gMinimal increase in equivalent series resistance (ESR) after 4,000 cycles, indicating good stability.

Experimental Protocols

The following methodologies represent typical experimental setups for conducting EIS on metal oxide electrode materials.

Three-Electrode System EIS for Supercapacitor Electrodes

A common configuration for evaluating the electrochemical properties of materials like this compound composites involves a three-electrode system.

  • Working Electrode: The synthesized this compound material, typically coated on a conductive substrate such as nickel foam.

  • Counter Electrode: A platinum wire or foil.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • Electrolyte: An aqueous alkaline solution, such as 1 M potassium hydroxide (KOH).

  • Instrumentation: A potentiostat equipped with a frequency response analyzer (e.g., Gamry Interface Potentiostat 1010E).[2]

  • EIS Parameters:

    • Frequency Range: Typically from 1 MHz down to 0.01 Hz.[2]

    • AC Amplitude: A small sinusoidal voltage perturbation, commonly 10 mV, is applied to ensure a linear response.[3]

    • DC Potential: The experiment is conducted at a fixed DC potential, often the open-circuit potential (OCP).

The collected impedance data is commonly analyzed by fitting to an equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the electrochemical impedance spectroscopy of a metal oxide electrode.

EIS_Workflow prep Electrode Preparation cell Three-Electrode Cell Assembly prep->cell Working Electrode inst Instrument Setup (Potentiostat/FRA) cell->inst params Set EIS Parameters (Frequency, Amplitude) inst->params run Run EIS Measurement params->run data Data Acquisition (Nyquist/Bode Plots) run->data model Equivalent Circuit Modeling data->model analysis Parameter Extraction (Rct, Cdl, etc.) model->analysis

EIS Experimental Workflow

Discussion of Results

The primary advantage of using this compound composites, as suggested by the available data, lies in the enhanced charge transfer kinetics.[1] The Nyquist plot for a high-performing electrode material will typically exhibit a small semicircle in the high-frequency region, corresponding to a low charge transfer resistance (Rct). A smaller Rct value indicates faster Faradaic reactions at the electrode-electrolyte interface. The straight line in the low-frequency region, known as the Warburg impedance, is related to ion diffusion. A more vertical line suggests more ideal capacitive behavior.

In the case of the NiO/SnO₂ composite, the inclusion of SnO₂ was found to improve the electrical impedance spectroscopy results by facilitating charge transfer.[1] This synergistic effect is a key area of investigation for developing high-performance energy storage devices. While the provided data offers a strong qualitative comparison, future research should focus on providing detailed quantitative tables of EIS parameters (Rs, Rct, Cdl, and Warburg coefficient) for this compound and its alternatives, measured under identical experimental conditions, to allow for a more rigorous and direct comparison.

References

A Comparative Guide to Nickel Tin Oxide Supercapacitors: Electrochemical Performance and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development seeking advanced energy storage solutions, nickel tin oxide (NiSnO₃) has emerged as a promising pseudocapacitive material. This guide provides an objective comparison of its performance with alternative metal oxides, supported by experimental data and detailed methodologies for cyclic voltammetry analysis.

Performance Comparison of Metal Oxide Supercapacitors

The electrochemical performance of supercapacitor electrode materials is primarily evaluated based on their specific capacitance, energy density, and power density. The following table summarizes these key metrics for this compound and compares them with its constituent oxides, nickel oxide (NiO) and tin oxide (SnO₂), as well as other binary and ternary metal oxides.

Electrode MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Electrolyte
This compound (NiSnO₃) ~1650 at 3 A/g~38.41~20261 M KOH
Nickel Oxide (NiO)209 - 1360 at 5 mV/s153 - 1181-2 M KOH[1]
Tin Oxide (SnO₂)133 - 300 at 1-2 A/g~11.1~1021.3-[2]
NiO-CNT1250 at 5 mV/s1000-2 M KOH[1]
TiN-ZnO469 at 1 A/g19.836298.2-[3]
MnCo₂O₄/ZnCo LDH1253.3 at 15 mA/cm²55.95200-

Experimental Protocols

A thorough understanding of the experimental procedures is crucial for reproducing and building upon existing research. Below are detailed methodologies for the synthesis of this compound and its characterization using cyclic voltammetry.

Synthesis of this compound (Hydrothermal Method)

This protocol describes a common method for synthesizing this compound nanoparticles.

  • Precursor Solution Preparation:

    • Dissolve equimolar amounts of a nickel salt (e.g., nickel chloride hexahydrate, NiCl₂·6H₂O) and a tin salt (e.g., tin(IV) chloride pentahydrate, SnCl₄·5H₂O) in a solvent mixture of deionized water and ethanol.

    • Stir the solution vigorously for 30 minutes to ensure complete dissolution and mixing.

  • Hydrothermal Reaction:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Add a precipitating agent, such as urea or ammonia solution, to the mixture to control the pH and facilitate the hydrolysis of the metal precursors.

    • Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 12 to 24 hours.

  • Product Recovery and Purification:

    • After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.

    • Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying and Annealing:

    • Dry the washed product in an oven at 60-80°C overnight.

    • Anneal the dried powder in a furnace at a temperature typically ranging from 400°C to 600°C for 2-4 hours in air to obtain the crystalline NiSnO₃ phase.

Cyclic Voltammetry (CV) Analysis

Cyclic voltammetry is a key electrochemical technique used to evaluate the capacitive behavior of the electrode material. The following steps outline the procedure for a three-electrode setup.

  • Working Electrode Preparation:

    • Mix the synthesized this compound powder with a conductive agent (e.g., carbon black or acetylene black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of approximately 80:10:10.

    • Add a few drops of a solvent like N-methyl-2-pyrrolidone (NMP) to form a slurry.

    • Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth) and dry it in a vacuum oven at around 80-120°C for 12 hours.

  • Three-Electrode Cell Assembly:

    • Assemble the electrochemical cell using the prepared material as the working electrode .

    • Use a platinum wire or foil as the counter electrode .

    • Employ a reference electrode such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

    • Immerse the three electrodes in an aqueous electrolyte, typically 1-6 M potassium hydroxide (KOH).

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the potential window, which for nickel-based materials in an alkaline electrolyte is typically between 0 and 0.6 V versus the reference electrode.

    • Perform the cyclic voltammetry sweeps at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) to investigate the capacitive and diffusion-controlled processes.

    • Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

Mandatory Visualizations

To further elucidate the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of NiSnO₃ cluster_electrode Working Electrode Preparation cluster_cv Cyclic Voltammetry s1 Prepare Precursor Solution (Ni & Sn salts) s2 Hydrothermal Reaction s1->s2 s3 Wash & Centrifuge s2->s3 s4 Dry & Anneal s3->s4 e1 Mix Active Material, Carbon Black, & Binder s4->e1 NiSnO₃ Powder e2 Form Slurry with NMP e1->e2 e3 Coat on Ni Foam e2->e3 e4 Dry in Vacuum Oven e3->e4 c1 Assemble 3-Electrode Cell e4->c1 Working Electrode c2 Connect to Potentiostat c1->c2 c3 Set Potential Window & Scan Rates c2->c3 c4 Record Cyclic Voltammogram c3->c4

Caption: Experimental workflow for the synthesis of NiSnO₃ and its electrochemical characterization.

three_electrode_setup cluster_cell Electrochemical Cell WE Working Electrode (NiSnO₃ on Ni Foam) Electrolyte Electrolyte (KOH solution) CE Counter Electrode (Platinum Wire) RE Reference Electrode (Ag/AgCl) Potentiostat Potentiostat Potentiostat->WE Potential Control & Current Measurement Potentiostat->CE Current Path Potentiostat->RE Potential Reference

Caption: Diagram of a three-electrode setup for cyclic voltammetry.

References

A Comparative Guide to Nickel and Tin-Based Photocatalysts: Performance and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the photocatalytic performance of nickel and tin-based oxide nanomaterials with other common photocatalysts. Due to the limited availability of direct quantum efficiency data for nickel tin oxide (NiSnO3), this report focuses on the photocatalytic activities of its constituent oxides, nickel oxide (NiO) and tin oxide (SnO2), in comparison to benchmark materials like titanium dioxide (TiO2), zinc oxide (ZnO), and graphitic carbon nitride (g-C3N4).

While specific quantum yield values for NiSnO3 remain elusive in the current literature, the analysis of NiO and SnO2 provides valuable insights into the potential photocatalytic efficacy of mixed metal oxide systems. This guide summarizes key performance metrics from various studies, details common experimental protocols for material synthesis and quantum efficiency determination, and presents a visual representation of the fundamental photocatalytic mechanism.

Comparative Performance of Photocatalysts

The efficiency of a photocatalyst is influenced by numerous factors including its crystal structure, particle size, surface area, and bandgap energy. The following table summarizes reported photocatalytic degradation efficiencies and related properties for NiO, SnO2, and other widely used photocatalysts. It is important to note that direct comparison of quantum yields is challenging due to variations in experimental setups, target pollutants, and reporting metrics.

PhotocatalystTarget PollutantDegradation Efficiency (%)Irradiation SourceBandgap (eV)Reference
NiO NPs Methylene Blue97.19Visible Light3.0 - 3.7[1]
NiO NPs Acid Orange 790.2Visible Light3.0 - 3.7[2]
NiO/NiTiO3 Rhodamine B92.9UV-Visible2.81 (NiO)[3]
SnO2 NPs Methylene Blue~64UV Light~3.6-4.15[4]
SnO2 nanocrystals Rhodamine BHighNot SpecifiedNot Specified[5]
TiO2 (P25) PhenolNot specified (AQY: 1.28%)UV~3.2[6]
ZnO Polyacrylamide97Not Specified~3.2[7]
g-C3N4 Not SpecifiedNot specified (QY: 26.5% at 400 nm)Visible Light~2.7[8]

NPs: Nanoparticles, AQY: Apparent Quantum Yield, QY: Quantum Yield.

Experimental Protocols

Synthesis of Nickel Oxide (NiO) Nanoparticles (Green Synthesis Method)

This protocol describes a common and environmentally friendly method for synthesizing NiO nanoparticles.[1][9]

  • Preparation of Plant Extract: A specific amount of a suitable plant leaf (e.g., Phytolacca dodecandra L'Herit) is washed, dried, and powdered. The powder is then boiled in deionized water, and the resulting extract is filtered.[9]

  • Synthesis of NiO Nanoparticles: A solution of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) is prepared in deionized water. The plant extract is added dropwise to the nickel salt solution while stirring.[9]

  • pH Adjustment and Precipitation: The pH of the mixture is adjusted to a basic value (e.g., pH 10) by the dropwise addition of a sodium hydroxide (NaOH) solution to induce the precipitation of nickel hydroxide.[9]

  • Washing and Calcination: The precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol, and then dried. Finally, the dried powder is calcined at a specific temperature (e.g., 300-400 °C) to obtain NiO nanoparticles.[10]

Synthesis of Tin Oxide (SnO2) Nanoparticles (Co-Precipitation Method)

This protocol outlines a widely used co-precipitation method for the synthesis of SnO2 nanoparticles.

  • Precursor Solution: A solution of a tin salt, such as tin(IV) chloride pentahydrate (SnCl₄·5H₂O), is prepared in a suitable solvent, often a mixture of ethanol and water.

  • Precipitation: A precipitating agent, such as ammonium hydroxide (NH₄OH), is added dropwise to the tin salt solution under vigorous stirring until a white precipitate of tin hydroxide (Sn(OH)₄) is formed.

  • Aging and Washing: The precipitate is aged for a period, then collected by filtration or centrifugation and washed thoroughly with deionized water to remove any remaining ions.

  • Drying and Calcination: The washed precipitate is dried in an oven and subsequently calcined at a high temperature to yield crystalline SnO₂ nanoparticles.

Determination of Apparent Quantum Yield (AQY)

The apparent quantum yield is a crucial parameter for evaluating the efficiency of a photocatalytic reaction. It is defined as the ratio of the number of molecules of a reactant consumed (or product formed) to the number of incident photons.[6][11]

  • Actinometry: The incident photon flux is measured using a chemical actinometer, such as a ferrioxalate solution, which undergoes a well-characterized photochemical reaction with a known quantum yield.[12]

  • Photocatalytic Reaction: The photocatalytic degradation of a model pollutant is carried out in a photoreactor with a known volume and initial concentration. The reaction is irradiated with a light source of a specific wavelength or wavelength range.

  • Concentration Monitoring: The concentration of the pollutant is monitored at regular time intervals using a suitable analytical technique, such as UV-Vis spectrophotometry.

  • Calculation: The initial rate of the photocatalytic reaction is determined from the concentration versus time data. The AQY is then calculated using the following formula:

    AQY (%) = (Rate of degradation of pollutant) / (Incident photon flux) x 100

Visualizing the Process

To better understand the underlying principles of photocatalysis, the following diagrams illustrate the general mechanism and a typical experimental workflow.

Photocatalysis_Mechanism cluster_semiconductor Semiconductor Photocatalyst Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) h+ h+ e- e- Light Photon (hν ≥ Eg) Light->Valence_Band Excitation Superoxide •O₂⁻ e-->Superoxide Reduction Hydroxyl •OH h+->Hydroxyl Oxidation O2 O₂ O2->Superoxide H2O H₂O H2O->Hydroxyl Degradation_Products Degradation Products (CO₂, H₂O, etc.) Superoxide->Degradation_Products Hydroxyl->Degradation_Products Pollutant Organic Pollutant Pollutant->Degradation_Products Oxidation

Caption: General mechanism of semiconductor photocatalysis.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_photocatalysis Photocatalytic Activity Test cluster_data Data Analysis Precursors Precursors (e.g., Nickel/Tin Salts) Synthesis Synthesis Method (e.g., Co-precipitation) Precursors->Synthesis Calcination Calcination Synthesis->Calcination Photocatalyst Photocatalyst Powder Calcination->Photocatalyst XRD XRD (Crystal Structure) Photocatalyst->XRD SEM_TEM SEM/TEM (Morphology) Photocatalyst->SEM_TEM UV_Vis UV-Vis DRS (Bandgap) Photocatalyst->UV_Vis Reactor Photoreactor with Pollutant Solution Photocatalyst->Reactor Irradiation Light Irradiation (UV/Visible) Reactor->Irradiation Sampling Periodic Sampling Irradiation->Sampling Analysis Concentration Analysis (e.g., UV-Vis) Sampling->Analysis Degradation_Curve Degradation Curve Analysis->Degradation_Curve Kinetics Kinetic Analysis Degradation_Curve->Kinetics QY_Calculation Quantum Yield Calculation Degradation_Curve->QY_Calculation

Caption: A typical experimental workflow for photocatalyst evaluation.

References

Doping Effects of Transition Metals on Tin Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of different transition metal dopants on the properties of tin oxide (SnO₂). The information presented is collated from various experimental studies to aid in the selection of appropriate dopants for specific applications, ranging from gas sensing and catalysis to transparent conducting oxides.

Quantitative Data Comparison

The following tables summarize the key changes in the physical and electronic properties of tin oxide when doped with various transition metals.

Table 1: Effect of Transition Metal Doping on the Band Gap Energy of Tin Oxide

DopantDoping Concentration (at.%)Synthesis MethodUndoped SnO₂ Band Gap (eV)Doped SnO₂ Band Gap (eV)Reference
Fe 1Hydrothermal3.593.58[1]
2Hydrothermal3.593.56[1]
3Hydrothermal3.593.55[1]
4Hydrothermal3.593.52[1]
6DFT Calculation2.451.2[2][3]
Zn 1Co-precipitation3.34-[4]
1Sol-gel3.503.42[5]
4Co-precipitation3.34-[4]
5Sol-gel3.503.34[5]
6Co-precipitation3.343.28[4]
Cr 5Sol-gel3.63.2[6][7][8]
10Sol-gel3.62.7[6][7][8]
15Sol-gel3.62.3[6][7][8]
Cu 4Spray Pyrolysis3.753.50[9]
Ni -Hydrothermal-Decreases with increasing doping[10]
Co/Fe 4Spray Pyrolysis3.493.55[11]
8Spray Pyrolysis3.493.65[11]
12Spray Pyrolysis3.493.70[11]
16Spray Pyrolysis3.493.75[11]

Table 2: Effect of Transition Metal Doping on the Crystallite/Particle Size of Tin Oxide

DopantDoping Concentration (at.%)Synthesis MethodUndoped SnO₂ Size (nm)Doped SnO₂ Size (nm)Reference
Fe 0Chemical Co-precipitation21-[12]
2Chemical Co-precipitation2115[12]
4Hydrothermal26.717.9[1]
5Chemical Co-precipitation2112[12]
10Chemical Co-precipitation2111[12]
Zn 1Sol-gel21.724.5[5]
5Sol-gel21.726.2[5]
6Co-precipitation74[4]
Cr 5Sol-gel14.8-19.613-18.4[6][7][8]
10Sol-gel14.8-19.613-18.4[6][7][8]
15Sol-gel14.8-19.613-18.4[6][7][8]
Ni -Hydrothermal-110-140[10]
Co/Fe 4Spray Pyrolysis39.29 (average for all samples)31-46[11]
8Spray Pyrolysis39.29 (average for all samples)31-46[11]
12Spray Pyrolysis39.29 (average for all samples)31-46[11]
16Spray Pyrolysis39.29 (average for all samples)31-46[11]

Experimental Protocols

Detailed methodologies for three common synthesis techniques are provided below.

Sol-Gel Synthesis of Cr-doped SnO₂ Nanoparticles

Objective: To synthesize Chromium-doped tin oxide nanoparticles with varying dopant concentrations.

Materials:

  • Tin (IV) chloride pentahydrate (SnCl₄·5H₂O) (precursor)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) (dopant source)

  • Distilled water

Procedure:

  • Precursor Solution Preparation: Dissolve 10 g of SnCl₄·5H₂O in distilled water.

  • Dopant Addition: To prepare Sn₁₋ₓCrₓO₂ (with x = 0.05, 0.10, 0.15), add the calculated amount of Cr(NO₃)₃·9H₂O to the precursor solution.

  • Gel Formation: Stir the solution vigorously until a gel is formed.

  • Drying: Dry the gel in an oven to remove the solvent.

  • Calcination: Calcine the dried powder at a specified temperature to obtain the crystalline Cr-doped SnO₂ nanoparticles.[6][7][8]

Hydrothermal Synthesis of Fe-doped SnO₂ Nanoparticles

Objective: To synthesize Iron-doped tin oxide nanoparticles.

Materials:

  • Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Iron (III) chloride (FeCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

Procedure:

  • Solution Preparation: Dissolve the desired amounts of SnCl₄·5H₂O and FeCl₃ in a 1:1 weight ratio of ethanol and distilled water.

  • pH Adjustment: Stir the solution using a magnetic stirrer for 10 minutes. During stirring, slowly add NaOH solution until a pH of 13 is reached.

  • Hydrothermal Treatment: Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

  • Heating: Heat the autoclave at a specific temperature (e.g., 150 °C) for a designated duration (e.g., 12 hours).

  • Washing and Drying: After the autoclave cools to room temperature, wash the precipitate with distilled water and ethanol to remove any unreacted precursors. Dry the final product in an oven.[13]

Spray Pyrolysis of Cu-doped SnO₂ Thin Films

Objective: To deposit Copper-doped tin oxide thin films onto a substrate.

Materials:

  • Stannic chloride (SnCl₄·5H₂O)

  • Copper (II) chloride (CuCl₂)

  • Deionized water

  • Methanol

  • Glass substrates

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass substrates.

  • Precursor Solution: Prepare an aqueous solution of SnCl₄·5H₂O.

  • Dopant Solution: Prepare a separate aqueous solution of CuCl₂.

  • Spraying Solution: Mix the precursor and dopant solutions in the desired ratio to achieve the target doping concentration.

  • Deposition: Heat the substrates to the desired temperature (e.g., 400 °C). Spray the solution onto the hot substrates using a spray nozzle with compressed air as the carrier gas. The spray rate should be controlled (e.g., 5 ml/min).[9][14]

  • Annealing: After deposition, the films may be annealed to improve crystallinity.

Mechanisms and Logical Relationships

The introduction of transition metal dopants into the SnO₂ lattice induces significant changes in its electronic and structural properties. The underlying mechanisms are multifaceted and depend on the specific dopant.

First-principles calculations based on density functional theory (DFT) reveal that doping with transition metals like iron can alter the electronic band structure of SnO₂.[2][3] The introduction of Fe 3d orbitals creates localized moments and leads to an asymmetrical distribution of spins, transforming the non-magnetic pristine SnO₂ into a magnetic semiconductor.[2][3] This also results in a decrease in the energy band gap.[2][3]

The doping process can also influence the particle size. For instance, doping with Fe³⁺ can hinder grain growth, leading to smaller crystallite sizes.[1] Conversely, Zn²⁺ doping can lead to an increase in the crystallite size of SnO₂ nanoparticles, which is attributed to the larger ionic radius of Zn²⁺ compared to Sn⁴⁺.[5]

The changes in electronic structure and particle size, in turn, affect the material's properties. A smaller particle size increases the surface-to-volume ratio, which is beneficial for applications like gas sensing. Alterations in the band gap influence the optical properties and can enhance photocatalytic activity. Furthermore, the creation of impurity states within the band gap upon doping can increase the conductivity of SnO₂.[15]

Doping_Effects cluster_dopant Dopant Introduction cluster_properties Material Properties cluster_performance Performance Characteristics Dopant Transition Metal Dopant Electronic Electronic Structure Dopant->Electronic Alters orbital hybridization Structural Crystal Structure & Size Dopant->Structural Induces lattice strain / Affects grain growth Conductivity Conductivity Electronic->Conductivity Modifies carrier concentration BandGap Band Gap Electronic->BandGap Creates impurity levels Sensing Gas Sensing Performance Structural->Sensing Changes surface area Optical Optical Properties Structural->Optical Influences quantum confinement Conductivity->Sensing BandGap->Optical

Caption: Logical relationships of doping effects on SnO₂.

Experimental Workflow

The general workflow for the synthesis and characterization of transition metal-doped tin oxide is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Precursor & Dopant Salt Solution Method Synthesis Method (Sol-Gel / Hydrothermal / Spray Pyrolysis) Start->Method Product Doped SnO₂ Nanoparticles / Thin Film Method->Product XRD X-ray Diffraction (XRD) Product->XRD SEM_TEM SEM / TEM Product->SEM_TEM UV_Vis UV-Vis Spectroscopy Product->UV_Vis XPS X-ray Photoelectron Spectroscopy (XPS) Product->XPS Electrical Electrical Measurements Product->Electrical Structure Crystal Structure & Size XRD->Structure Morphology Morphology & Composition SEM_TEM->Morphology Optical Band Gap & Optical Properties UV_Vis->Optical Chemical Chemical States & Elemental Composition XPS->Chemical Conductivity Conductivity Analysis Electrical->Conductivity

Caption: General experimental workflow for doped SnO₂.

References

A Comparative Guide to Nickel Cobalt Oxide and Nickel Tin Oxide for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: November 2025

The quest for efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER) is a critical endeavor in the development of sustainable energy technologies such as water splitting and metal-air batteries. Among the various materials being explored, transition metal oxides have garnered significant attention due to their promising catalytic activity and earth abundance. This guide provides a detailed comparison of two such materials: nickel cobalt oxide (NiCo₂O₄) and nickel tin oxide (NiSnO₃), with a focus on their performance as OER catalysts.

While nickel cobalt oxide has been extensively studied and has demonstrated considerable potential, this guide also highlights the current research landscape for this compound, revealing a significant gap in experimental data for its application in OER.

Performance Comparison

The electrocatalytic activity for OER is primarily evaluated based on several key metrics: the overpotential (η) required to achieve a specific current density (typically 10 mA/cm²), the Tafel slope, and the long-term stability of the catalyst. A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.

Nickel Cobalt Oxide (NiCo₂O₄)

Nickel cobalt oxide, with its spinel structure, has been widely investigated as a highly active and stable OER electrocatalyst in alkaline media. The synergistic effects between nickel and cobalt, coupled with its high electrical conductivity compared to its single-metal oxide counterparts, contribute to its excellent performance.[1][2]

Numerous studies have reported impressive OER performance for NiCo₂O₄ with varying morphologies and synthesis methods. For instance, NiCo₂O₄ nanosheets have been shown to achieve a current density of 10 mA/cm² at an overpotential of 360 mV.[3] Other works have reported even lower overpotentials, such as 300 mV for nickel-doped cobalt oxide nanostructures and 247 mV for phosphorus-doped NiCo₂O₄.[4][5] The Tafel slope for NiCo₂O₄ catalysts is often reported to be in the range of 48 to 82 mV/dec, indicating favorable reaction kinetics.[4][5] Furthermore, NiCo₂O₄-based catalysts have demonstrated good stability in alkaline electrolytes over extended periods.[4]

This compound (NiSnO₃)

In stark contrast to the wealth of data available for nickel cobalt oxide, there is a significant lack of experimental research on the application of this compound (NiSnO₃) as an OER electrocatalyst. Extensive literature searches did not yield any studies that specifically report the OER performance metrics, such as overpotential and Tafel slope, for this material. Most of the available research on tin-based oxides for OER focuses on using tin oxide (SnO₂) as a conductive support for other active catalysts, such as iridium oxide. Therefore, a direct quantitative comparison of the OER performance of NiSnO₃ with NiCo₂O₄ is not possible at this time. This represents a notable gap in the current body of research and an opportunity for future investigation.

Data Summary

Performance MetricNickel Cobalt Oxide (NiCo₂O₄)This compound (NiSnO₃)
Overpotential (η) @ 10 mA/cm² 247 - 420 mV[5][6]Not Reported in Literature
Tafel Slope (b) 48 - 119 mV/dec[5][7]Not Reported in Literature
Long-term Stability Generally good, with stable performance reported for over 40 hours[4]Not Reported in Literature

Experimental Protocols

Synthesis of Nickel Cobalt Oxide (NiCo₂O₄) Nanowire Arrays

A common method for synthesizing NiCo₂O₄ with a high surface area is through a hydrothermal process followed by calcination.[8]

  • Precursor Solution Preparation: A precursor solution is made by dissolving stoichiometric amounts of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) in a mixture of deionized water and ethanol. Urea is also added to the solution.

  • Hydrothermal Reaction: A piece of nickel foam, serving as the substrate, is placed in a Teflon-lined stainless-steel autoclave filled with the precursor solution. The autoclave is then heated to and maintained at a specific temperature (e.g., 120°C) for several hours.

  • Washing and Drying: After the hydrothermal reaction, the nickel foam coated with the precursor is taken out, washed with deionized water and ethanol, and dried in an oven.

  • Calcination: The dried sample is then calcined in air at a high temperature (e.g., 350-500°C) for a few hours to obtain the final NiCo₂O₄ nanowire arrays on the nickel foam.

Synthesis of this compound (NiSnO₃)

While no specific synthesis protocols for NiSnO₃ for OER applications are available, general methods for preparing nickel stannate can be adapted for catalyst synthesis. One common approach is the co-precipitation method.

  • Precursor Solution Preparation: Aqueous solutions of a nickel salt (e.g., nickel chloride, NiCl₂) and a tin salt (e.g., tin(IV) chloride, SnCl₄) are prepared in the desired stoichiometric ratio.

  • Co-precipitation: A precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), is added to the mixed metal salt solution under vigorous stirring to precipitate the mixed metal hydroxides.

  • Washing and Drying: The resulting precipitate is collected by filtration or centrifugation, washed thoroughly with deionized water to remove any remaining ions, and then dried in an oven.

  • Calcination: The dried powder is calcined at a high temperature to convert the mixed hydroxides into this compound.

Electrochemical Characterization for OER

The following is a standard protocol for evaluating the OER performance of a catalyst.

  • Working Electrode Preparation: The synthesized catalyst powder is dispersed in a solution of deionized water, ethanol, and a binder (e.g., Nafion) to form a catalyst ink. A specific volume of this ink is then drop-casted onto a glassy carbon electrode and dried.

  • Electrochemical Cell Setup: A three-electrode system is used, with the catalyst-coated electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode). The measurements are typically carried out in a 1 M KOH electrolyte.

  • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to record the polarization curve. The potential at which the current density reaches 10 mA/cm² is used to determine the overpotential.

  • Tafel Plot: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density), which is constructed from the LSV data.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is conducted to analyze the charge transfer resistance of the catalyst.

  • Chronoamperometry/Chronopotentiometry: Long-term stability is evaluated by holding the electrode at a constant potential or current density for an extended period and monitoring the current or potential change, respectively.

Signaling Pathways and Experimental Workflows

OER Mechanism in Alkaline Media

The OER in an alkaline electrolyte is a complex four-electron transfer process. While the exact mechanism can vary depending on the catalyst surface, a generally accepted pathway involves the following steps:

OER_Mechanism M Active Site (M) M_OH M-OH M->M_OH + OH⁻ - e⁻ M_O M-O M_OH->M_O + OH⁻ - H₂O - e⁻ M_OOH M-OOH M_O->M_OOH + OH⁻ - e⁻ M_OOH->M + OH⁻ - O₂ - H₂O - e⁻ O2 O₂ M_OOH->O2

Caption: A simplified representation of the Oxygen Evolution Reaction (OER) mechanism on a metal oxide surface in alkaline media.

Experimental Workflow for OER Catalyst Evaluation

The process of synthesizing and evaluating an OER catalyst follows a systematic workflow.

OER_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physical Characterization cluster_electrochemical Electrochemical Evaluation synthesis_method Choose Synthesis Method (e.g., Hydrothermal, Co-precipitation) precursors Prepare Precursor Solution synthesis_method->precursors reaction Synthesize Catalyst Material precursors->reaction post_processing Post-synthesis Treatment (e.g., Washing, Calcination) reaction->post_processing xrd XRD (Crystal Structure) post_processing->xrd sem_tem SEM/TEM (Morphology) post_processing->sem_tem xps XPS (Chemical State) post_processing->xps electrode_prep Working Electrode Preparation post_processing->electrode_prep lsv Linear Sweep Voltammetry (LSV) electrode_prep->lsv eis Electrochemical Impedance Spectroscopy (EIS) electrode_prep->eis tafel Tafel Analysis lsv->tafel stability Stability Test lsv->stability

Caption: A typical experimental workflow for the synthesis and electrochemical evaluation of OER electrocatalysts.

Conclusion

This comparative guide illustrates a significant disparity in the research focus between nickel cobalt oxide and this compound for the Oxygen Evolution Reaction. Nickel cobalt oxide stands out as a well-established and highly promising OER electrocatalyst, with a large body of research supporting its excellent performance. In contrast, this compound remains a largely unexplored material in this context, with a notable absence of experimental data. This presents a clear opportunity for researchers to investigate the potential of NiSnO₃ and other nickel stannates as novel OER catalysts, potentially uncovering new and efficient materials for sustainable energy applications.

References

Safety Operating Guide

Proper Disposal of Nickel Tin Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of nickel tin oxide (NiSnO₃), ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety Precautions

When handling this compound, it is crucial to observe the following safety measures to minimize exposure and risk:

  • Engineering Controls : Always handle this compound in a well-ventilated area. Use local exhaust ventilation to control airborne dust.[1]

  • Personal Protective Equipment (PPE) : A comprehensive set of PPE is required.

  • Respiratory Protection : If ventilation is inadequate or dust formation is likely, use a NIOSH/MSHA-approved respirator with particulate filters.[1][2]

  • Eye Protection : Wear tight-fitting safety glasses or goggles.[1]

  • Hand Protection : Use neoprene or nitrile rubber gloves to prevent skin contact.[1][3]

  • Protective Clothing : Wear suitable protective clothing, such as a lab coat or coveralls, to minimize skin exposure.[2][4]

  • Handling : Avoid the formation of dust during handling.[3][4][5] Do not breathe in the dust.[2][3][4] After handling, wash hands and face thoroughly.[2][4] Contaminated work clothing should not be allowed to leave the workplace.[2][4]

  • Storage : Store this compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[6]

Spill Response

In the event of a spill, follow these procedures to ensure safe cleanup:

  • Evacuate : Evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.[7]

  • Avoid Dust : Do not use dry sweeping methods as this can create airborne dust.[8]

  • Containment : Dampen the spilled material with water to prevent it from becoming airborne.[1]

  • Cleanup : Carefully sweep up or use a vacuum equipped with a HEPA filter to collect the spilled material.[5][8]

  • Collection : Place the collected material into a suitable, closed, and clearly labeled container for disposal.[1][3][5]

  • Decontamination : Clean the spill area thoroughly with water.[7]

  • PPE : All personnel involved in the cleanup must wear the appropriate PPE as described above.[6]

Waste Disposal Procedures

This compound is classified as a hazardous waste and must be disposed of accordingly.[5] Adherence to local, state, and federal regulations is mandatory.[2][4][5][9]

  • Recycling : Whenever possible, recover and recycle the material.[2][4][10]

  • Containerization : Place the waste material in a suitable, sealed, and properly labeled container.[5]

  • Licensed Contractor : Arrange for disposal through a licensed waste disposal contractor.[5][8]

  • Environmental Protection : Under no circumstances should this compound be discharged into drains, sewers, or waterways, as it can be harmful to aquatic life.[4][5][9][10]

The following table summarizes the key operational and disposal information:

AspectGuidelineCitations
Personal Protective Equipment (PPE) NIOSH/MSHA-approved respirator, safety goggles, chemical-resistant gloves, protective clothing.[1][2]
Handling Use in a well-ventilated area, avoid dust formation, do not inhale dust, wash hands after use.[2][3][4][5]
Storage Cool, dry, well-ventilated area in a tightly closed container.[6]
Spill Cleanup Dampen to avoid dust, use a HEPA vacuum or sweep carefully, place in a labeled container.[1][5][8]
Disposal Method Classified as hazardous waste. Recover or recycle if possible. Otherwise, dispose of via a licensed waste disposal contractor.[2][4][5][8][10]
Environmental Precautions Avoid release into the environment. Do not dispose of in drains or waterways.[4][5][9]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G start This compound Waste Generated ppe Ensure appropriate PPE is worn: - Respirator - Goggles - Gloves - Lab Coat start->ppe assess_recycling Is recovery or recycling of the material possible? ppe->assess_recycling recycle Collect in a designated, sealed, and labeled container for recycling. assess_recycling->recycle Yes prepare_for_disposal Package waste in a suitable, sealed, and clearly labeled hazardous waste container. assess_recycling->prepare_for_disposal No end_recycle Recycling Process recycle->end_recycle contact_contractor Arrange for collection by a licensed waste disposal contractor. prepare_for_disposal->contact_contractor documentation Complete all necessary waste disposal documentation in accordance with institutional and legal requirements. contact_contractor->documentation end_disposal Final Disposal documentation->end_disposal

References

Essential Safety and Operational Guidance for Handling Nickel Tin Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety protocols and operational procedures for the handling and disposal of Nickel Tin Oxide. Given the compound's components, it is imperative to adhere to stringent safety measures to mitigate potential health risks associated with nickel and tin compounds.

I. Hazard Identification and Health Effects

This compound dust is a primary concern. Inhalation and skin contact are the main routes of exposure.

  • Nickel Compounds: Classified as known human carcinogens by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC).[1][2] Prolonged inhalation may lead to lung and nasal cancers.[1][2] Nickel compounds can also cause skin sensitization, leading to allergic contact dermatitis, and may act as respiratory sensitizers, potentially causing asthma.[2][3][4]

  • Tin Compounds: Inorganic tin compounds may cause eye and skin irritation.[5] Long-term inhalation of tin oxide fumes or dust can lead to a benign pneumoconiosis called stannosis.

II. Exposure Limits

It is crucial to maintain workplace airborne concentrations below the established occupational exposure limits (OELs).

ComponentRegulatory AgencyExposure Limit (8-hour TWA)Notes
Nickel, inorganic compounds (as Ni) OSHA (PEL)1 mg/m³Legally enforceable limit.
ACGIH (TLV)0.1 mg/m³ (inhalable fraction)Recommended limit.
NIOSH (REL)0.015 mg/m³Recommended for a 10-hour workday.
Tin, inorganic compounds (as Sn) OSHA (PEL)2 mg/m³
ACGIH (TLV)2 mg/m³
NIOSH (REL)2 mg/m³

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

III. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

  • Respiratory Protection:

    • For operations that may generate dust, a NIOSH-approved respirator is required.[1][6]

    • In situations with potential for uncontrolled release or unknown exposure levels, a positive-pressure, full-facepiece supplied-air respirator should be used.[1][7]

  • Eye and Face Protection:

    • Wear chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]

    • If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Wear appropriate protective gloves to prevent skin contact.[1]

    • Wear protective clothing to minimize skin contact.[1] Contaminated work clothing should not be allowed out of the workplace.[3][6]

  • Hand Protection:

    • Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or holes before use.

IV. Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is essential for the safe handling of this compound.

  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[7]

    • Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[8]

    • Assemble all necessary equipment and materials before starting work to minimize movement and potential for spills.

  • Handling:

    • Avoid the formation of airborne dust.[7]

    • Do not breathe dust.[8]

    • Avoid contact with eyes, skin, and clothing.[7]

    • Use a scoop or spatula for transferring powder. Avoid pouring, which can generate dust.

    • Keep the container tightly closed when not in use.[7]

  • Post-Handling:

    • Wash hands and other exposed areas thoroughly with soap and water after handling.[8]

    • Remove contaminated clothing and shoes.[8] Wash contaminated clothing before reuse.[9]

V. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[7]

  • Clean-up:

    • For small spills, carefully sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[7] Use a vacuum cleaner equipped with a HEPA filter.[7]

    • Moisten the spilled material with water to reduce airborne dust during cleanup.[7]

    • Avoid generating dust during the cleanup process.[7]

  • Decontaminate: Thoroughly clean the spill area.

VI. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containerization:

    • Collect all waste material in a clearly labeled, sealed, and appropriate container.

  • Disposal:

    • Dispose of the waste in accordance with all local, state, and federal regulations.[7]

    • Do not dispose of it in the regular trash or down the drain.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Safe Handling Workflow for this compound

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

G prep Preparation - Work in Fume Hood - Verify Eyewash/Shower Access - Assemble Materials handling Handling - Wear Full PPE - Avoid Dust Generation - Keep Containers Closed prep->handling post_handling Post-Handling - Thoroughly Wash Hands - Decontaminate Work Area - Remove and Store PPE handling->post_handling spill Accidental Spill - Evacuate and Ventilate - Contain and Clean with HEPA Vacuum - Decontaminate Area handling->spill If Spill Occurs disposal Waste Disposal - Collect in Labeled, Sealed Container - Follow EHS Guidelines - Hazardous Waste Disposal post_handling->disposal spill->post_handling end End disposal->end start Start start->prep

Caption: Workflow for Safe Handling of this compound.

References

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